molecular formula C29H19N3Na4O17S5 B1329941 Reactive red 180 CAS No. 85586-40-9

Reactive red 180

Numéro de catalogue: B1329941
Numéro CAS: 85586-40-9
Poids moléculaire: 933.8 g/mol
Clé InChI: XWPJKMFRMGRVEU-UHFFFAOYSA-J
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Reactive red 180 is a useful research compound. Its molecular formula is C29H19N3Na4O17S5 and its molecular weight is 933.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N3O17S5.4Na/c33-27-25-18(13-20(51(37,38)39)15-23(25)30-29(34)16-4-2-1-3-5-16)14-24(52(40,41)42)26(27)32-31-22-9-6-17-12-19(7-8-21(17)28(22)53(43,44)45)50(35,36)11-10-49-54(46,47)48;;;;/h1-9,12-15,33H,10-11H2,(H,30,34)(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48);;;;/q;4*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPJKMFRMGRVEU-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C5=C(C=C4)C=C(C=C5)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H19N3Na4O17S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

933.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85586-40-9, 98114-32-0
Record name 2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-4-hydroxy-3-(2-(1-sulfo-6-((2-(sulfooxy)ethyl)sulfonyl)-2-naphthalenyl)diazenyl)-, sodium salt (1:?)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085586409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-4-hydroxy-3-((1-sulfo-6-((2-(sulfooxy)ethyl)sulfonyl)-2-naphthalenyl)azo)-, tetrasodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098114320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-4-hydroxy-3-[2-[1-sulfo-6-[[2-(sulfooxy)ethyl]sulfonyl]-2-naphthalenyl]diazenyl]-, sodium salt (1:?)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-(benzoylamino)-4-hydroxy-3-[[1-sulpho-6-[[2-(sulphooxy)ethyl]sulphonyl]-2-naphthyl]azo]naphthalene-2,7-disulphonic acid, sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.079.830
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-4-hydroxy-3-[2-[1-sulfo-6-[[2-(sulfooxy)ethyl]sulfonyl]-2-naphthalenyl]diazenyl]-, sodium salt (1:4)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to C.I. Reactive Red 180

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Reactive Red 180 is a synthetic azo dye belonging to the vinyl sulfone class of reactive dyes. These dyes are characterized by the presence of a vinyl sulfone group (-SO₂CH=CH₂) or its precursor, the β-sulfatoethylsulfone group (-SO₂CH₂CH₂OSO₃Na), which can form a covalent bond with the hydroxyl groups of cellulosic fibers under alkaline conditions. This property imparts high wash fastness to the dyed substrates. Due to its vibrant red shade and excellent fixation properties, this compound is widely used in the textile industry for dyeing cotton and other cellulosic materials. Beyond its industrial applications, its chemical properties and potential for modification make it a subject of interest in various research fields, including analytical chemistry and material science.

Chemical Structure and Properties

The chemical identity of C.I. This compound is well-established, although minor variations in reported molecular formulas and weights exist, likely due to different salt forms or states of protonation. The most consistently reported and credible structural information is presented below.

Table 1: Chemical Identification of C.I. This compound

IdentifierValue
IUPAC Name tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate[1]
CAS Number 72828-03-6[2][3][4]
Alternate CAS 98114-32-0[1][5]
C.I. Name This compound[2]
Molecular Formula C₂₉H₁₉N₃Na₄O₁₇S₅[1][2]
SMILES O=S(C1=C(/N=N/C2=CC=C3C=C(S(=O)(CCOS(=O)(O[Na])=O)=O)C=CC3=C2S(=O)(O[Na])=O)C(O)=C4C(NC(C5=CC=CC=C5)=O)=CC(S(=O)(O[Na])=O)=CC4=C1)(O[Na])=O[6]
InChIKey XWPJKMFRMGRVEU-UHFFFAOYSA-J[1]

Table 2: Physicochemical Properties of C.I. This compound

PropertyValueReference
Molecular Weight 933.76 g/mol [2][6]
Appearance Red to dark red powder[7]
Solubility in Water 50 g/L[2]
Hydrogen Bond Donor Count 2[1]
Rotatable Bond Count 8[1]
Topological Polar Surface Area 388 Ų[1]

Mechanism of Action: The Vinyl Sulfone Reactive Group

The reactivity of this compound is attributed to its vinyl sulfone group. Under alkaline conditions, the β-sulfatoethylsulfone precursor undergoes an elimination reaction to form the highly electrophilic vinyl sulfone moiety. This vinyl sulfone group then readily reacts with nucleophiles, such as the hydroxyl groups of cellulose, via a Michael-type addition reaction. This forms a stable, covalent ether bond between the dye molecule and the fiber, resulting in excellent wash fastness.[8]

The general reaction scheme is as follows:

  • Activation (Elimination): Dye-SO₂-CH₂-CH₂-OSO₃⁻ + OH⁻ → Dye-SO₂-CH=CH₂ + SO₄²⁻ + H₂O

  • Covalent Bonding (Michael Addition): Dye-SO₂-CH=CH₂ + Cell-OH → Dye-SO₂-CH₂-CH₂-O-Cell

The reactivity of the vinyl sulfone group is a key parameter influencing the dyeing performance. The rate of this reaction is dependent on factors such as pH, temperature, and the presence of catalysts.

G cluster_activation Activation Step cluster_bonding Covalent Bonding Dye_Sulfato Dye-SO₂-CH₂-CH₂-OSO₃⁻ (β-sulfatoethylsulfone form) Dye_Vinyl Dye-SO₂-CH=CH₂ (Vinyl sulfone form) Dye_Sulfato->Dye_Vinyl Elimination SO4 SO₄²⁻ + H₂O Dye_Vinyl->SO4 Cellulose Cell-OH (Cellulose fiber) Covalent_Bond Dye-SO₂-CH₂-CH₂-O-Cell (Covalently bonded dye) Dye_Vinyl->Covalent_Bond Michael Addition OH OH⁻ (Alkali) OH->Dye_Sulfato Cellulose->Covalent_Bond

Fig. 1: Reaction mechanism of this compound with cellulose.

Experimental Protocols

Spectrophotometric Quantification of this compound

This protocol describes the determination of the concentration of this compound in an aqueous solution using UV-Visible spectrophotometry.

Methodology:

  • Preparation of Standard Solutions:

    • Accurately weigh approximately 100 mg of this compound standard and dissolve it in 100 mL of deionized water to prepare a stock solution of 1 mg/mL.

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions with concentrations ranging from, for example, 5 to 50 mg/L.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan the visible range (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λmax). For similar red azo dyes, the λmax is typically around 512-540 nm.[9][10]

    • Measure the absorbance of each standard solution at the determined λmax using deionized water as a blank.

  • Calibration Curve:

    • Plot a graph of absorbance versus the concentration of the standard solutions.

    • Perform a linear regression analysis to obtain the equation of the calibration curve (y = mx + c), where y is the absorbance, x is the concentration, m is the slope, and c is the y-intercept. The R² value should be close to 1 for a good linear fit.

  • Sample Analysis:

    • Dilute the unknown sample solution, if necessary, to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted unknown sample at the λmax.

    • Calculate the concentration of this compound in the unknown sample using the equation of the calibration curve.

HPLC Analysis for Purity and Hydrolysis Assessment

This protocol provides a general method for the analysis of this compound and its hydrolyzed form using High-Performance Liquid Chromatography (HPLC). This is crucial for assessing the purity of the dye and for studying the kinetics of its reaction and hydrolysis.

Methodology:

  • Instrumentation and Columns:

    • An HPLC system equipped with a UV-Visible or photodiode array (PDA) detector.

    • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase Preparation:

    • A gradient elution is often employed for the separation of the reactive and hydrolyzed forms of the dye.

    • Solvent A: Acetonitrile containing an ion-pairing agent such as 0.025 M tetrabutylammonium bromide.

    • Solvent B: A mixture of Solvent A and an aqueous buffer (e.g., 30:70 v/v), where the aqueous component contains a buffer salt like 0.05 M ammonium dihydrogen phosphate.

    • The exact gradient program (i.e., the change in the percentage of Solvent A and B over time) needs to be optimized for the specific separation.

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase or deionized water to a suitable concentration (e.g., 100 mg/L).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: Typically 1 mL/min.

    • Injection volume: 20 µL.

    • Detection wavelength: The λmax of this compound.

    • Column temperature: Room temperature or controlled at a specific temperature (e.g., 25 °C).

  • Data Analysis:

    • The unhydrolyzed (reactive) and hydrolyzed forms of the dye will have different retention times. The hydrolyzed form, being more polar, is expected to elute earlier.

    • The peak areas can be used to determine the relative amounts of the reactive and hydrolyzed dye, and thus the purity of the sample.

Reductive Cleavage and LC-ESI-MS/MS Analysis for Identification in Complex Matrices

This advanced protocol is suitable for the identification of this compound when it is covalently bound to a matrix, such as in dyed textiles or potentially in biological samples. The method involves the chemical cleavage of the azo bond to yield characteristic aromatic amines, which are then identified by LC-ESI-MS/MS.[11]

Methodology:

  • Sample Preparation and Reductive Cleavage:

    • For a textile sample, a small piece of the dyed fabric is used.

    • The sample is treated with a reducing agent, such as a solution of tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) (e.g., 250 mg/mL in 20% HCl).

    • The mixture is heated (e.g., at 100 °C) until the color is discharged, indicating the cleavage of the azo bond.

  • Solid-Phase Extraction (SPE) Cleanup:

    • The resulting solution containing the cleavage products is centrifuged to remove any solid debris.

    • The supernatant is then passed through an appropriate SPE cartridge to concentrate the analytes and remove interfering substances.

  • LC-ESI-MS/MS Analysis:

    • Liquid Chromatography: The cleaned-up sample is injected into an LC system, typically with a C18 column, and a gradient elution using formic acid-acidified water and acetonitrile is applied to separate the cleavage products.

    • Mass Spectrometry: The eluent from the LC is introduced into an electrospray ionization (ESI) source of a tandem mass spectrometer (MS/MS).

    • The mass spectrometer is operated in both positive and negative ion modes to detect the characteristic cleavage products of this compound. The specific masses of the parent ions and their fragmentation patterns are used for unambiguous identification.

G Start Dyed Sample (e.g., Textile) Reductive_Cleavage Reductive Cleavage (SnCl₂/HCl, 100°C) Start->Reductive_Cleavage SPE Solid-Phase Extraction (Cleanup and Concentration) Reductive_Cleavage->SPE LC_Separation LC Separation (C18 column, gradient elution) SPE->LC_Separation MS_Detection ESI-MS/MS Detection (Identification of cleavage products) LC_Separation->MS_Detection End Identification of This compound MS_Detection->End

Fig. 2: Workflow for the identification of bound this compound.

Applications in Research

While the primary application of this compound is in the textile industry, its properties lend it to several research applications:

  • Wastewater Treatment Studies: Due to its prevalence in textile effluents, this compound is often used as a model compound for developing and evaluating new methods for dye removal and degradation, such as advanced oxidation processes, adsorption, and bioremediation.[12][13][14]

  • Analytical Method Development: It serves as a standard for the development of analytical techniques for the detection and quantification of reactive dyes in various matrices.[11]

  • Fluorescent Probe Potential: Although not a classic fluorophore, some reactive dyes exhibit fluorescence. Further research could explore the potential of this compound or its derivatives as fluorescent labels for biological molecules, leveraging its reactive group for covalent attachment.[6]

Conclusion

C.I. This compound is a commercially significant vinyl sulfone reactive dye with well-defined chemical and physical properties. Its mechanism of action, involving the formation of a covalent bond with cellulosic substrates, ensures high fastness. The analytical protocols outlined in this guide, including spectrophotometry, HPLC, and LC-MS/MS, provide a framework for its quantification, purity assessment, and identification in complex matrices. While its primary role is industrial, its use as a model compound in environmental and analytical research underscores its broader scientific relevance. Future investigations into its potential applications, for instance as a fluorescent probe, could open new avenues for this versatile molecule.

References

An In-depth Technical Guide on Reactive Red 180 (CAS Number: 72828-03-6)

Author: BenchChem Technical Support Team. Date: December 2025

A review of its chemical properties, industrial applications, and the current landscape of biological and toxicological data.

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Reactive Red 180, identified by CAS number 72828-03-6, is a single azo vinyl sulfone dye primarily utilized in the textile industry for dyeing cellulosic fibers. While extensive information exists regarding its application in dyeing processes and its subsequent environmental impact and degradation, a thorough review of publicly available scientific literature reveals a significant scarcity of data relevant to the fields of biomedical research and drug development.

This guide summarizes the available technical data for this compound, including its chemical and physical properties, and its established industrial uses. It critically addresses a notable point of confusion wherein this CAS number has been erroneously associated with the drug Trimetrexate. Furthermore, it contextualizes the limited toxicological information by referencing studies on related reactive dyes, while highlighting the absence of specific data for this compound.

Crucially, this document serves to inform the scientific community that there is currently insufficient evidence to support any investigation into this compound for therapeutic applications. The data required for such consideration, including studies on protein binding, enzyme inhibition, specific signaling pathway interactions, and comprehensive in vitro and in vivo toxicity, are not available in the current body of scientific literature.

Chemical and Physical Properties

This compound is a complex sulfonated aromatic compound. Its properties are summarized in the table below.

PropertyValueReference
CAS Registry Number 72828-03-6[1]
C.I. Name This compound, C.I. 181055[1]
Molecular Formula C₂₉H₁₉N₃Na₄O₁₇S₅[1]
Molecular Weight 933.76 g/mol [1]
IUPAC Name tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate[2]
Class Single Azo Dye[1]
Synonyms Reactive Red F3B, Remazol Brilliant Red F3B[3]
Appearance Red powder[4]
Solubility 50 g/L in water[5]

Important Clarification: Misassociation with Trimetrexate

A critical point of clarification is the erroneous association of CAS number 72828-03-6 with the drug Trimetrexate in some chemical databases. This is incorrect. Trimetrexate is a dihydrofolate reductase inhibitor with its own distinct chemical structure and CAS number, 52128-35-5 [6][7][8][9]. This compound and Trimetrexate are structurally and functionally unrelated compounds. Researchers should not use data pertaining to Trimetrexate when investigating this compound.

Synthesis and Mechanism of Action in Dyeing

This compound is synthesized through a diazo coupling reaction. The process involves the diazotization of 2-Amino-6-(2-(sulfooxy)ethylsulfonyl)naphthalene-1-sulfonic acid, which is then coupled with 4-Formamido-5-hydroxynaphthalene-2,7-disulfonic acid[1].

Synthesis_Pathway A 2-Amino-6-(2-(sulfooxy)ethylsulfonyl) naphthalene-1-sulfonic acid B Diazotization (NaNO2, HCl) A->B Reacts with C Diazo Intermediate B->C Forms E Coupling Reaction C->E D 4-Formamido-5-hydroxynaphthalene- 2,7-disulfonic acid D->E Reacts with F This compound E->F Yields

Caption: Synthesis pathway of this compound.

The dye functions by forming a covalent bond with the hydroxyl groups of cellulose fibers under alkaline conditions. The vinyl sulfone group (-SO₂CH=CH₂) is the reactive moiety. It is typically present in a protected form, such as a sulfate ester (-SO₂CH₂CH₂OSO₃Na), which eliminates to form the reactive vinyl sulfone in the dye bath[10]. This covalent linkage is responsible for the high fastness properties of the dyed materials[11].

Industrial Applications

The sole documented application of this compound is as a textile dye. It is used for dyeing and printing on cellulose-based materials like cotton, linen, and viscose[1][5]. Its properties make it suitable for various dyeing methods, including continuous dyeing and printing processes[1].

Review of Biological and Toxicological Data

There is a significant lack of data regarding the biological effects of this compound on mammalian systems. The available research is primarily focused on its environmental fate and ecotoxicology.

Biodegradation and Environmental Fate

Several studies have investigated the decolorization and degradation of this compound in wastewater. This is typically achieved through biological means, using bacteria such as Citrobacter sp. and Aeromonas hydrophila, or through advanced oxidation processes[12]. These studies are aimed at environmental remediation and do not provide insights into the compound's effects on human or animal physiology.

Toxicology Profile: A Data Gap

No specific in vitro or in vivo toxicological studies for this compound (CAS 72828-03-6) were identified in the scientific literature. This includes a lack of data on:

  • Acute, sub-chronic, or chronic toxicity

  • Genotoxicity or mutagenicity

  • Carcinogenicity

  • Reproductive and developmental toxicity

  • Skin and eye irritation/sensitization

General Toxicity of Reactive Dyes: While data for this compound is absent, studies on other reactive dyes can offer a general perspective, though it must be stressed that these findings cannot be directly extrapolated.

  • Cytotoxicity: Some reactive dyes have been shown to cause concentration-dependent cytotoxicity in human cell lines, with epidermal cells (HaCaT) sometimes showing more sensitivity than hepatic cells (HepaRG)[13][14].

  • Genotoxicity: Studies on several other reactive dyes have generally reported a lack of genotoxic effects in mammalian cell line cultures, although exceptions exist[12][13][15].

  • Carcinogenicity: Azo dyes that can be cleaved into carcinogenic arylamines are considered potential carcinogens[16]. The specific cleavage products of this compound and their toxicological profiles have not been documented.

  • Sensitization: Inhalation of reactive dye dust is a known occupational hazard that can lead to respiratory sensitization[16].

The vinyl sulfone group itself is a reactive Michael acceptor, and related compounds are known to be skin irritants and are suspected of causing genetic defects[17][18]. However, the toxicological properties of the complex, highly sulfonated this compound molecule cannot be predicted from this information alone.

Relevance to Drug Development: No Current Evidence

The core requirements for considering a compound for drug development include a well-defined biological activity, a mechanism of action, and a comprehensive safety profile. For this compound, this information is entirely absent.

  • Protein Binding and Enzyme Inhibition: No peer-reviewed studies were found that investigated the binding of this compound to specific proteins (other than cellulose) or its potential to inhibit enzymes in a biological context. Reactive dyes like Procion Red HE-3B (Reactive Red 120) have been used in affinity chromatography to purify certain enzymes, but this is a tool-based application and does not imply therapeutic activity[19].

  • Signaling Pathways: There is no information on the effect of this compound on any cellular signaling pathways.

  • Antibody Maturation: A single mention of using this compound to "induce antibody maturation" by a commercial supplier could not be substantiated by any scientific publications and should be regarded as an unverified claim.

Logical_Relationship cluster_data Available Data for this compound cluster_gap Critical Data Gap A Chemical & Physical Properties H Viability for Drug Development A->H foundational but insufficient B Industrial Use (Textile Dye) C Environmental Biodegradation D Mammalian Toxicology (in vitro & in vivo) D->H Prerequisite for E Protein Binding / Enzyme Inhibition E->H Prerequisite for F Mechanism of Action (Biological) F->H Prerequisite for G Pharmacokinetics / ADME G->H Prerequisite for

References

An In-depth Technical Guide to C.I. Reactive Red 180

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of C.I. Reactive Red 180, a widely used monoazo vinyl sulfone reactive dye. Below, you will find key data, its synthesis pathway, and generalized experimental protocols for its application.

Core Data and Properties

Quantitative data for C.I. This compound has been compiled and summarized in the table below for ease of reference. Please note that minor variations in molecular weight and formula may exist across different commercial preparations and depending on whether the sodium salts are included in the calculation.

PropertyValue
IUPAC Name tetrasodium;5-formamido-4-hydroxy-3-[[1-sulfonato-6-[2-(sulfonatooxy)ethylsulfonyl]naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate
Common Name C.I. This compound
CAS Number 72828-03-6
Molecular Formula C₂₉H₁₉N₃Na₄O₁₇S₅[1]
Molecular Weight 933.76 g/mol [1]
Appearance Red powder[1]
Water Solubility 50 g/L[1]
Application Dyeing of cellulosic fibers (e.g., cotton)[1]

Chemical Synthesis Pathway

The industrial synthesis of C.I. This compound is a two-stage process characteristic of azo dye manufacturing. The first stage involves the diazotization of an aromatic amine, followed by the coupling of the resulting diazonium salt with a coupling component.

The specific manufacturing process for this compound involves the diazotization of 2-Amino-6-(2-(sulfooxy)ethylsulfonyl)naphthalene-1-sulfonic acid, which is then coupled with 4-Formamido-5-hydroxynaphthalene-2,7-disulfonic acid[1].

G cluster_diazotization Stage 1: Diazotization cluster_coupling Stage 2: Azo Coupling A 2-Amino-6-(2-(sulfooxy)ethylsulfonyl) naphthalene-1-sulfonic acid C Diazonium Salt Intermediate A->C 0-5°C B Sodium Nitrite (NaNO₂) + Hydrochloric Acid (HCl) B->C E C.I. This compound C->E Alkaline Conditions D 4-Formamido-5-hydroxynaphthalene -2,7-disulfonic acid D->E

Synthesis Pathway of C.I. This compound.

Chemical Structure

Chemical Structure of C.I. This compound.

Experimental Protocols

Detailed, proprietary protocols for the specific synthesis of C.I. This compound are not publicly available. However, the following sections provide generalized, representative methodologies for the key experimental processes involving this class of dye. These protocols are compiled from established principles of azo dye synthesis and reactive dyeing of cellulosic fibers.

General Protocol for Synthesis (Two-Stage Diazotization and Azo Coupling)

This protocol outlines the general steps for synthesizing a vinyl sulfone reactive dye like this compound.

Materials:

  • Diazo Component: 2-Amino-6-(2-(sulfooxy)ethylsulfonyl)naphthalene-1-sulfonic acid

  • Coupling Component: 4-Formamido-5-hydroxynaphthalene-2,7-disulfonic acid

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Carbonate (Soda Ash) or Sodium Hydroxide (NaOH)

  • Sodium Chloride (NaCl)

  • Ice

  • Distilled Water

Procedure:

  • Diazotization:

    • A stirred suspension of the diazo component (1.0 equivalent) in water is prepared in a reaction vessel.

    • The vessel is cooled to 0-5°C using an ice/water bath.

    • Concentrated hydrochloric acid (2.5-3.0 equivalents) is added slowly while maintaining the low temperature.

    • A solution of sodium nitrite (1.0-1.1 equivalents) in cold water is added dropwise to the amine suspension. The temperature must be strictly maintained below 5°C.

    • The reaction mixture is stirred for an additional 30-60 minutes to ensure diazotization is complete. Completion can be monitored using starch-iodide paper to test for excess nitrous acid.

  • Azo Coupling:

    • In a separate vessel, a solution of the coupling component (1.0 equivalent) is prepared in water.

    • The pH of the coupling component solution is adjusted to 8.0-9.0 with the addition of a sodium carbonate or sodium hydroxide solution.

    • The cold diazonium salt solution from Step 1 is slowly added to the alkaline coupling component solution, maintaining the temperature below 10°C.

    • The pH is kept alkaline (8.0-9.0) throughout the addition by adding more sodium carbonate solution as needed.

    • The reaction mixture is stirred for several hours until the coupling reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC).

  • Isolation and Purification:

    • The synthesized dye is isolated from the reaction mixture by "salting out." Sodium chloride is added to the mixture to decrease the solubility of the dye, causing it to precipitate.

    • The precipitated dye is collected by filtration.

    • The filter cake is washed with a brine solution to remove impurities and then dried under vacuum.

General Protocol for Dyeing Cotton Fabric (Exhaust Dyeing Method)

This protocol describes a typical laboratory procedure for dyeing cotton fabric with a reactive dye such as this compound.

Materials:

  • Cotton fabric, pre-washed (scoured and bleached)

  • C.I. This compound

  • Sodium Chloride (NaCl) or Sodium Sulfate (Glauber's Salt)

  • Sodium Carbonate (Soda Ash, Na₂CO₃)

  • Acetic Acid (for neutralization)

  • Non-ionic detergent

  • Laboratory dyeing apparatus (e.g., beaker dyeing machine)

Procedure:

  • Dye Bath Preparation:

    • Prepare a dye bath with a specific liquor-to-goods ratio (e.g., 20:1, meaning 20 mL of water for every 1 g of fabric).

    • Dissolve the required amount of this compound dye (e.g., 1% on weight of fabric) in a small amount of warm water and add it to the dye bath.

    • Dissolve the electrolyte, sodium chloride (e.g., 60-80 g/L), in the dye bath. The salt helps in the exhaustion of the dye onto the fiber.

  • Dyeing:

    • Introduce the wetted cotton fabric into the dye bath at room temperature (around 30-40°C).

    • Run the dyeing process for 30-45 minutes to allow for the migration and adsorption of the dye onto the fabric.

    • Gradually raise the temperature to the optimal fixation temperature for the specific dye, typically 60-80°C for this type of reactive dye.

  • Fixation:

    • After reaching the target temperature, add the pre-dissolved alkali, sodium carbonate (e.g., 15-20 g/L), to the dye bath. The alkali raises the pH, initiating the chemical reaction between the dye and the cellulose fiber, forming a covalent bond.

    • Continue the dyeing process at this temperature for another 45-60 minutes to ensure complete fixation.

  • Rinsing and Soaping:

    • Drain the dye bath and rinse the fabric with cold water to remove loose dye.

    • "Soap" the dyed fabric by washing it in a bath containing a non-ionic detergent (e.g., 2 g/L) at or near boiling (95°C) for 10-15 minutes. This step is crucial for removing any unfixed, hydrolyzed dye, thereby ensuring good wash fastness.

    • Rinse the fabric thoroughly with hot and then cold water until the water runs clear.

    • Neutralize the fabric with a dilute acetic acid solution if necessary.

    • Finally, squeeze the excess water out and air-dry the fabric.

References

Spectroscopic Properties of Reactive Red 180: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of C.I. Reactive Red 180 (RR-180), a vinyl sulfone-type sulfonated azo dye. The information compiled herein is intended to support research and development activities where the detection, quantification, or characterization of this dye is required.

Introduction

This compound (CAS No. 98114-32-0) is a synthetic anionic dye characterized by the presence of one or more azo chromophores (-N=N-) and a vinyl sulfone group that allows for covalent bond formation with substrates containing hydroxyl groups, such as cellulose fibers.[1][2] Its high water solubility, a consequence of multiple sulfonate groups, and its classification as a fluorescent dye make its spectroscopic analysis a key aspect of its application and study, particularly in textile manufacturing, environmental monitoring, and potentially in biological contexts.[1][3]

Spectroscopic Properties

The electronic structure of this compound, with its extended system of conjugated double bonds in the azo-linked aromatic rings, governs its interaction with electromagnetic radiation. This results in strong absorption in the visible region of the spectrum, giving the dye its characteristic red color, and also confers fluorescent properties.

UV-Visible Absorption Spectroscopy

As is characteristic of azo dyes, this compound exhibits distinct absorption bands in both the ultraviolet (UV) and visible regions of the electromagnetic spectrum. The absorption in the UV range is typically attributed to π → π* electronic transitions within the aromatic naphthalene ring systems, while the absorption in the visible range is due to the n → π* and π → π* transitions of the azo chromophore.

A key parameter for quantitative analysis is the wavelength of maximum absorbance (λmax) in the visible spectrum. For this compound, an absorption peak has been reported at 540 nm .[4] This value is crucial for colorimetric quantification and for monitoring processes such as dye degradation, where a decrease in absorbance at this wavelength indicates a reduction in the dye concentration.[5][6]

The molar absorption coefficient (ε), or molar absorptivity, is a measure of how strongly a chemical species absorbs light at a given wavelength. This fundamental constant, essential for the quantitative application of the Beer-Lambert law, was not available for this compound in the reviewed literature.

Fluorescence Spectroscopy

Data Presentation

The following table summarizes the available physicochemical and spectroscopic data for this compound.

PropertyValueCitations
Chemical Identity
IUPAC Nametetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate[7]
C.I. NameThis compound[1][5][8]
CAS Number98114-32-0[5][8]
Molecular FormulaC₂₉H₁₉N₃Na₄O₁₇S₅[1]
Molecular Weight933.76 g/mol [1]
Physicochemical Properties
AppearanceRed Powder[8]
Solubility in Water50 g/L[1]
Spectroscopic Properties
λmax (in water)540 nm[4]
Molar Absorptivity (ε)Not available in searched literature
Excitation Max (λex)Not available in searched literature
Emission Max (λem)Not available in searched literature
Quantum Yield (ΦF)Not available in searched literature

Experimental Protocols

The following protocols provide detailed methodologies for the spectroscopic analysis of this compound. These are generalized procedures based on standard practices for reactive dyes.

Protocol for UV-Visible Absorbance Analysis

This protocol describes the determination of the absorption spectrum and λmax of this compound.

1. Materials and Equipment:

  • This compound powder

  • High-purity deionized water or an appropriate spectroscopic grade solvent (e.g., DMSO, ethanol)

  • Class A volumetric flasks and pipettes

  • Analytical balance

  • Dual-beam UV-Visible spectrophotometer

  • Matched quartz or glass cuvettes (1 cm path length)

2. Procedure: a. Preparation of Stock Solution (e.g., 100 mg/L): i. Accurately weigh 10.0 mg of this compound powder using an analytical balance. ii. Quantitatively transfer the powder to a 100 mL volumetric flask. iii. Add a small amount of deionized water to dissolve the dye completely. iv. Fill the flask to the calibration mark with deionized water, cap, and invert several times to ensure homogeneity.

Protocol for Fluorescence Analysis (General)

This protocol outlines the general steps for determining the fluorescence excitation and emission spectra of this compound.

1. Materials and Equipment:

  • This compound solutions of low concentration (typically in the low mg/L or µM range to avoid inner filter effects)

  • Spectroscopic grade solvent (e.g., ethanol, DMSO, or deionized water)

  • Fluorescence spectrophotometer (spectrofluorometer)

  • Quartz cuvettes (4-sided polished)

2. Procedure: a. Sample Preparation: i. Prepare a dilute solution of this compound in a suitable spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should typically be below 0.1 to minimize inner filter effects.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_uvvis UV-Vis Analysis cluster_fluor Fluorescence Analysis cluster_data Data Output weigh Weigh RR-180 Powder dissolve Dissolve in Solvent weigh->dissolve stock Prepare Stock Solution dissolve->stock dilute Create Serial Dilutions stock->dilute baseline Baseline Correction dilute->baseline scan_em Scan Emission Spectrum dilute->scan_em scan_abs Scan Absorbance Spectrum (300-700 nm) baseline->scan_abs find_lambda Determine λmax scan_abs->find_lambda beer_plot Generate Calibration Curve (Abs vs. Conc.) scan_abs->beer_plot lambda_max_out λmax find_lambda->lambda_max_out cal_curve_out Calibration Curve beer_plot->cal_curve_out find_em_max Determine λem scan_em->find_em_max scan_ex Scan Excitation Spectrum find_em_max->scan_ex lambda_em_out λem find_em_max->lambda_em_out find_ex_max Determine λex scan_ex->find_ex_max lambda_ex_out λex find_ex_max->lambda_ex_out

Workflow for Spectroscopic Analysis of this compound.

References

Reactive red 180 mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Reactive Red 180 in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic azo dye, primarily utilized in the textile industry. Beyond its industrial applications, like many other reactive dyes, it possesses the ability to interact with biological systems. This technical guide synthesizes the current understanding of the potential mechanisms of action of this compound at a molecular level. Drawing upon data from structurally similar reactive dyes, this document elucidates two primary mechanisms: antagonism of P2Y purinergic receptors and inhibition of key extracellular enzymes, including ecto-ATPases and alkaline phosphatases. This guide provides a compilation of quantitative data, detailed experimental protocols for assessing these interactions, and visualizations of the relevant signaling pathways and experimental workflows to support further research and development.

Core Mechanisms of Action

While direct studies on this compound are limited, substantial evidence from analogous reactive dyes, such as Reactive Red 2 and Reactive Blue 2, allows for the inference of its primary biological activities. These activities are predominantly inhibitory, targeting cell surface receptors and enzymes.

P2Y Purinergic Receptor Antagonism

P2Y receptors are a class of G protein-coupled receptors (GPCRs) activated by extracellular nucleotides like ATP and ADP. They are crucial in a multitude of physiological processes, including platelet aggregation, inflammation, and neurotransmission. Several reactive dyes have been identified as antagonists of P2Y receptors.[1][2]

Reactive Red 2, a closely related compound, has been shown to be a potent and selective antagonist for the P2Y receptor subtype.[2] It acts by competitively blocking the binding of endogenous nucleotide agonists, thereby preventing the activation of downstream signaling cascades. The antagonism of P2Y receptors by compounds like this compound can have significant effects on cellular function, making this a key area of interest for drug development.

Enzyme Inhibition

The highly charged and complex aromatic structure of reactive dyes makes them suitable candidates for binding to the active or allosteric sites of various enzymes, leading to modulation of their activity.

Ecto-ATPases are cell surface enzymes that hydrolyze extracellular ATP, playing a critical role in regulating purinergic signaling. By inhibiting these enzymes, the concentration and duration of ATP in the extracellular space are increased, which can indirectly modulate P2 receptor activity. Reactive dyes, including Reactive Red 2 and Reactive Blue 2, are known inhibitors of ecto-ATPases (also referred to as ecto-nucleotidases).[2][3] This inhibition is a crucial aspect of their biological activity, as it can potentiate or alter cellular responses to extracellular nucleotides.

Alkaline phosphatases are a group of enzymes that remove phosphate groups from various molecules. They are involved in numerous physiological processes, including bone metabolism and signal transduction. Certain reactive dyes, such as Procion Red HE-3B and Reactive Yellow 13, have been demonstrated to be effective inhibitors of alkaline phosphatase.[4][5] The inhibition is often noncompetitive, suggesting that the dyes bind to a site distinct from the substrate-binding site, altering the enzyme's conformation and reducing its catalytic efficiency.[5]

Quantitative Data Summary

The following table summarizes the quantitative data on the inhibitory activities of reactive dyes structurally related to this compound. This data is essential for understanding the potency and selectivity of these compounds.

CompoundTargetAssayValueReference
Reactive Red 2P2Y PurinoceptorFunctional Antagonism (pA2)7.55 (Kd = 28 nM)[2]
Reactive Red 2Ecto-nucleotidaseInhibition (IC50)3.9 ± 0.6 µM[2]
Reactive Blue 2Ecto-ATPaseInhibition (IC50)28 µM[3]
Reactive Blue 2Ecto-ATPaseInhibition (pIC50)4.297 (IC50 ≈ 50 µM)[6]
Procion Red HE-3BAlkaline PhosphataseInhibition (Ki)0.03 mM[5]
Procion Red HE-3BAlkaline PhosphataseBinding (Kd)0.01 mM[5]

Signaling Pathways and Logical Relationships

Visualizing the complex interactions within biological systems is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the key pathways and concepts discussed.

P2Y_Signaling_Pathway P2Y Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y_R P2Y Receptor Gq Gq Protein P2Y_R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response Agonist ATP/ADP (Agonist) Agonist->P2Y_R binds & activates RR180 This compound (Antagonist) RR180->P2Y_R binds & blocks

P2Y Receptor Signaling Pathway.

Enzyme_Inhibition Conceptual Model of Enzyme Inhibition cluster_reaction Normal Enzymatic Reaction cluster_inhibition Inhibition by this compound Enzyme Enzyme (e.g., Ecto-ATPase, ALP) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Substrate Substrate (e.g., ATP, pNPP) Substrate->ES_Complex ES_Complex->Enzyme releases Product Product (e.g., ADP+Pi, p-Nitrophenol) ES_Complex->Product Inhibitor This compound EI_Complex Enzyme-Inhibitor Complex (Inactive) Inhibitor->EI_Complex EI_Complex->ES_Complex Prevents Formation Enzyme_inhibited Enzyme Enzyme_inhibited->EI_Complex

Conceptual Model of Enzyme Inhibition.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the interaction of compounds like this compound with their biological targets.

P2Y Receptor Antagonist Assay (Calcium Mobilization)

This protocol describes a method to determine the antagonist activity of a test compound by measuring its ability to inhibit agonist-induced intracellular calcium mobilization in cells expressing a P2Y receptor.

P2Y_Assay_Workflow P2Y Antagonist Assay Workflow cluster_prep Cell Preparation cluster_loading Dye Loading & Compound Addition cluster_measurement Measurement & Analysis cell_culture 1. Culture cells expressing P2Y receptor (e.g., 1321N1) cell_plating 2. Plate cells in a 96-well black, clear-bottom plate cell_culture->cell_plating cell_incubation 3. Incubate overnight to allow attachment cell_plating->cell_incubation dye_loading 4. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) compound_addition 5. Add serial dilutions of This compound (test compound) dye_loading->compound_addition incubation_compound 6. Incubate for a defined period (e.g., 30 min) compound_addition->incubation_compound agonist_injection 7. Place plate in a fluorescence reader and inject P2Y agonist (e.g., ATP) read_fluorescence 8. Measure fluorescence intensity (kinetic read) agonist_injection->read_fluorescence data_analysis 9. Analyze dose-response curve to determine IC50 or pA2 read_fluorescence->data_analysis

P2Y Antagonist Assay Workflow.

Methodology:

  • Cell Culture: Cells stably expressing the P2Y receptor of interest (e.g., 1321N1 astrocytoma cells) are cultured under standard conditions.

  • Plating: Cells are seeded into 96-well black, clear-bottom microplates and allowed to adhere overnight.

  • Dye Loading: The culture medium is replaced with a buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and incubated to allow dye uptake.

  • Compound Incubation: After washing, cells are incubated with various concentrations of this compound or a vehicle control for a predetermined time.

  • Measurement: The plate is placed in a fluorescence microplate reader equipped with an automated injector. A P2Y receptor agonist (e.g., ATP or UTP) is injected into each well, and the change in fluorescence, corresponding to the intracellular calcium concentration, is measured kinetically.

  • Data Analysis: The agonist-induced fluorescence response is plotted against the concentration of this compound. The data is fitted to a dose-response curve to calculate the IC50 value.

Ecto-ATPase Inhibition Assay

This protocol outlines a colorimetric method to measure the inhibition of ecto-ATPase activity based on the quantification of inorganic phosphate (Pi) released from ATP hydrolysis.[7]

EctoATPase_Assay_Workflow Ecto-ATPase Inhibition Assay Workflow cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis prep_reagents 1. Prepare Assay Buffer, ATP substrate, and this compound dilutions add_components 2. In a 96-well plate, add: - Cells or membrane fraction - this compound or vehicle prep_reagents->add_components pre_incubate 3. Pre-incubate at 37°C add_components->pre_incubate start_reaction 4. Initiate reaction by adding ATP incubate_reaction 5. Incubate for a fixed time (e.g., 30 min) at 37°C start_reaction->incubate_reaction stop_reaction 6. Stop reaction with Malachite Green Reagent incubate_reaction->stop_reaction color_dev 7. Allow color to develop (e.g., 15 min at RT) read_abs 8. Measure absorbance at ~620 nm color_dev->read_abs calc_ic50 9. Calculate % inhibition and determine IC50 value read_abs->calc_ic50

Ecto-ATPase Inhibition Assay Workflow.

Methodology:

  • Reaction Setup: In a 96-well microplate, add the biological sample (e.g., intact cells or isolated plasma membranes), assay buffer, and varying concentrations of this compound.

  • Pre-incubation: The plate is pre-incubated at 37°C for a short period.

  • Initiation: The enzymatic reaction is initiated by adding a known concentration of ATP as the substrate.

  • Incubation: The reaction is allowed to proceed for a defined time (e.g., 30 minutes) at 37°C.

  • Termination and Detection: The reaction is stopped by adding a Malachite Green-based reagent, which forms a colored complex with the inorganic phosphate released during ATP hydrolysis.

  • Measurement: After a color development period, the absorbance is measured at approximately 620 nm.

  • Data Analysis: A standard curve using known phosphate concentrations is used to quantify the amount of Pi produced. The percentage of inhibition is calculated for each concentration of this compound, and the IC50 is determined.

Alkaline Phosphatase (ALP) Inhibition Assay

This protocol details a colorimetric assay to screen for ALP inhibitors using p-nitrophenyl phosphate (pNPP) as a substrate.[8][9]

ALP_Assay_Workflow Alkaline Phosphatase Inhibition Assay Workflow cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis prep_reagents 1. Prepare Assay Buffer (pH 10.5), ALP enzyme, and RR180 dilutions add_components 2. In a 96-well plate, add: - ALP enzyme solution - this compound or vehicle prep_reagents->add_components pre_incubate 3. Pre-incubate briefly at 25°C add_components->pre_incubate start_reaction 4. Initiate reaction by adding pNPP substrate incubate_reaction 5. Incubate for a fixed time (e.g., 60 min) at 25°C in the dark start_reaction->incubate_reaction stop_reaction 6. Stop reaction with Stop Solution (e.g., NaOH) incubate_reaction->stop_reaction read_abs 7. Measure absorbance at 405 nm calc_inhibition 8. Calculate % inhibition relative to control read_abs->calc_inhibition determine_ki 9. Determine IC50 and/or Ki value using kinetic analysis calc_inhibition->determine_ki

Alkaline Phosphatase Inhibition Assay Workflow.

Methodology:

  • Reaction Setup: In a 96-well microplate, add alkaline phosphatase enzyme solution, an alkaline buffer (pH ~10.5), and varying concentrations of this compound.

  • Initiation: The reaction is started by adding the substrate, p-nitrophenyl phosphate (pNPP).

  • Incubation: The plate is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C), protected from light. During this time, ALP hydrolyzes pNPP to the yellow-colored p-nitrophenol.

  • Termination: The reaction is terminated by adding a stop solution (e.g., sodium hydroxide).

  • Measurement: The absorbance of the p-nitrophenol product is measured at 405 nm.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. For a more detailed analysis, kinetic studies can be performed by varying both substrate and inhibitor concentrations to determine the type of inhibition and the inhibition constant (Ki).

Conclusion and Future Directions

The available evidence strongly suggests that this compound, similar to other reactive dyes, can exert biological effects through the inhibition of key cell surface proteins. The primary mechanisms of action are likely the antagonism of P2Y purinergic receptors and the inhibition of ecto-enzymes such as ecto-ATPase and alkaline phosphatase. These interactions can significantly disrupt cellular signaling and metabolic processes.

For drug development professionals, the promiscuous nature of these dyes presents both challenges and opportunities. While their lack of specificity may limit their direct therapeutic use, their core structures could serve as scaffolds for designing more potent and selective inhibitors for these important drug targets.

Future research should focus on:

  • Directly quantifying the binding affinity and inhibitory potency of this compound on a panel of P2Y receptor subtypes and ecto-enzymes.

  • Elucidating the precise binding modes through structural biology techniques like X-ray crystallography or cryo-EM.

  • Conducting cell-based and in vivo studies to understand the physiological consequences of exposure to this compound.

By systematically addressing these areas, the scientific community can build a more complete picture of the biological impact of this compound and leverage this knowledge for the development of novel therapeutic agents.

References

Reactive Red 180: An Uncharted Territory in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Despite its classification as a fluorescent dye, Reactive Red 180, a compound primarily utilized in the textile industry, remains largely unexplored and undocumented within the realm of fluorescence microscopy. A comprehensive review of scientific literature reveals a significant absence of data regarding its application for cellular imaging, leaving researchers, scientists, and drug development professionals with no established protocols or quantitative performance metrics to guide its use in a laboratory setting.

This compound, also known by its Colour Index name C.I. 181055, is a monoazo dye.[1] Its primary application is in the dyeing of cellulose-containing fabrics.[1] While its chemical structure contains a chromophore, which is responsible for its color, detailed characterization of its fluorogenic properties for microscopy is not available in published research.

Physicochemical Properties

Basic chemical and physical data for this compound has been compiled from various sources. However, crucial photophysical parameters required for its evaluation as a fluorescent probe are notably absent.

PropertyValueReference
Chemical Formula C₂₉H₁₉N₃Na₄O₁₇S₅[1]
Molecular Weight 933.76 g/mol [1]
CAS Number 72828-03-6[1]
Excitation Maximum (λex) Not Reported
Emission Maximum (λem) Not Reported
Molar Absorptivity (ε) Not Reported
Quantum Yield (Φ) Not Reported
Photostability Not Reported

Applications in Microscopy: A Knowledge Gap

There is no scientific literature detailing the use of this compound for staining cells or tissues for fluorescence microscopy. Consequently, no experimental protocols for its use in this context have been published. This includes a lack of information on:

  • Staining procedures: Optimal concentration, incubation time, and buffer conditions for cellular labeling.

  • Fixation and permeabilization compatibility: Whether the dye is suitable for use with common fixation and permeabilization methods.

  • Specificity: The cellular structures or molecules that this compound might preferentially bind to.

  • Toxicity: Its effects on the viability of live cells.

Potential for Azo Dyes in Fluorescence

While information on this compound is scarce, the broader class of azo dyes has been investigated for fluorescence applications. Some azo dyes have been shown to exhibit fluorescence, and their photophysical properties can be influenced by their chemical structure and environment.[2][3] For instance, the fluorescence of some azo compounds can be enhanced upon binding to certain molecules or in specific solvent conditions.[4] However, many azo dyes are known to have low fluorescence quantum yields due to efficient non-radiative decay pathways.[2]

Experimental Workflow: A Hypothetical Approach

Given the absence of established methods, a researcher interested in exploring the potential of this compound as a fluorescent probe would need to undertake a systematic characterization. The following diagram outlines a potential experimental workflow for such an investigation.

G Hypothetical Workflow for Characterizing a Novel Fluorophore A Dye Procurement & Purity Assessment B Spectroscopic Characterization (Absorbance, Excitation, Emission) A->B Characterize photophysical properties C Quantum Yield & Photostability Measurement B->C D Cell Culture & Preparation E Staining Protocol Optimization (Concentration, Time, Buffer) D->E Develop staining protocol H Cytotoxicity Assessment D->H Assess biocompatibility F Fluorescence Microscopy Imaging E->F G Co-localization with Known Organelle Markers F->G Determine subcellular localization I Data Analysis & Reporting F->I Evaluate performance G->I Evaluate performance H->I Evaluate performance

Caption: A logical workflow for the initial investigation and characterization of an unproven compound like this compound for fluorescence microscopy applications.

References

The Genesis of a Covalent Bond: An In-depth Technical Guide to the Discovery and History of Monochlorotriazine Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The mid-20th century marked a revolutionary turning point in the coloration of textiles with the advent of reactive dyes. This new class of dyestuffs formed a covalent bond with the fiber, leading to unprecedented wash fastness and brilliancy of shades. Among the pioneering reactive systems, monochlorotriazine (MCT) dyes, commercialized in 1957, carved out a significant and enduring niche. This technical guide delves into the discovery, history, and fundamental chemistry of these important colorants, providing detailed experimental insights for today's researchers.

From Discovery to Commercialization: A Timeline of Innovation

The journey to monochlorotriazine dyes began with the groundbreaking work of Dr. Ian Rattee and Dr. William Stephen at the Imperial Chemical Industries (ICI) Dyestuffs Division in Blackley, Manchester, UK. In 1954, they discovered that dyes containing a dichlorotriazine reactive group could form a covalent bond with cellulosic fibers under alkaline conditions.[1] This led to the commercial launch of the first reactive dyes, the Procion MX range, in 1956. These were based on the more reactive dichlorotriazine system.

Recognizing the need for a less reactive system suitable for different application methods, ICI introduced the first monochlorotriazine dyes in 1957 under the Procion H brand.[2] These "hot-dyeing" reactive dyes required more energy-intensive application conditions but offered greater stability of the dye-alkali solution. Concurrently, the Swiss chemical company Ciba AG launched their own range of monochlorotriazine reactive dyes in 1957, branded as Cibacron.[3]

The introduction of these dyes was a pivotal moment in the textile industry, offering a significant improvement in the fastness properties of dyed cellulosic fibers compared to the existing direct and vat dyes.

The Core Chemistry: Synthesis and Reaction Mechanism

The synthesis of monochlorotriazine dyes is a multi-step process centered around the sequential substitution of the chlorine atoms on a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) molecule. The reactivity of the chlorine atoms decreases with each substitution, allowing for a controlled synthesis.

A general synthetic pathway for a monochlorotriazine dye involves two key condensation reactions. The first chlorine atom is typically reacted with a primary or secondary amine of a chromophoric molecule at a low temperature (0-5 °C) and a neutral pH. The second chlorine is then substituted by reacting the resulting dichlorotriazine intermediate with an amino compound, often an amine that modifies the dye's properties (e.g., solubility, affinity), at a slightly elevated temperature (20-30 °C) and weakly acidic to neutral pH. The final, least reactive chlorine atom is the one that will later react with the textile fiber.

The following diagram illustrates a representative synthesis of a simple monochlorotriazine red dye, based on the condensation of cyanuric chloride with H-acid (1-amino-8-naphthol-3,6-disulfonic acid) and p-toluidine.

synthesis_of_mct_dye cyanuric_chloride Cyanuric Chloride dct_intermediate Dichlorotriazinyl Intermediate cyanuric_chloride->dct_intermediate Condensation 1 (0-5 °C, pH 6.5-7.0) h_acid H-Acid h_acid->dct_intermediate mct_dye Monochlorotriazine Dye dct_intermediate->mct_dye Condensation 2 (30-40 °C, pH 6.0-6.5) p_toluidine p-Toluidine p_toluidine->mct_dye

A representative synthetic pathway for a monochlorotriazine dye.

The application of monochlorotriazine dyes to cellulosic fibers, such as cotton, involves the dye's fixation to the fiber through a nucleophilic substitution reaction. Under alkaline conditions (typically pH 10.5-11.5) and at an elevated temperature (around 80°C), the hydroxyl groups of the cellulose chains become ionized, forming highly nucleophilic cellulosate anions. These anions then attack the carbon atom of the triazine ring bonded to the remaining chlorine atom, displacing the chloride ion and forming a stable ether linkage between the dye and the fiber.

The diagram below illustrates the fixation mechanism of a monochlorotriazine dye on a cellulose fiber.

fixation_mechanism mct_dye Monochlorotriazine Dye (Dye-T-Cl) dyed_fiber Dyed Fiber (Dye-T-O-Cell) mct_dye->dyed_fiber Nucleophilic Substitution (Fixation) cellulose Cellulose Fiber (Cell-OH) cellulosate Cellulosate Anion (Cell-O⁻) cellulose->cellulosate Activation alkali Alkali (OH⁻) alkali->cellulosate cellulosate->dyed_fiber hcl HCl

The fixation mechanism of a monochlorotriazine dye on cellulose.

A competing reaction is the hydrolysis of the dye, where the monochlorotriazine group reacts with hydroxide ions in the dyebath to form a non-reactive hydroxy-triazine derivative. This hydrolyzed dye can no longer react with the fiber and must be washed off, reducing the fixation efficiency.

Experimental Protocols

The following are representative experimental protocols for the synthesis and application of a monochlorotriazine dye, based on procedures described in historical and patent literature.

Synthesis of a Monochlorotriazine Red Dye

Materials:

  • Cyanuric chloride

  • 1-amino-8-naphthol-3,6-disulfonic acid (H-acid)

  • p-Toluidine

  • Sodium carbonate

  • Hydrochloric acid

  • Ice

  • Water

Procedure:

First Condensation:

  • A solution of cyanuric chloride (18.4 g, 0.1 mol) in 100 ml of acetone is added to 200 g of ice-water.

  • A neutral solution of H-acid (31.9 g, 0.1 mol) in 200 ml of water is added slowly to the cyanuric chloride suspension while maintaining the temperature at 0-5 °C by the addition of ice.

  • The pH of the reaction mixture is maintained at 6.5-7.0 by the gradual addition of a 10% sodium carbonate solution.

  • The reaction is stirred at 0-5 °C for 2-3 hours until the primary condensation is complete, as indicated by the disappearance of the free amino group of the H-acid.

Second Condensation:

  • To the resulting solution of the dichlorotriazinyl intermediate, a solution of p-toluidine (10.7 g, 0.1 mol) in 50 ml of water containing a small amount of hydrochloric acid is added.

  • The temperature of the reaction mixture is raised to 30-40 °C.

  • The pH is maintained at 6.0-6.5 by the addition of 10% sodium carbonate solution.

  • The reaction is stirred at this temperature for 4-6 hours until the second condensation is complete.

  • The monochlorotriazine dye is then isolated by salting out with sodium chloride, followed by filtration and drying.

Application of a Monochlorotriazine Dye to Cotton (Exhaust Dyeing)

Materials:

  • Monochlorotriazine dye

  • Cotton fabric

  • Sodium chloride (Glauber's salt)

  • Sodium carbonate (soda ash)

  • Water

Procedure:

  • A dyebath is prepared with a liquor-to-goods ratio of 20:1.

  • The required amount of monochlorotriazine dye (e.g., 2% on weight of fabric) is dissolved in a small amount of hot water and then added to the dyebath.

  • The cotton fabric is entered into the dyebath at 40 °C.

  • Sodium chloride (e.g., 60 g/L) is added in portions over 15-20 minutes to promote dye exhaustion.

  • The temperature of the dyebath is raised to 80 °C over 30 minutes.

  • The dyeing is continued at 80 °C for 30 minutes.

  • The required amount of sodium carbonate (e.g., 20 g/L), previously dissolved in water, is added to the dyebath to raise the pH to 10.5-11.0 for fixation.

  • The dyeing is continued at 80 °C for a further 60-90 minutes to ensure complete fixation.

  • The dyed fabric is then rinsed with cold water.

  • A soaping treatment is carried out by washing the fabric at the boil for 15-20 minutes in a solution containing a non-ionic detergent (e.g., 2 g/L) to remove any unfixed and hydrolyzed dye.

  • The fabric is then rinsed thoroughly and dried.

Quantitative Data

The performance of the early monochlorotriazine dyes was a significant improvement over existing dye classes for cellulosic fibers. The following tables summarize typical performance data for these dyes from the early period of their commercialization.

Table 1: Typical Fixation Efficiency of Early Monochlorotriazine Dyes on Cotton

Dye Concentration (% owf)Fixation Temperature (°C)Fixation Time (min)Alkali (g/L Na₂CO₃)Typical Fixation Efficiency (%)
1.080602070-80
3.080902065-75
5.085902560-70

Table 2: Typical Wash Fastness Properties of Early Monochlorotriazine Dyes on Cotton (ISO 105-C06 C2S)

Shade DepthStaining on Cotton (Greyscale)Staining on Wool (Greyscale)Change in Color (Greyscale)
Pale4-544-5
Medium43-44
Deep3-433-4

(Greyscale rating: 5 = no change, 1 = severe change)

Conclusion

The discovery and development of monochlorotriazine reactive dyes was a landmark achievement in the history of textile chemistry. The formation of a stable, covalent bond between the dye and the fiber provided a level of performance that was previously unattainable for a wide range of brilliant shades on cellulosic materials. The foundational work of ICI and Ciba in the late 1950s paved the way for the development of a vast array of reactive dyes with tailored properties that continue to be of immense importance in the textile industry today. The principles of their synthesis and application, established over six decades ago, remain central to the field of reactive dye chemistry and offer valuable insights for researchers in materials science and bioconjugation.

References

Methodological & Application

Application Notes and Protocols for Reactive Red 180 in Affinity Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Red 180 is a vinyl sulfone-based reactive azo dye that can be utilized as a ligand in affinity chromatography for the purification of a variety of proteins.[1] As a triazine dye, it possesses a chemical structure that allows for its covalent immobilization onto a solid support matrix, such as agarose beads. The immobilized dye acts as a pseudo-affinity ligand, binding proteins through a combination of electrostatic and hydrophobic interactions. This technique is particularly effective for the purification of enzymes, such as dehydrogenases and kinases, as well as other proteins like serum albumin.[2][3][4] The primary advantages of using triazine dyes like this compound include their low cost, high stability, ease of immobilization, and broad applicability in protein purification.[5]

These application notes provide a comprehensive protocol for the use of this compound in affinity chromatography, covering column preparation, protein purification, elution, and regeneration of the affinity matrix.

Principle of this compound Affinity Chromatography

This compound is a synthetic polycyclic dye that can mimic the structure of biological molecules, such as cofactors like NAD+, enabling it to bind to the active sites of a range of enzymes.[6] The interaction between the dye and the protein is influenced by several factors, including the pH and ionic strength of the buffer, which can be modulated to achieve selective binding and elution of the target protein.[7]

Applications

Immobilized this compound can be employed for the purification of a diverse range of proteins, including but not limited to:

  • Dehydrogenases: Such as lactate dehydrogenase (LDH).[8][9]

  • Kinases. [10]

  • Serum Albumins: Such as human serum albumin (HSA) and bovine serum albumin (BSA).[2][3]

  • Interferons. [10]

  • Restriction Endonucleases. [10]

Experimental Protocols

Materials
  • This compound-Agarose (or similar solid support)

  • Chromatography column

  • Peristaltic pump and tubing

  • UV spectrophotometer or protein assay reagents (e.g., Bradford, BCA)

  • Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • Wash Buffer (e.g., 20 mM Tris-HCl with 0.1-0.5 M NaCl, pH 7.5)

  • Elution Buffer (e.g., 20 mM Tris-HCl with 1.5 M NaCl, pH 7.5; or a buffer containing a competitive ligand such as 5-50 mM NAD+)[10]

  • Regeneration Solution 1 (e.g., 0.1 M Borate, pH 9.8)[10]

  • Regeneration Solution 2 (e.g., 2.0 M NaCl)[10]

  • Storage Solution (e.g., 20% ethanol)

General Workflow for Affinity Chromatography using this compound

workflow cluster_prep Column Preparation cluster_purification Purification cluster_post Post-Purification p1 Pack this compound Agarose into Column p2 Equilibrate Column with Equilibration Buffer p1->p2 pu1 Load Clarified Protein Sample p2->pu1 Ready for Loading pu2 Wash Column to Remove Unbound Proteins pu1->pu2 pu3 Elute Bound Target Protein pu2->pu3 po1 Collect and Analyze Eluted Fractions pu3->po1 Purified Protein po2 Regenerate Column for Future Use po1->po2 po3 Store Column in Appropriate Solution po2->po3

Caption: Workflow for Protein Purification using this compound Affinity Chromatography.

Detailed Methodologies

1. Column Preparation and Equilibration

  • If starting with a lyophilized matrix, rehydrate the this compound-agarose in equilibration buffer (at least 200 mL per gram of dry matrix) for a minimum of 30 minutes at room temperature or overnight in the refrigerator. For a matrix in suspension, wash it with three to five column volumes of equilibration buffer.[10]

  • Pack the slurry into a suitable chromatography column.

  • Equilibrate the column by washing with 5-10 column volumes of Equilibration Buffer.[7] Monitor the pH and conductivity of the column effluent until they match that of the equilibration buffer.

2. Sample Preparation and Loading

  • Clarify the protein sample by centrifugation or filtration (0.45 µm) to remove any particulate matter.

  • Ensure the sample is in a buffer that is compatible with the binding conditions. If necessary, perform a buffer exchange using dialysis or a desalting column. The ionic strength of the sample should be low to promote binding.[7]

  • Load the clarified sample onto the equilibrated column at a controlled flow rate. A protein concentration of 1-10 mg/mL is generally recommended.[7]

3. Washing

  • After loading the entire sample, wash the column with 5-10 column volumes of Wash Buffer.[7] This step is crucial to remove non-specifically bound proteins.

  • Monitor the absorbance of the flow-through at 280 nm. Continue washing until the absorbance returns to baseline, indicating that all unbound proteins have been removed.[7]

4. Elution

The elution of the target protein can be achieved through non-specific or specific methods.

  • Non-specific Elution:

    • Increasing Ionic Strength: Apply a linear gradient or a step gradient of increasing salt concentration (e.g., 0.1 M to 2.0 M NaCl) in the equilibration buffer.[10] This disrupts the electrostatic interactions between the protein and the dye.

    • Changing pH: Altering the pH of the buffer can change the ionization state of the protein and/or the dye, leading to elution.

  • Specific Elution:

    • Competitive Ligand: Elute the target protein by introducing a molecule that competes for the same binding site on the protein. For enzymes that bind NAD+, an elution buffer containing 5-50 mM NAD+ can be effective.[8][10]

Collect fractions throughout the elution process and monitor the protein content of each fraction using a UV spectrophotometer or a protein assay.

5. Regeneration and Storage

To reuse the this compound-agarose column, it must be regenerated to remove any tightly bound proteins and contaminants.

  • Wash the column with 5-10 column volumes of a high pH buffer (e.g., 0.1 M Borate, pH 9.8).[10]

  • Follow with a high salt wash using 5-10 column volumes of 2.0 M NaCl.[10]

  • Finally, re-equilibrate the column with 5-10 column volumes of the Equilibration Buffer.

  • For long-term storage, wash the column with 20% ethanol and store at 4°C. Do not freeze the column.[7]

Data Presentation

The efficiency of the purification process should be evaluated by creating a purification table. This table summarizes the key quantitative data at each purification step.

Table 1: Example Purification Table for Lactate Dehydrogenase (LDH)

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Extract1000200021001
Ammonium Sulfate Ppt30018006903
This compound 10 1500 150 75 75
Ion Exchange5120024060120

Note: The values in this table are illustrative and will vary depending on the specific protein and experimental conditions. A successful purification using this compound can achieve a significant increase in purification fold and a good recovery yield, as demonstrated in the purification of bovine heart lactate dehydrogenase using a biomimetic dye, which resulted in a 25-fold purification with a 64% yield in the affinity chromatography step.[8]

Troubleshooting

IssuePossible CauseSolution
No or low binding of target protein Incorrect binding buffer conditions (pH, ionic strength).Optimize buffer pH and lower the ionic strength. Ensure the sample is in the correct buffer before loading.
Protein concentration is too low.Concentrate the sample before loading. Irreversible binding can occur at very low protein concentrations.[7]
Elution of target protein in the wash step Wash buffer is too stringent (e.g., salt concentration is too high).Decrease the salt concentration in the wash buffer.
No or poor elution of target protein Elution conditions are too mild.Increase the salt concentration or the concentration of the competitive ligand in the elution buffer. Consider using a stronger eluent like a chaotropic agent (e.g., urea, guanidine-HCl) if protein activity is not a concern.[10]
Column clogs or flow rate is slow Sample contains particulate matter.Ensure the sample is properly clarified by centrifugation or filtration before loading.
Resin has been compressed.Repack the column.

Conclusion

This compound affinity chromatography is a robust and versatile technique for the purification of a wide range of proteins. Its cost-effectiveness and scalability make it a valuable tool in both research and industrial settings. By carefully optimizing the binding, washing, and elution conditions, high purity and recovery of the target protein can be achieved. The detailed protocols and troubleshooting guide provided in these application notes serve as a comprehensive resource for researchers and professionals in the field of drug development and protein science.

References

Immobilization of Reactive Red 180 on Sepharose Beads: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the immobilization of Reactive Red 180 dye on Sepharose beads, a critical process for the development of affinity chromatography media used in the purification of various biomolecules. The protocols outlined below are based on the well-established cyanogen bromide (CNBr) activation method, adapted for the specific characteristics of this reactive dye.

Introduction

This compound is a synthetic vinyl sulfone dye that can be covalently coupled to matrices containing hydroxyl groups, such as Sepharose. The resulting affinity sorbent is a versatile tool in biotechnology and drug discovery for the purification of a wide range of proteins, including enzymes and antibodies. The interaction between the immobilized dye and target proteins is based on a combination of electrostatic, hydrophobic, and hydrogen bonding interactions, offering a pseudo-affinity chromatography approach with broad applicability. This technique is valued for its cost-effectiveness, high binding capacity, and the stability of the immobilized ligand.

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the immobilization of reactive dyes on Sepharose beads. It is important to note that these values are illustrative and the actual results may vary depending on the specific experimental conditions.

ParameterTypical ValueMethod of Determination
Immobilization Yield 70 - 90%Spectrophotometric analysis of the dye solution before and after coupling.
Ligand Density 1 - 10 µmol of dye per mL of settled beadsCalculation based on the initial dye concentration and immobilization yield.[1]
Ligand Leakage < 5% over 10 cyclesSpectrophotometric analysis of the column effluent during wash and elution steps.
Dynamic Binding Capacity 5 - 20 mg of a model protein (e.g., BSA) per mL of settled beadsFrontal analysis using a solution of the target protein.
Purification Fold 10 - 100 fold (protein dependent)Comparison of the specific activity of the target protein before and after purification.
Recovery > 80%Quantification of the target protein in the eluted fractions.

Experimental Protocols

This section provides detailed protocols for the key experiments involved in the immobilization of this compound on Sepharose beads and its application in affinity chromatography.

Materials and Reagents
  • CNBr-activated Sepharose® 4B (or similar)

  • This compound

  • Coupling Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃) with 0.5 M Sodium Chloride (NaCl), pH 8.3

  • Blocking Buffer: 1 M Ethanolamine or 0.1 M Tris-HCl, pH 8.0

  • Wash Buffer A (Low pH): 0.1 M Acetate buffer with 0.5 M NaCl, pH 4.0

  • Wash Buffer B (High pH): 0.1 M Tris-HCl with 0.5 M NaCl, pH 8.5

  • Binding Buffer: Phosphate Buffered Saline (PBS), pH 7.4 (or other suitable buffer for the target protein)

  • Elution Buffer: High salt concentration (e.g., Binding Buffer + 1.5 M NaCl) or a change in pH (e.g., 0.1 M Glycine-HCl, pH 2.5-3.0)

  • 1 mM Hydrochloric Acid (HCl)

  • Sintered glass funnel

  • Reaction vessel (e.g., glass beaker or flask)

  • Shaker or rotator

  • Spectrophotometer

  • Chromatography column

Protocol 1: Immobilization of this compound on CNBr-activated Sepharose

This protocol details the steps for covalently coupling this compound to CNBr-activated Sepharose beads.

Experimental Workflow for Dye Immobilization

G cluster_prep Preparation cluster_coupling Coupling cluster_post_coupling Post-Coupling swell Swell CNBr-activated Sepharose in 1 mM HCl wash_HCl Wash with 1 mM HCl swell->wash_HCl wash_coupling Wash with Coupling Buffer wash_HCl->wash_coupling mix Mix Sepharose and Dye Solution wash_coupling->mix dye_sol Prepare this compound solution in Coupling Buffer dye_sol->mix incubate Incubate with gentle agitation (2h at RT or overnight at 4°C) mix->incubate separate Separate beads from supernatant incubate->separate block Block unreacted groups with Blocking Buffer separate->block wash_cycle Wash with alternating low and high pH buffers block->wash_cycle store Store in appropriate buffer (e.g., 20% Ethanol) wash_cycle->store

Caption: Workflow for the immobilization of this compound on Sepharose beads.

Procedure:

  • Swelling and Activation of Sepharose:

    • Weigh out the desired amount of dry CNBr-activated Sepharose 4B powder (1 g of dry powder gives approximately 3.5 mL of final gel volume).[1]

    • Suspend the powder in cold 1 mM HCl and stir gently for 15-30 minutes to allow the beads to swell.

    • Transfer the swollen beads to a sintered glass funnel and wash with approximately 200 mL of 1 mM HCl per gram of dry powder.[1]

  • Coupling of this compound:

    • Wash the activated Sepharose with coupling buffer (0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3).

    • Immediately prepare a solution of this compound in the coupling buffer. A typical concentration to start with is 1-10 µmol of dye per mL of settled gel.[1]

    • Transfer the washed Sepharose to the dye solution in a suitable reaction vessel.

    • Incubate the mixture with gentle agitation for 2 hours at room temperature or overnight at 4°C.[1]

  • Blocking of Unreacted Groups:

    • After incubation, collect the beads on a sintered glass funnel and save the supernatant for determining the immobilization yield.

    • Wash the beads with coupling buffer to remove excess, unbound dye.

    • Transfer the beads to a fresh reaction vessel containing blocking buffer (1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0).

    • Incubate for 2 hours at room temperature to block any remaining active groups on the Sepharose.

  • Washing and Storage:

    • Wash the beads extensively with alternating cycles of Wash Buffer A (low pH) and Wash Buffer B (high pH) to remove any non-covalently bound dye. Perform at least three cycles.

    • Finally, wash the beads with a neutral buffer (e.g., PBS) and store in a suitable storage solution (e.g., PBS with 20% ethanol) at 4°C.

Protocol 2: Determination of Immobilization Yield

This protocol describes how to quantify the amount of this compound that has been successfully immobilized onto the Sepharose beads.

Procedure:

  • Measure the absorbance of the initial this compound solution at its maximum absorbance wavelength (λmax, which needs to be determined for the specific dye batch, but is typically in the visible range for red dyes).

  • After the coupling reaction, collect the supernatant and all subsequent washes before the blocking step.

  • Measure the absorbance of the collected supernatant and washes at the same λmax.

  • Calculate the amount of unbound dye.

  • The immobilization yield can be calculated using the following formula:

    Yield (%) = [(Total Dye Added - Unbound Dye) / Total Dye Added] x 100

Protocol 3: Affinity Chromatography for Protein Purification

This protocol provides a general procedure for using the prepared this compound-Sepharose for the purification of a target protein.

Experimental Workflow for Affinity Chromatography

G cluster_column_prep Column Preparation cluster_purification Purification cluster_post_purification Post-Purification pack Pack the this compound- Sepharose into a column equilibrate Equilibrate the column with Binding Buffer pack->equilibrate load Load the protein sample equilibrate->load wash Wash with Binding Buffer to remove unbound proteins load->wash elute Elute the bound protein with Elution Buffer wash->elute collect Collect fractions elute->collect regenerate Regenerate the column elute->regenerate analyze Analyze fractions for protein content and purity collect->analyze

Caption: General workflow for protein purification using this compound-Sepharose.

Procedure:

  • Column Packing and Equilibration:

    • Pack the this compound-Sepharose beads into a suitable chromatography column.

    • Equilibrate the column with 5-10 column volumes of Binding Buffer.

  • Sample Application:

    • Prepare the protein sample by clarifying it (centrifugation or filtration) and ensuring it is in the Binding Buffer.

    • Apply the sample to the column at a flow rate that allows for sufficient interaction between the target protein and the immobilized dye.

  • Washing:

    • Wash the column with Binding Buffer until the absorbance at 280 nm of the effluent returns to baseline, indicating that all unbound proteins have been removed.

  • Elution:

    • Elute the bound protein using an appropriate Elution Buffer. Common strategies include:

      • Increasing Ionic Strength: Apply a linear gradient or a step gradient of increasing salt concentration (e.g., 0.5 M to 2.0 M NaCl in Binding Buffer).

      • Changing pH: Apply a buffer with a low pH (e.g., 0.1 M glycine-HCl, pH 2.5-3.0) or a high pH.[2]

      • Biospecific Elution: Include a competing ligand in the elution buffer that has a higher affinity for the target protein than the dye.

    • Collect fractions throughout the elution process.

  • Analysis and Regeneration:

    • Analyze the collected fractions for protein concentration (e.g., A280 or Bradford assay) and purity (e.g., SDS-PAGE).

    • Regenerate the column by washing with high and low pH buffers, followed by re-equilibration with Binding Buffer for subsequent uses.

Applications in Research and Drug Development

This compound-Sepharose affinity chromatography is a valuable tool with diverse applications:

  • Purification of Recombinant Proteins: It offers a cost-effective and scalable method for the initial capture and purification of a wide range of recombinant proteins expressed in various systems.

  • Enzyme Purification: Many enzymes, particularly those with nucleotide-binding sites, can be effectively purified using triazine dye-based affinity media.

  • Antibody Purification: While Protein A and G are more specific, dye-ligand chromatography can be used as an initial, inexpensive step in antibody purification protocols.

  • Drug Discovery: Immobilized dyes can be used in screening assays to identify small molecules that bind to specific proteins. The displacement of a bound protein by a drug candidate can be monitored to assess binding affinity. This can be a valuable tool in fragment-based drug discovery and high-throughput screening.[3]

Signaling Pathway Diagram (Illustrative Example for Drug Discovery Application)

G cluster_screening Drug Screening Workflow TargetProtein Target Protein Complex Protein-Dye Complex TargetProtein->Complex Binding RR180_Beads This compound- Sepharose RR180_Beads->Complex Displacement Displacement of Target Protein Complex->Displacement DrugCandidate Drug Candidate Library DrugCandidate->Displacement Introduction HitIdentification Hit Identification Displacement->HitIdentification Detection of Free Protein

Caption: A logical workflow for a drug screening assay using this compound-Sepharose.

Troubleshooting

ProblemPossible CauseSolution
Low Immobilization Yield Inactive CNBr-SepharoseUse fresh, properly stored CNBr-activated Sepharose.
Incorrect coupling buffer pHEnsure the pH of the coupling buffer is between 8.0 and 9.0.
Presence of primary amines in buffersAvoid using buffers containing primary amines (e.g., Tris) during the coupling step.
High Ligand Leakage Incomplete blocking of unreacted groupsEnsure thorough blocking with ethanolamine or Tris.
Unstable linkageOptimize coupling conditions (pH, time) to favor stable isourea bond formation.
Low Protein Binding Low ligand densityIncrease the concentration of this compound during immobilization.
Inappropriate binding bufferOptimize the pH and ionic strength of the binding buffer for your target protein.
Denaturation of the immobilized dyeAvoid harsh conditions during storage and regeneration.
Poor Protein Recovery Elution conditions are too harshUse a milder elution buffer (e.g., a gradual salt gradient instead of a low pH buffer).
Strong non-specific bindingInclude a non-ionic detergent (e.g., 0.1% Tween-20) in the wash buffer.

Conclusion

The immobilization of this compound on Sepharose beads provides a robust and versatile platform for affinity purification. The protocols and data presented in this document offer a comprehensive guide for researchers and scientists to successfully prepare and utilize this valuable tool in a variety of applications, from basic research to industrial-scale protein purification and drug discovery. Careful optimization of the immobilization and chromatography conditions is crucial for achieving high purity and yield of the target biomolecule.

References

Application Notes and Protocols for the Purification of NADP+-Dependent Dehydrogenases using Reactive Red 180 Affinity Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NADP+-dependent dehydrogenases are a crucial class of enzymes involved in a wide array of metabolic pathways, including the pentose phosphate pathway, amino acid metabolism, and lipid biosynthesis. Their ability to catalyze redox reactions using NADP+ as a cofactor makes them attractive targets for drug development and essential tools in various biotechnological applications. Affinity chromatography using immobilized dyes that mimic the structure of NADP+ is a powerful technique for the purification of these enzymes. Reactive Red 180, a triazine dye, serves as an effective and economical ligand for this purpose. Its chemical structure bears resemblance to the adenine and nicotinamide moieties of NADP+, allowing for specific binding and subsequent elution of NADP+-dependent dehydrogenases.

This document provides detailed application notes and protocols for the purification of NADP+-dependent dehydrogenases using this compound affinity chromatography.

Principle of Purification

Affinity chromatography with this compound operates on the principle of specific, reversible binding between the immobilized dye and the NADP+-binding site of the dehydrogenase. A crude protein extract is loaded onto a column containing this compound covalently bound to a solid support (e.g., agarose). The target NADP+-dependent dehydrogenases bind to the dye, while other proteins with no affinity for the ligand pass through the column. After a washing step to remove any non-specifically bound proteins, the purified dehydrogenase is eluted by altering the buffer conditions to disrupt the dye-enzyme interaction. This can be achieved by increasing the ionic strength of the buffer or by introducing a competing ligand, such as NADP+ itself.

Data Presentation

The following table summarizes typical purification results for a hypothetical NADP+-dependent dehydrogenase using this compound affinity chromatography. The data is representative of the purification efficiency that can be achieved with this method.

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Extract1500300021001
Ammonium Sulfate Fractionation (40-70%)45027006903
This compound Affinity Chromatography1521001407070
Gel Filtration1018001806090

Note: One unit of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under standard assay conditions.[1][2][3][4][5]

Experimental Protocols

Protocol 1: Immobilization of this compound to Agarose Beads

This protocol describes the covalent coupling of this compound to an agarose matrix.

Materials:

  • Cross-linked agarose beads (e.g., Sepharose CL-6B)

  • This compound

  • Sodium carbonate (Na₂CO₃)

  • Sodium chloride (NaCl)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Sintered glass funnel

  • Reaction vessel with overhead stirrer

Procedure:

  • Activation of Agarose:

    • Wash 100 mL of settled agarose beads with 1 L of distilled water on a sintered glass funnel.

    • Suspend the washed beads in 100 mL of distilled water in a reaction vessel.

    • Add 2 g of sodium carbonate and stir the suspension for 15 minutes at room temperature.

  • Dye Coupling:

    • Dissolve 2 g of this compound in 100 mL of distilled water.

    • Slowly add the this compound solution to the agarose suspension while stirring.

    • Increase the temperature to 40°C and continue stirring for 24 hours.

  • Washing and Storage:

    • After 24 hours, cool the suspension and collect the beads on a sintered glass funnel.

    • Wash the beads extensively with distilled water until the filtrate is colorless.

    • Wash the beads with 1 M NaCl to remove any non-covalently bound dye.

    • Finally, wash with distilled water until the conductivity of the filtrate is close to that of distilled water.

    • Store the this compound-agarose resin at 4°C in a buffer containing a bacteriostatic agent (e.g., 0.02% sodium azide).

Protocol 2: Purification of NADP+-Dependent Dehydrogenase

This protocol outlines the purification of a target dehydrogenase from a crude cell extract using the prepared this compound-agarose.

Materials:

  • This compound-agarose resin

  • Chromatography column

  • Crude cell extract containing the target dehydrogenase

  • Binding Buffer: 20 mM Tris-HCl, pH 7.5

  • Wash Buffer: 20 mM Tris-HCl, pH 7.5, containing 0.5 M NaCl

  • Elution Buffer A (Specific): 20 mM Tris-HCl, pH 7.5, containing 10 mM NADP+

  • Elution Buffer B (Non-specific): 20 mM Tris-HCl, pH 7.5, containing 1.5 M NaCl

  • Peristaltic pump

  • Fraction collector

  • UV-Vis spectrophotometer

Procedure:

  • Column Packing and Equilibration:

    • Pack a chromatography column with the this compound-agarose resin.

    • Equilibrate the column with 5-10 column volumes of Binding Buffer at a flow rate of 1 mL/min.

  • Sample Loading:

    • Clarify the crude cell extract by centrifugation (15,000 x g for 30 minutes at 4°C).

    • Load the clarified supernatant onto the equilibrated column at a flow rate of 0.5 mL/min.

  • Washing:

    • Wash the column with 5-10 column volumes of Binding Buffer to remove unbound proteins.

    • Wash the column with 5-10 column volumes of Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution:

    • Specific Elution: Elute the bound dehydrogenase with Elution Buffer A (containing NADP+). Collect fractions and monitor the absorbance at 280 nm.

    • Non-specific Elution: Alternatively, elute with a linear gradient of 0-1.5 M NaCl in Binding Buffer (Elution Buffer B).

  • Analysis of Fractions:

    • Assay the collected fractions for NADP+-dependent dehydrogenase activity and protein concentration.

    • Pool the active fractions.

    • Analyze the purity of the pooled fractions by SDS-PAGE.

Protocol 3: Enzyme Activity Assay for NADP+-Dependent Dehydrogenase

This is a general spectrophotometric assay to determine the activity of NADP+-dependent dehydrogenases. The specific substrate for the dehydrogenase of interest should be used.

Materials:

  • Purified enzyme fraction

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Substrate solution (e.g., 10 mM Glucose-6-Phosphate for G6PDH)

  • NADP+ solution (10 mM)

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 800 µL Assay Buffer

    • 100 µL Substrate solution

    • 50 µL NADP+ solution

  • Incubate the mixture at the optimal temperature for the enzyme for 5 minutes.

  • Initiate the reaction by adding 50 µL of the enzyme solution and mix gently.

  • Immediately measure the increase in absorbance at 340 nm over time (for 3-5 minutes). The rate of NADPH formation is directly proportional to the enzyme activity.

  • Calculate the enzyme activity using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

Visualizations

experimental_workflow cluster_preparation Preparation of Affinity Matrix cluster_purification Affinity Chromatography Purification cluster_analysis Analysis agarose Agarose Beads activated_agarose Activated Agarose agarose->activated_agarose Activation rr180_agarose This compound-Agarose activated_agarose->rr180_agarose Coupling rr180 This compound rr180->rr180_agarose crude_extract Crude Cell Extract load Load Sample crude_extract->load wash Wash Column load->wash Binding unbound Unbound Proteins load->unbound elute Elute Enzyme wash->elute non_specific Non-specifically Bound Proteins wash->non_specific purified_enzyme Purified NADP+-Dependent Dehydrogenase elute->purified_enzyme Collection of Active Fractions activity_assay Enzyme Activity Assay purified_enzyme->activity_assay sds_page SDS-PAGE Analysis purified_enzyme->sds_page signaling_pathway Dehydrogenase NADP+-Dependent Dehydrogenase Binding Binding Dehydrogenase->Binding RR180 Immobilized This compound RR180->Binding NADP NADP+ Elution Elution NADP->Elution Competitive Elution Salt High Salt Concentration Salt->Elution Non-specific Elution Binding->Dehydrogenase Binding->Elution

References

Application Notes and Protocols for Enzyme Purification Using Reactive Red 180 as an Affinity Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dye-ligand affinity chromatography is a powerful and cost-effective technique for the purification of enzymes and other proteins.[1][2][3] This method utilizes immobilized reactive textile dyes that act as pseudo-affinity ligands, mimicking the structure of substrates, cofactors, or other biological effectors to bind to the active site or other specific regions of a target protein.[2] Reactive Red 180, a synthetic triazine dye, can be effectively employed as a ligand for the purification of various enzymes, particularly dehydrogenases and kinases that possess binding sites for nucleotides like NAD(P)+/H and ATP. The interaction is based on a combination of electrostatic, hydrophobic, and hydrogen bonding forces.[1] Elution of the bound enzyme is typically achieved by altering the ionic strength or pH of the buffer, or by introducing a competing ligand.[4][5]

This document provides detailed application notes and experimental protocols for the use of this compound in enzyme purification, with a focus on Glucose-6-Phosphate Dehydrogenase (G6PD) and Lactate Dehydrogenase (LDH) as exemplary enzymes.

Principle of this compound Affinity Chromatography

This compound, when covalently immobilized onto a solid support matrix like agarose, creates a stable and reusable affinity medium.[1] The dye's chemical structure allows it to interact with a range of proteins, offering a broad spectrum for purification.[1] The purification process involves three main stages:

  • Binding: The crude enzyme sample is loaded onto the this compound-agarose column under conditions that favor the specific binding of the target enzyme to the dye. This is typically at a low ionic strength.

  • Washing: Unbound and weakly bound proteins are washed from the column with an equilibration buffer.

  • Elution: The target enzyme is recovered by changing the buffer conditions to disrupt the enzyme-dye interaction. This can be achieved by increasing the salt concentration or by changing the pH.[6][7]

Data Presentation: Representative Purification of Glucose-6-Phosphate Dehydrogenase (G6PD)

The following table summarizes a typical purification of Glucose-6-Phosphate Dehydrogenase from a crude cell lysate using a multi-step protocol that includes this compound affinity chromatography.

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification Fold
Crude Lysate25005000.21001
Ammonium Sulfate (40-70%)8004250.53852.65
This compound Affinity2031015.56277.5
Size Exclusion1225020.850104

Note: The data presented are representative and may vary depending on the enzyme source and experimental conditions.

Experimental Protocols

Protocol 1: Immobilization of this compound on Agarose Beads

This protocol describes the covalent coupling of this compound to a cross-linked agarose matrix.

Materials:

  • Cross-linked agarose beads (e.g., Sepharose CL-6B)

  • This compound dye

  • Sodium carbonate (Na₂CO₃)

  • Sodium chloride (NaCl)

  • Sodium hydroxide (NaOH)

  • Urea

  • Ethanol

  • Distilled water

  • Sintered glass funnel

  • Reaction vessel with overhead stirrer

Procedure:

  • Matrix Activation:

    • Wash 100 mL of agarose beads with 10 volumes of distilled water on a sintered glass funnel.

    • Suspend the washed beads in 100 mL of a 2 M sodium carbonate solution.

    • Stir the suspension gently for 15 minutes at room temperature.

  • Dye Coupling:

    • In a separate container, dissolve 2 g of this compound in 100 mL of distilled water.

    • Slowly add the dye solution to the agarose suspension while stirring.

    • Continue stirring at 40°C for 48 hours.

  • Washing the Matrix:

    • After incubation, collect the beads on a sintered glass funnel and wash extensively with distilled water until the filtrate is colorless.

    • Wash the beads sequentially with 1 M NaCl, 8 M urea, and 50% ethanol to remove any non-covalently bound dye.

    • Finally, wash with several volumes of distilled water.

  • Storage:

    • Store the this compound-agarose beads in a 20% ethanol solution at 4°C.

Protocol 2: Purification of Glucose-6-Phosphate Dehydrogenase (G6PD)

This protocol outlines the purification of G6PD from a cell lysate using the prepared this compound-agarose column.

Materials:

  • This compound-agarose resin

  • Chromatography column

  • Peristaltic pump

  • Fraction collector

  • UV spectrophotometer

  • Cell lysate containing G6PD

  • Equilibration Buffer (Buffer A): 20 mM Tris-HCl, pH 7.5

  • Wash Buffer (Buffer B): 20 mM Tris-HCl, pH 7.5, containing 0.5 M NaCl

  • Elution Buffer (Buffer C): 20 mM Tris-HCl, pH 7.5, containing 1.5 M NaCl

  • Alternative Elution Buffer (Buffer D): 20 mM Tris-HCl, pH 8.5, containing 10 mM NADP⁺

Procedure:

  • Column Packing and Equilibration:

    • Pack a chromatography column with the this compound-agarose resin.

    • Equilibrate the column with 5-10 column volumes of Buffer A at a flow rate of 1 mL/min. Monitor the absorbance at 280 nm until a stable baseline is achieved.

  • Sample Loading:

    • Clarify the cell lysate by centrifugation (15,000 x g for 30 minutes at 4°C).

    • Load the supernatant onto the equilibrated column at a flow rate of 0.5 mL/min. Collect the flow-through fraction.

  • Washing:

    • Wash the column with Buffer A until the A280 returns to the baseline to remove unbound proteins.

    • Subsequently, wash with Buffer B to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound G6PD from the column using a linear gradient of NaCl from 0.5 M to 1.5 M (mixing Buffer B and Buffer C) over 10 column volumes.

    • Alternatively, for specific elution, wash the column with Buffer A after the initial wash and then apply Buffer D to elute G6PD by competition with its cofactor.

    • Collect fractions and monitor the protein concentration at A280.

  • Analysis of Fractions:

    • Assay the collected fractions for G6PD activity and protein concentration.

    • Pool the active fractions and analyze the purity using SDS-PAGE.

Visualizations

Experimental Workflow

G6PD_Purification_Workflow cluster_preparation Column Preparation cluster_purification Purification Steps cluster_analysis Analysis p1 Pack Column with This compound-Agarose p2 Equilibrate with Buffer A p1->p2 s1 Load Clarified Cell Lysate p2->s1 s2 Wash with Buffer A s1->s2 s3 Wash with Buffer B (0.5M NaCl) s2->s3 s4 Elute with NaCl Gradient or Competing Ligand s3->s4 a1 Collect Fractions s4->a1 a2 Assay for G6PD Activity and Protein Concentration a1->a2 a3 Analyze Purity by SDS-PAGE a2->a3

Caption: Workflow for G6PD purification using this compound.

G6PD in the Pentose Phosphate Pathway

Pentose_Phosphate_Pathway G6P Glucose-6-Phosphate PGL 6-Phospho- glucono-δ-lactone G6P->PGL G6PD NADPH NADPH + H+ PG 6-Phosphogluconate PGL->PG 6PGL Ru5P Ribulose-5-Phosphate PG->Ru5P 6PGD Nucleotides Nucleotide Synthesis Ru5P->Nucleotides NADP NADP+ NADP->NADPH   

Caption: Role of G6PD in the Pentose Phosphate Pathway.

LDH in Anaerobic Glycolysis

Anaerobic_Glycolysis Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH NAD NAD+ NADH NADH + H+ NADH->NAD   

Caption: Role of LDH in anaerobic glycolysis.

References

Analytical Methods for the Detection of Reactive Red 180 in Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of Reactive Red 180 in solution. The methods described include UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Adsorptive Stripping Voltammetry (AdSV), offering a range of options in terms of sensitivity, selectivity, and instrumentation requirements.

Introduction to this compound and its Analysis

This compound is a synthetic azo dye widely used in the textile industry. Due to its potential environmental impact and the need for quality control in various applications, accurate and reliable analytical methods for its detection and quantification are essential. The choice of analytical technique depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Analytical Methods

UV-Vis Spectrophotometry

Principle: This method is based on the measurement of the absorption of ultraviolet-visible radiation by the this compound molecule in a solution. The absorbance is directly proportional to the concentration of the dye, following the Beer-Lambert Law. It is a simple, rapid, and cost-effective technique suitable for the analysis of relatively clean samples.

Experimental Protocol:

  • Instrument: A double-beam UV-Vis spectrophotometer is recommended.

  • Solvent: Deionized water is typically used as the solvent.

  • Determination of Maximum Absorption Wavelength (λmax):

    • Prepare a standard solution of this compound (e.g., 10 mg/L) in deionized water.

    • Scan the absorbance of the solution over a wavelength range of 400-700 nm to determine the wavelength of maximum absorbance (λmax). For similar reactive red dyes, the λmax is typically around 540 nm.[1][2]

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 100 mg/L) by accurately weighing the dye powder and dissolving it in a known volume of deionized water.

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions with concentrations ranging from, for example, 1 to 20 mg/L.

  • Calibration Curve:

    • Measure the absorbance of each standard solution at the determined λmax using the solvent as a blank.

    • Plot a calibration curve of absorbance versus concentration. The graph should be linear, and the correlation coefficient (R²) should be close to 1.

  • Sample Analysis:

    • Dilute the unknown sample solution with deionized water to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

    • Determine the concentration of this compound in the sample using the equation of the calibration curve.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase. For this compound, a reversed-phase HPLC method with UV-Vis detection is commonly employed. This technique offers high selectivity and sensitivity, allowing for the separation of the dye from potential impurities or degradation products.

Experimental Protocol:

  • Instrument: An HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a pump, an autosampler, and a UV-Vis or Diode Array Detector (DAD).

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent is typically used. For example, a gradient or isocratic elution with a mobile phase consisting of acetonitrile and water (e.g., 60:40, v/v) containing an ion-pairing agent like N-Cetyl-N,N,N-trimethylammonium bromide (CTAB) or a buffer like ammonium acetate.[3] The mobile phase should be filtered and degassed before use.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.6-1.0 mL/min.[3]

    • Injection Volume: 10-20 µL.

    • Column Temperature: Ambient or controlled (e.g., 25°C).

    • Detection Wavelength: The λmax of this compound determined by spectrophotometry (e.g., around 540 nm).

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution and a series of standard solutions of this compound in the mobile phase or a suitable solvent.

    • Filter the sample solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Analysis and Quantification:

    • Inject the standard solutions to establish a calibration curve of peak area versus concentration.

    • Inject the sample solution and identify the peak corresponding to this compound based on its retention time.

    • Quantify the concentration of this compound in the sample using the calibration curve.

Adsorptive Stripping Voltammetry (AdSV)

Principle: AdSV is a highly sensitive electrochemical technique for the determination of substances that can be preconcentrated onto an electrode surface by adsorption. The analysis of azo dyes like this compound involves two steps: an accumulation step where the dye is adsorbed onto the working electrode at a specific potential, followed by a stripping step where the potential is scanned, and the adsorbed dye is electrochemically reduced or oxidized, generating a current signal proportional to its concentration.

Experimental Protocol:

  • Instrument: A potentiostat/galvanostat with a three-electrode setup: a working electrode (e.g., hanging mercury drop electrode (HMDE) or a glassy carbon electrode (GCE)), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Supporting Electrolyte: A suitable buffer solution, for example, a Britton-Robinson buffer, is used to control the pH of the solution. The optimal pH for the determination of similar reactive red dyes has been found to be around 3.0.[3]

  • Voltammetric Parameters:

    • Accumulation Potential: The potential at which the dye is adsorbed onto the electrode surface (e.g., -0.1 V).[3]

    • Accumulation Time: The duration for which the accumulation potential is applied (e.g., 60-120 s). Longer times lead to higher sensitivity.

    • Stripping Mode: Differential pulse or square wave voltammetry is commonly used for higher sensitivity.

    • Potential Scan Range: A potential range that covers the reduction or oxidation peak of the dye.

  • Procedure:

    • Add a known volume of the supporting electrolyte to the electrochemical cell.

    • Deaerate the solution by purging with an inert gas (e.g., nitrogen or argon) for several minutes.

    • Add a known volume of the standard or sample solution to the cell.

    • Apply the accumulation potential for the specified time while stirring the solution.

    • Stop the stirring and allow the solution to become quiescent (e.g., for 30 s).

    • Scan the potential and record the voltammogram.

    • The peak current is proportional to the concentration of the dye. Quantification is typically performed using the standard addition method.

Quantitative Data Summary

The following table summarizes the quantitative data for the analytical methods described. Data for similar reactive red dyes are included where specific data for this compound was not available and are marked with an asterisk (*).

ParameterUV-Vis SpectrophotometryHigh-Performance Liquid Chromatography (HPLC)Adsorptive Stripping Voltammetry (AdSV)
Linearity Range Typically 1 - 20 mg/L0.1 - 5.0 ppm* (for Reactive Red 198)[3]0.10 - 1.10 ppm* (for Reactive Red 198)[3]
Limit of Detection (LOD) ~0.1 mg/L~0.05 ppm* (for Reactive Red 198)~0.05 ppm* (for Reactive Red 198)[3]
Limit of Quantification (LOQ) ~0.3 mg/L~0.1 ppm* (for Reactive Red 198)~0.1 ppm* (for Reactive Red 198)[3]
Precision (%RSD) < 5%< 5%< 10%
Selectivity Low (susceptible to interference from other colored compounds)High (separates dye from matrix components)High (selective accumulation and detection)
Analysis Time Fast (< 5 minutes per sample)Moderate (10-20 minutes per sample)Moderate (5-15 minutes per sample)
Instrumentation Cost LowHighModerate to High

*Data for Reactive Red 198, a structurally similar azo dye.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample Aqueous Sample containing This compound Dilution Dilution (if necessary) Sample->Dilution Filtration Filtration (for HPLC) Dilution->Filtration AdSV Adsorptive Stripping Voltammetry Dilution->AdSV Electrochemical Measurement Spectrophotometry UV-Vis Spectrophotometry Filtration->Spectrophotometry Direct Measurement HPLC HPLC-UV Filtration->HPLC Chromatographic Separation Calibration Calibration Curve Spectrophotometry->Calibration HPLC->Calibration AdSV->Calibration Standard Addition Quantification Quantification of This compound Calibration->Quantification

Figure 1: General experimental workflow for the detection of this compound.

logical_relationships cluster_methods Analytical Techniques cluster_principles Detection Principle cluster_performance Key Performance Characteristics Spectrophotometry UV-Vis Spectrophotometry Absorbance Light Absorption (Beer's Law) Spectrophotometry->Absorbance Cost Cost Spectrophotometry->Cost Low Chromatography HPLC Separation Differential Partitioning (Stationary/Mobile Phase) Chromatography->Separation Chromatography->Cost High Electrochemistry AdSV Redox Electrochemical Reaction (Adsorption & Stripping) Electrochemistry->Redox Electrochemistry->Cost Medium Sensitivity Sensitivity Absorbance->Sensitivity Moderate Selectivity Selectivity Absorbance->Selectivity Low Separation->Sensitivity High Separation->Selectivity High Redox->Sensitivity Very High Redox->Selectivity High

Figure 2: Logical relationships between analytical methods for this compound detection.

References

Application Notes and Protocols for the Photocatalytic Degradation of Reactive Red 180

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the experimental setup and protocols for the photocatalytic degradation of the azo dye Reactive Red 180. The information is compiled to assist researchers in designing and conducting experiments for water treatment and environmental remediation studies.

Introduction

Photocatalysis is an advanced oxidation process that utilizes semiconductor catalysts and a light source to generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH).[1] These ROS can effectively degrade complex organic molecules, like this compound, into simpler and less harmful compounds, ultimately leading to mineralization (conversion to CO2, water, and inorganic ions).[2] Titanium dioxide (TiO2) and zinc oxide (ZnO) are commonly employed photocatalysts due to their efficiency, stability, and low cost.[1] The degradation process is influenced by several key parameters, including pH, catalyst dosage, initial dye concentration, and the intensity of the light source.[3][4][5]

Experimental Setup

A typical experimental setup for the photocatalytic degradation of this compound consists of a photoreactor, a light source, a magnetic stirrer, and sampling apparatus.

  • Photoreactor: A batch reactor is commonly used for laboratory-scale studies.[6] This can be a simple Pyrex beaker or a more sophisticated double-walled vessel connected to a water bath to maintain a constant temperature.[1] For larger-scale or continuous processes, swirl-flow, fixed-bed, or bubble column reactors can be employed.[3][7]

  • Light Source: The choice of light source depends on the bandgap of the photocatalyst. For TiO2 (anatase), a UV lamp is typically required.[8][9] Solar simulators or natural sunlight can also be utilized, especially with modified catalysts designed for visible light activity.[6] The lamp is usually positioned above or alongside the reactor.

  • Agitation: A magnetic stirrer is used to ensure a homogenous suspension of the photocatalyst particles in the dye solution and to enhance the mass transfer of the dye molecules to the catalyst surface.[1]

  • Aeration: An air pump or bubbler can be included to provide a continuous supply of oxygen, which acts as an electron scavenger and promotes the formation of reactive oxygen species.

Experimental Protocols

The following is a generalized protocol for conducting a photocatalytic degradation experiment with this compound. Researchers should optimize these parameters for their specific catalyst and experimental goals.

3.1. Materials and Reagents

  • This compound dye

  • Photocatalyst (e.g., TiO2 P25, ZnO)

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Methanol or other appropriate solvent for preparing stock solutions if necessary

3.2. Preparation of Dye Solution

  • Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a known weight of the dye in deionized water.

  • Prepare the desired working concentrations (e.g., 10, 20, 50 mg/L) by diluting the stock solution.[10]

3.3. Photocatalytic Degradation Procedure

  • Add a specific volume of the this compound working solution to the photoreactor.

  • Add the desired amount of photocatalyst (e.g., 0.5, 1.0, 1.5 g/L).[11]

  • Adjust the pH of the solution to the desired value using dilute HCl or NaOH.[4] The optimal pH can significantly influence the surface charge of the catalyst and the degradation efficiency.[5]

  • Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.[1]

  • Turn on the light source to initiate the photocatalytic reaction.

  • Withdraw aliquots (e.g., 5 mL) of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).[6]

  • Immediately centrifuge or filter the samples to remove the photocatalyst particles. A syringe filter (e.g., 0.45 µm) is suitable for this purpose.

3.4. Analytical Method

  • Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer. The λmax for Reactive Red dyes is typically around 540 nm.[12][13]

  • Calculate the degradation efficiency using the following formula[1]: Degradation (%) = [(A₀ - Aₜ) / A₀] * 100 Where A₀ is the initial absorbance at time t=0 (after the dark adsorption step), and Aₜ is the absorbance at time t.

  • The concentration of the dye can be determined from a pre-established calibration curve of absorbance versus concentration.

Data Presentation

The following tables summarize typical experimental conditions and results for the photocatalytic degradation of azo dyes, including Reactive Red species.

Table 1: Experimental Parameters for Photocatalytic Degradation

ParameterRange/ValueReference
Photocatalyst TiO₂, ZnO, TiO₂/XG composite[1][6]
Initial Dye Concentration 10 - 100 mg/L[10][14]
Catalyst Loading 0.5 - 3 g/L[7][11]
pH 3 - 10[3][11]
Light Source UV Lamp, Solar Light[6][8]
Reaction Time 90 - 180 minutes[10][11]

Table 2: Reported Degradation Efficiencies

DyeCatalystConditionsDegradation Efficiency (%)Time (min)Reference
Reactive RedNot specified10mg/L dye, 1mg/L catalyst, pH 5.85Optimized for 90 min90[10]
Reactive RedTiO₂/XG25 mg/L dye, 25 mg/L catalyst, pH 592.5120[6]
Azo DyesAu:TiO₂UV light, H₂O₂~80120[8]
Azo Dyesγ-Fe₂O₃:TiO₂UV light~9515[8][15]
Direct Blue 15TiO₂UV light, pH 498420[3][16]

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis prep_dye Prepare this compound Solution mix Mix Dye Solution and Photocatalyst in Reactor prep_dye->mix prep_cat Weigh Photocatalyst prep_cat->mix adjust_ph Adjust pH mix->adjust_ph dark Stir in Dark (Adsorption-Desorption Equilibrium) adjust_ph->dark illuminate Illuminate with Light Source dark->illuminate sampling Collect Samples at Time Intervals illuminate->sampling separate Separate Catalyst (Centrifuge/Filter) sampling->separate measure Measure Absorbance (UV-Vis Spectrophotometer) separate->measure calculate Calculate Degradation Efficiency measure->calculate

Caption: Workflow for the photocatalytic degradation of this compound.

Mechanism of Photocatalysis Diagram

G cluster_catalyst Semiconductor Photocatalyst cluster_species Reactive Species Generation cluster_degradation Pollutant Degradation vb Valence Band (VB) cb Conduction Band (CB) vb->cb e⁻ h2o H₂O vb->h2o h⁺ + H₂O → •OH + H⁺ oh_neg OH⁻ vb->oh_neg h⁺ + OH⁻ → •OH o2 O₂ cb->o2 e⁻ + O₂ → O₂⁻• ros •OH, O₂⁻• (Reactive Oxygen Species) dye This compound ros->dye Oxidation degraded Degradation Products (CO₂, H₂O, etc.) dye->degraded light Light (hν ≥ Eg) light->vb Excitation

Caption: General mechanism of photocatalytic degradation of organic dyes.

References

Application Notes and Protocols for Staining Cellulose Fibers with Reactive Red 180

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Red 180 is an anionic azo dye that belongs to the family of reactive dyes. These dyes are distinguished by their ability to form strong, covalent bonds with hydroxyl groups present in cellulosic materials such as cotton, linen, and viscose.[1][2] This covalent linkage imparts high wash fastness, making them suitable for applications where color durability is critical.[1] In a research context, the specific and robust staining of cellulose by this compound allows for the visualization and potential quantification of cellulosic materials in various samples.

The staining mechanism involves a nucleophilic substitution reaction. Under alkaline conditions, the hydroxyl groups of the cellulose fibers are deprotonated, forming highly reactive cellulosate anions. These anions then act as nucleophiles, attacking the reactive group of the dye molecule and displacing a leaving group, resulting in a stable ether linkage between the dye and the cellulose fiber.[2] The reaction is typically carried out at elevated temperatures and in the presence of an electrolyte, such as sodium sulfate, which enhances dye uptake by the fibers.[3]

Data Presentation

The efficiency of this compound staining is influenced by several key parameters. The following tables summarize the typical ranges and optimal conditions for these parameters, compiled from studies on similar reactive dyes and cellulosic fibers.

Table 1: Staining Solution Components

ComponentConcentration RangeOptimal ConcentrationPurpose
This compound0.1 - 5.0% (w/v)1.0 - 2.5% (w/v)Chromophore for staining cellulose
Sodium Sulfate (Na₂SO₄)20 - 100 g/L50 - 70 g/LElectrolyte to promote dye exhaustion
Sodium Carbonate (Na₂CO₃)5 - 20 g/L10 - 15 g/LAlkaline agent to facilitate covalent bonding

Table 2: Staining Process Parameters

ParameterRangeOptimumInfluence on Staining
pH9.0 - 12.010.5 - 11.0High pH is crucial for the deprotonation of cellulose hydroxyl groups, enabling the covalent reaction.[4]
Temperature40 - 90°C60 - 80°CHigher temperatures increase the rate of dye diffusion and reaction.[2]
Incubation Time30 - 90 minutes60 minutesSufficient time is required for dye penetration and fixation.[2]
Liquor Ratio1:10 - 1:301:20Ratio of the weight of the fiber to the volume of the dye solution.

Experimental Protocols

This section provides a detailed methodology for staining cellulose fibers with this compound.

Reagent Preparation
  • Staining Solution (1 L):

    • Dissolve 50-70 g of sodium sulfate in approximately 800 mL of deionized water.

    • Add 10-25 g of this compound powder and stir until fully dissolved.

    • Adjust the volume to 1 L with deionized water.

  • Alkali Solution (100 mL):

    • Dissolve 10-15 g of sodium carbonate in 100 mL of deionized water.

  • Neutralizing Solution (1 L):

    • Add 1 mL of glacial acetic acid to 999 mL of deionized water to create a 0.1% (v/v) solution.

  • Soaping Solution (1 L):

    • Dissolve 2 g of a non-ionic detergent in 1 L of deionized water.

Staining Protocol
  • Pre-treatment of Cellulose Fibers:

    • Wash the cellulose fibers with deionized water to remove any impurities.

    • Dry the fibers completely before weighing.

  • Dyeing Process:

    • Immerse the cellulose fibers in the prepared staining solution at a liquor ratio of 1:20 (e.g., 1 g of fibers in 20 mL of staining solution).

    • Agitate the mixture gently and gradually heat to 60-80°C.

    • Maintain this temperature for 30 minutes to allow for dye exhaustion.

    • Add the prepared alkali solution to the dye bath to raise the pH to 10.5-11.0.

    • Continue the incubation at 60-80°C for an additional 60 minutes with occasional agitation to ensure even staining and fixation.

  • Post-staining Washing:

    • Remove the stained fibers from the dye bath and rinse thoroughly with cold deionized water to remove excess dye and salts.[5]

    • Wash the fibers in hot deionized water (70°C) for 10 minutes.[5]

    • Perform a soaping wash by immersing the fibers in the soaping solution at 95°C for 15 minutes to remove any unfixed dye.[6]

    • Rinse again with hot deionized water followed by a final rinse with cold deionized water.

  • Neutralization and Drying:

    • Immerse the washed fibers in the neutralizing solution for 5-10 minutes.

    • Perform a final rinse with deionized water.

    • Air-dry or oven-dry the stained cellulose fibers at a low temperature (e.g., 60°C).

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the this compound staining protocol.

G cluster_prep Preparation cluster_staining Staining cluster_washing Washing cluster_final Final Steps prep_fibers Pre-treat Cellulose Fibers immersion Immerse Fibers in Staining Solution prep_fibers->immersion prep_solution Prepare Staining & Alkali Solutions prep_solution->immersion heating Heat to 60-80°C for 30 min immersion->heating alkali_add Add Alkali Solution (pH 10.5-11.0) heating->alkali_add incubation Incubate at 60-80°C for 60 min alkali_add->incubation cold_rinse Cold Water Rinse incubation->cold_rinse hot_wash Hot Water Wash (70°C) cold_rinse->hot_wash soaping Soaping Wash (95°C) hot_wash->soaping final_rinse Final Hot & Cold Water Rinse soaping->final_rinse neutralize Neutralize with Acetic Acid final_rinse->neutralize dry Dry Stained Fibers neutralize->dry

Caption: Workflow for this compound Staining of Cellulose Fibers.

Signaling Pathway (Reaction Mechanism)

The diagram below provides a simplified representation of the covalent bond formation between this compound and a cellulose fiber.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediate Intermediate cluster_product Product cellulose Cellulose-OH (Cellulose Fiber) cellulosate Cellulose-O⁻ (Cellulosate Anion) cellulose->cellulosate Deprotonation dye Dye-SO₂-CH₂-CH₂-OSO₃Na (this compound) vinyl_sulfone Dye-SO₂-CH=CH₂ (Vinyl Sulfone) dye->vinyl_sulfone Elimination alkali Alkali (OH⁻) (e.g., Na₂CO₃) product Cellulose-O-CH₂-CH₂-SO₂-Dye (Covalently Bonded Dye) cellulosate->product vinyl_sulfone->product Nucleophilic Addition

Caption: Covalent Bonding of this compound to Cellulose.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactive Red 180 Binding to Protein Columns

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the use of Reactive Red 180 in protein affinity chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving protein binding and purification outcomes. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key quantitative data to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in protein chromatography?

This compound is a synthetic triazine dye. In affinity chromatography, it acts as a pseudo-affinity ligand. Its chemical structure can mimic the binding sites of natural biological molecules, allowing it to selectively bind to a variety of proteins, particularly those with nucleotide-binding sites such as dehydrogenases and kinases. Its advantages include low cost, ease of immobilization onto a matrix, and stability over multiple purification cycles.

Q2: What are the key factors influencing the binding of my target protein to the this compound column?

The primary factors that affect protein binding to a this compound column are:

  • pH: The pH of the buffer influences the charge of both the protein and the dye, which is critical for the electrostatic interactions involved in binding.

  • Ionic Strength: The salt concentration of the buffer can either enhance or disrupt the binding. Low ionic strengths generally favor electrostatic interactions, while high salt concentrations can be used for elution.

  • Protein Concentration: The concentration of the protein in the sample applied to the column can impact binding efficiency and capacity.

  • Flow Rate: The rate at which the sample passes through the column affects the residence time, which is the duration the protein has to interact with the immobilized dye.

  • Presence of Competing Molecules: Substrates, cofactors, or inhibitors of the target protein can interfere with its binding to the dye.

Q3: How do I choose the optimal pH for binding my protein?

The optimal binding pH is protein-dependent. As a general starting point, a buffer pH that is slightly above the isoelectric point (pI) of the target protein often works well, as the protein will have a net negative charge, facilitating interaction with the dye. However, empirical testing is crucial. It is recommended to perform small-scale binding experiments across a range of pH values (e.g., 6.0 to 8.5) to determine the optimal condition for your specific protein.

Q4: What is the typical binding capacity of a this compound column?

The binding capacity can vary significantly depending on the target protein, the density of the immobilized dye, and the experimental conditions. For many proteins, capacities can range from 1 to 10 mg of protein per mL of resin. For example, the binding capacity for lysozyme on a Reactive Red 120 immobilized membrane has been reported to be influenced by the dye density.[1] It is essential to determine the binding capacity for your specific protein and column empirically.

Q5: How can I regenerate and store my this compound column?

For regeneration, wash the column with a high salt buffer (e.g., 1-2 M NaCl) to remove any remaining bound protein. This can be followed by alternating washes with high pH (e.g., 0.1 M NaOH) and low pH (e.g., 0.1 M acetate buffer, pH 4.0) buffers to remove precipitated proteins and other contaminants. For long-term storage, the column should be equilibrated in a buffer containing an antimicrobial agent (e.g., 20% ethanol or 0.02% sodium azide) and stored at 4°C.

Troubleshooting Guides

This section addresses common problems encountered during the use of this compound columns.

Problem 1: Low or No Binding of the Target Protein
Possible Cause Troubleshooting Step
Incorrect Buffer Conditions Verify the pH and ionic strength of your binding buffer. The pH should typically be in a range where your protein of interest is stable and has a charge that promotes binding. For many proteins, a pH between 6.0 and 8.0 is a good starting point.[2] Ensure the ionic strength is low enough to favor electrostatic interactions; start with a low salt concentration (e.g., 20-50 mM).
Protein is Inactive or Denatured Ensure your protein sample has been handled and stored correctly to maintain its native conformation. Consider adding stabilizing agents to your buffer if your protein is known to be unstable.
Affinity Tag is Inaccessible If you are working with a tagged recombinant protein, the tag may be buried within the protein's structure. Consider performing the purification under denaturing conditions with agents like urea or guanidinium chloride to expose the tag.[3]
Low Protein Concentration Very low concentrations of the target protein in the sample can lead to poor binding. If possible, concentrate your sample before loading it onto the column.
Flow Rate is Too High A high flow rate reduces the residence time of the protein in the column, not allowing sufficient time for binding to occur. Try reducing the flow rate during sample application.[4]
Competition for Binding The presence of natural ligands, substrates, or cofactors in your sample can compete with the dye for binding to your protein. Consider a dialysis step or buffer exchange to remove these competing molecules before loading.
Problem 2: Elution of Target Protein During the Wash Step
Possible Cause Troubleshooting Step
Wash Buffer is Too Stringent The ionic strength or pH of your wash buffer may be too high, causing the premature elution of your protein. Try decreasing the salt concentration or adjusting the pH of the wash buffer to be closer to the binding buffer.
Weak Protein-Dye Interaction The interaction between your specific protein and this compound may be inherently weak. You may need to optimize the binding conditions further (e.g., lower pH or ionic strength) to strengthen the interaction.
Problem 3: Poor Recovery of the Target Protein During Elution
Possible Cause Troubleshooting Step
Elution Buffer is Too Weak The elution conditions are not strong enough to disrupt the protein-dye interaction. Increase the salt concentration (e.g., up to 2 M NaCl) or change the pH of the elution buffer. A stepwise or linear gradient of increasing salt concentration can help determine the optimal elution condition.[5][6]
Protein has Precipitated on the Column High concentrations of eluted protein can sometimes lead to precipitation. Try eluting with a larger volume of buffer or at a slower flow rate. Adding solubilizing agents to the elution buffer may also help.
Non-Specific, Strong Interactions The protein may be interacting with the matrix through very strong, non-specific hydrophobic or ionic interactions. Try eluting with a buffer containing a chaotropic agent (e.g., 1-2 M urea) or a non-ionic detergent.
Problem 4: Co-elution of Contaminating Proteins
Possible Cause Troubleshooting Step
Non-Specific Binding of Contaminants Other proteins in your sample may also have an affinity for this compound. Optimize the wash step by including a low concentration of the eluting agent (e.g., a low concentration of salt) to remove weakly bound contaminants before eluting your target protein.
Gradient Elution is Not Optimal If using a gradient elution, the separation between your target protein and contaminants may not be sufficient. Try using a shallower gradient to improve resolution.
Need for Additional Purification Steps Dye-ligand chromatography is often a powerful initial capture step, but may not yield a completely pure protein in a single step. Consider adding a subsequent purification step, such as ion-exchange or size-exclusion chromatography, to remove remaining impurities.[7][8]

Experimental Protocols

Protocol 1: Immobilization of this compound on CNBr-Activated Sepharose 4B

This protocol describes the covalent coupling of this compound to a pre-activated agarose matrix.

Materials:

  • CNBr-activated Sepharose 4B

  • This compound

  • 1 mM HCl

  • Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3

  • Blocking Buffer: 0.1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine, pH 8.0

  • Wash Buffer 1: 0.1 M Acetate buffer, 0.5 M NaCl, pH 4.0

  • Wash Buffer 2: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0

  • Sintered glass funnel

  • Reaction vessel (e.g., Falcon tube)

  • End-over-end mixer

Procedure:

  • Swelling and Washing the Resin:

    • Weigh the required amount of CNBr-activated Sepharose 4B powder (1 g gives approximately 3.5 mL of gel).[9]

    • Suspend the powder in ice-cold 1 mM HCl and allow it to swell for 15 minutes.[9]

    • Wash the swollen gel on a sintered glass funnel with approximately 200 mL of 1 mM HCl per gram of dry powder.[9]

  • Coupling Reaction:

    • Wash the gel with coupling buffer (approximately 5 mL per gram of dry gel).[10]

    • Immediately transfer the washed gel to a solution of this compound in the coupling buffer. A typical dye concentration to start with is 5-10 mg/mL.

    • Mix the gel suspension gently on an end-over-end mixer for 2 hours at room temperature or overnight at 4°C.[9]

  • Blocking Unreacted Groups:

    • After the coupling reaction, collect the gel by centrifugation or filtration and wash it with coupling buffer.

    • Transfer the gel to the blocking buffer and mix for at least 2 hours at room temperature to block any remaining active groups.[9]

  • Washing the Resin:

    • Wash the resin extensively to remove unreacted dye and blocking agent. Perform alternating washes with Wash Buffer 1 and Wash Buffer 2. Repeat this cycle 3-5 times.[9]

  • Storage:

    • Equilibrate the resin in a suitable storage buffer (e.g., PBS with 0.02% sodium azide) and store at 4°C.

G cluster_prep Resin Preparation cluster_coupling Dye Coupling cluster_finishing Blocking & Washing Swell Swell CNBr-Sepharose in 1 mM HCl Wash_HCl Wash with 1 mM HCl Swell->Wash_HCl Wash_Couple Wash with Coupling Buffer Wash_HCl->Wash_Couple Ready for Coupling Incubate_Dye Incubate with This compound Wash_Couple->Incubate_Dye Block Block with Tris/Ethanolamine Incubate_Dye->Block Coupling Complete Wash_Cycle Alternate Washes (pH 4 and 8) Block->Wash_Cycle Store Store at 4°C Wash_Cycle->Store

Fig 1. Workflow for immobilizing this compound.
Protocol 2: Purification of Lactate Dehydrogenase (LDH) - A Model Protocol

This protocol provides a general framework for the purification of an enzyme, using Lactate Dehydrogenase (LDH) as an example.

Materials:

  • This compound-Agarose column

  • Binding Buffer: 20 mM Tris-HCl, pH 7.5

  • Wash Buffer: 20 mM Tris-HCl, 0.1 M NaCl, pH 7.5

  • Elution Buffer: 20 mM Tris-HCl, 1 M NaCl, pH 7.5

  • Crude protein extract containing LDH

  • Chromatography system or peristaltic pump

  • Fraction collector

  • Spectrophotometer for protein and activity assays

Procedure:

  • Column Equilibration:

    • Equilibrate the this compound-Agarose column with 5-10 column volumes (CV) of Binding Buffer.

  • Sample Loading:

    • Clarify the crude protein extract by centrifugation or filtration.

    • Load the clarified sample onto the equilibrated column at a low flow rate (e.g., 0.5-1 mL/min for a 5 mL column) to maximize binding.

  • Washing:

    • Wash the column with 5-10 CV of Wash Buffer to remove unbound and weakly bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution:

    • Elute the bound LDH from the column using the Elution Buffer. This can be done in a single step or with a linear gradient of 0 to 1 M NaCl to optimize separation.

    • Collect fractions and monitor the absorbance at 280 nm to identify the protein peak.

  • Analysis of Fractions:

    • Assay the collected fractions for both total protein concentration (e.g., Bradford assay) and LDH activity.

    • Pool the fractions containing the highest LDH activity.

  • Post-Elution Processing:

    • If necessary, remove the high salt from the purified protein sample by dialysis or buffer exchange into a suitable storage buffer.

Fig 2. General workflow for protein purification.

Quantitative Data Summary

Table 1: Recommended Starting Conditions for Binding and Elution

ParameterBinding ConditionsElution Conditions
pH 6.0 - 8.5 (protein dependent)Often same as binding, or a slight shift
Ionic Strength 20 - 100 mM Salt (e.g., NaCl)0.2 - 2.0 M Salt (e.g., NaCl)
Additives -Cofactors, substrates, or chaotropic agents (e.g., urea)

Table 2: Typical Operational Parameters

ParameterRecommended Range
Flow Rate (Loading) 0.5 - 1.5 mL/min/cm²
Flow Rate (Wash/Elution) 1.0 - 2.5 mL/min/cm²
Protein Load 1 - 10 mg/mL of resin (protein dependent)

Note: The optimal conditions for your specific protein of interest must be determined empirically. The values in these tables should be used as a starting point for your optimization experiments.

G cluster_0 Troubleshooting Logic cluster_1 Binding Issues cluster_2 Wash Issues cluster_3 Elution Issues Problem Problem Encountered (e.g., Low Yield) CheckBinding Check Binding Conditions (pH, Ionic Strength) Problem->CheckBinding CheckWash Evaluate Wash Step Problem->CheckWash CheckElution Optimize Elution Problem->CheckElution CheckProtein Assess Protein Stability Problem->CheckProtein AdjustpH Adjust pH CheckBinding->AdjustpH LowerSalt Lower Salt CheckBinding->LowerSalt LessStringent Less Stringent Wash CheckWash->LessStringent IncreaseSalt Increase Salt in Elution CheckElution->IncreaseSalt UseGradient Use Elution Gradient CheckElution->UseGradient

Fig 3. A logical approach to troubleshooting.

References

Troubleshooting low yield in dye-ligand affinity chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during dye-ligand affinity chromatography, with a specific focus on addressing low protein yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low protein yield in dye-ligand affinity chromatography?

Low protein yield can stem from several factors throughout the chromatography workflow. The most common issues include suboptimal binding of the target protein to the dye-ligand, inefficient elution of the bound protein, and loss of protein due to degradation or nonspecific adsorption. It is crucial to systematically evaluate each step of the process, from sample preparation to elution, to identify the root cause.[1][2]

Q2: How does the choice of dye and ligand density affect protein binding and yield?

The selection of the dye is a critical step, as different dyes exhibit varying affinities for different proteins depending on their charge, hydrophobicity, and size.[3][4] The interaction is often a complex mix of electrostatic, hydrophobic, and hydrogen bonding.[3] Ligand density, the amount of dye immobilized on the resin, also plays a significant role in determining the binding capacity.[5][6] An optimal ligand density is necessary for efficient binding; too low a density will result in low capacity, while an excessively high density can lead to steric hindrance.[5]

Q3: What are the key parameters to optimize for improving protein binding to the dye-ligand resin?

Several factors influence the binding of a protein to a dye-ligand.[3][6][7] These include:

  • pH: The pH of the binding buffer affects the charge of both the protein and the dye, influencing their interaction.[3]

  • Ionic Strength: The salt concentration of the buffer can impact electrostatic interactions.[3]

  • Sample Composition: The presence of contaminants or other components in the sample can interfere with binding.[3]

  • Flow Rate: A lower flow rate during sample application can increase the residence time, allowing for more efficient binding.[8]

Q4: How can I optimize the elution step to improve protein recovery?

Inefficient elution can be a major contributor to low yield. To optimize elution:

  • Elution Buffer Composition: The pH, ionic strength, or the inclusion of a competing molecule in the elution buffer can be adjusted to disrupt the interaction between the target protein and the dye-ligand.[9]

  • Gradient Elution: Employing a gradient of the eluting agent (e.g., salt or a competing ligand) can help to determine the optimal concentration for eluting the target protein without co-eluting contaminants.[10]

  • Contact Time: Pausing the flow during elution can allow more time for the dissociation of the protein from the resin, potentially increasing recovery.[11]

Troubleshooting Guide: Low Protein Yield

This guide provides a systematic approach to diagnosing and resolving the issue of low protein yield in your dye-ligand affinity chromatography experiments.

Problem: Very little or no protein is detected in the eluted fractions.

This is a common and frustrating issue. The following troubleshooting workflow can help identify the cause.

LowYield_Troubleshooting Start Low/No Protein Yield Check_Flowthrough Analyze Flow-through & Wash Fractions Start->Check_Flowthrough Protein_In_Flowthrough Protein found in Flow-through/Wash? Check_Flowthrough->Protein_In_Flowthrough No_Binding Problem: Poor Binding Protein_In_Flowthrough->No_Binding Yes Protein_Not_In_Flowthrough Protein not in Flow-through/Wash Protein_In_Flowthrough->Protein_Not_In_Flowthrough No Optimize_Binding Action: Optimize Binding Conditions No_Binding->Optimize_Binding Check_Bound_Protein Analyze a small amount of resin post-elution Protein_Not_In_Flowthrough->Check_Bound_Protein Protein_On_Resin Protein still on resin? Check_Bound_Protein->Protein_On_Resin Inefficient_Elution Problem: Inefficient Elution Protein_On_Resin->Inefficient_Elution Yes Protein_Not_On_Resin Protein not on resin Protein_On_Resin->Protein_Not_On_Resin No Optimize_Elution Action: Optimize Elution Conditions Inefficient_Elution->Optimize_Elution Other_Issues Potential Issues: - Protein Degradation - Nonspecific Adsorption - Inaccurate Protein Assay Protein_Not_On_Resin->Other_Issues

Caption: Troubleshooting workflow for low protein yield.

Potential Causes and Solutions for Poor Binding

If your target protein is found in the flow-through or wash fractions, it indicates a problem with binding to the resin.

Potential Cause Recommended Solution
Incorrect Buffer pH The pH of the binding buffer should be optimized to ensure the target protein has the appropriate charge for interaction with the dye. Test a range of pH values (e.g., 6.0-8.0 in 0.5 unit increments).[3]
Inappropriate Ionic Strength High salt concentrations can disrupt electrostatic interactions necessary for binding. Try reducing the salt concentration in the binding buffer or using a buffer with no salt. Conversely, for some interactions, the presence of certain ions may be beneficial.[3][8]
Suboptimal Dye-Ligand The chosen dye may not have a high affinity for your target protein. Screen a variety of dye-ligands to find one that effectively binds your protein.[8]
Sample Preparation Issues The sample may contain interfering substances. Ensure the sample is filtered or centrifuged to remove particulates.[8] Consider a buffer exchange step to place the sample in the optimal binding buffer.
Low Incubation Time The flow rate during sample application might be too high. Reduce the flow rate to increase the residence time of the sample on the column, allowing more time for binding to occur.[8]
Potential Causes and Solutions for Inefficient Elution

If your protein is not in the flow-through but also not in the eluted fractions, it is likely still bound to the resin.

Potential Cause Recommended Solution
Elution Buffer Too Weak The conditions of the elution buffer may not be strong enough to disrupt the protein-dye interaction. Increase the concentration of the eluting agent (e.g., salt, competitor molecule) or change the pH of the elution buffer more drastically.[11]
Insufficient Elution Volume You may not be using a sufficient volume of elution buffer to collect all the bound protein. Try eluting with additional column volumes.
Protein Precipitation on Column The elution conditions might be causing the protein to precipitate on the column. Try adding stabilizing agents like glycerol or non-ionic detergents to the elution buffer.
Very Strong Protein-Dye Interaction The affinity between your protein and the dye might be extremely high. More stringent elution conditions may be required, such as using chaotropic agents, but be mindful of protein denaturation.[3]
Other Potential Issues

If the protein is not in the flow-through and not on the resin after elution, consider these possibilities:

  • Protein Degradation: Proteases in your sample may be degrading the target protein. Add protease inhibitors to your sample and buffers and keep the sample cold.[2]

  • Nonspecific Adsorption: The protein may be adsorbing to the chromatography equipment (e.g., tubing, filters).

  • Inaccurate Protein Quantification: The method used to measure protein concentration may not be accurate or sensitive enough.

Experimental Protocols

Protocol 1: Screening for Optimal Binding pH

This protocol helps determine the ideal pH for binding your target protein to the dye-ligand resin.

  • Prepare a series of binding buffers: Prepare small batches of your binding buffer at different pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).

  • Equilibrate small aliquots of resin: In separate microcentrifuge tubes, add a small, equal amount of dye-ligand resin. Wash and equilibrate the resin in each of the different pH buffers.

  • Incubate with protein sample: Add an equal amount of your protein sample to each tube. Incubate at 4°C with gentle mixing for a predetermined time (e.g., 1 hour).

  • Separate resin and supernatant: Centrifuge the tubes to pellet the resin. Carefully collect the supernatant (the unbound fraction).

  • Analyze the unbound fraction: Measure the protein concentration or activity in each supernatant. The pH that results in the lowest amount of protein in the supernatant is the optimal binding pH.

Protocol 2: Optimizing Elution Conditions

This protocol is for determining the most effective elution conditions for recovering your bound protein.

  • Bind the target protein: Load your protein sample onto a small, equilibrated column under optimal binding conditions.

  • Wash the column: Wash the column thoroughly with binding buffer to remove any unbound proteins.

  • Step Gradient Elution: Prepare a series of elution buffers with increasing concentrations of the eluting agent (e.g., 0.1 M, 0.25 M, 0.5 M, 1.0 M NaCl) or decreasing pH (e.g., 6.0, 5.0, 4.0, 3.0).

  • Elute and collect fractions: Apply a few column volumes of each elution buffer sequentially and collect the fractions separately.

  • Analyze the fractions: Analyze the protein content of each fraction using a protein assay or SDS-PAGE. This will reveal the concentration or pH at which your target protein is effectively eluted.

Logical Relationships in Troubleshooting

The following diagram illustrates the logical connections between a problem, its potential causes, and the corresponding solutions.

Logical_Relationships Problem Low Protein Yield Cause1 Poor Binding Problem->Cause1 Cause2 Inefficient Elution Problem->Cause2 Cause3 Protein Instability Problem->Cause3 Solution1a Optimize Buffer pH and Ionic Strength Cause1->Solution1a Solution1b Screen Different Dyes Cause1->Solution1b Solution1c Decrease Flow Rate Cause1->Solution1c Solution2a Increase Eluent Concentration/Modify pH Cause2->Solution2a Solution2b Use Gradient Elution Cause2->Solution2b Solution2c Add Stabilizing Agents Cause2->Solution2c Solution3a Add Protease Inhibitors Cause3->Solution3a Solution3b Work at Low Temperature Cause3->Solution3b

Caption: Causes and solutions for low protein yield.

References

Preventing hydrolysis of Reactive red 180 during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of Reactive Red 180 during experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound, with a focus on preventing its degradation through hydrolysis.

Issue Potential Cause Recommended Solution
Low color yield or weak staining Hydrolysis of the dye: The reactive group of the dye has reacted with water instead of the target molecule. This is the most common cause of poor performance.[1][2]Control pH: Maintain the pH of the dye solution according to the experimental requirements. Hydrolysis is significantly accelerated at high pH.[2][3] • Control Temperature: Avoid high temperatures when preparing and using the dye solution, as elevated temperatures increase the rate of hydrolysis.[2][3] • Fresh Solution: Always prepare the this compound solution immediately before use. Do not store the solution, especially in an alkaline environment.[4] • Correct Order of Reagents: In dyeing protocols, add alkali just before the fixation step, not to the stock dye solution.[5]
Inconsistent results between experiments Variable levels of dye hydrolysis: Differences in solution preparation time, temperature, or pH can lead to varying degrees of dye degradation.Standardize Protocols: Ensure that the experimental protocol for handling this compound is strictly followed in all repetitions. • Use a pH meter: Accurately measure and adjust the pH of all solutions. • Use a water bath: Maintain a constant and controlled temperature during incubation steps.
Complete failure of the reaction Complete hydrolysis of the dye: The dye may have been exposed to harsh conditions (high pH or temperature) for a prolonged period.Review Solution Preparation: Double-check the pH and temperature of all buffers and solutions used. • Prepare Fresh Dye: Discard the old solution and prepare a fresh one immediately before the experiment.
Precipitation of the dye High salt concentration or low temperature: Excessive salt can reduce the solubility of the dye, leading to aggregation and precipitation.Optimize Salt Concentration: Use the minimum amount of salt required for the experiment. • Maintain Temperature: Ensure the dye solution is maintained at a suitable temperature to prevent precipitation.

Frequently Asked Questions (FAQs)

Q1: What is hydrolysis of this compound?

A1: Hydrolysis is a chemical reaction where the reactive group of the this compound molecule reacts with water. This reaction deactivates the dye, preventing it from binding to its intended target. The result is a loss of color intensity and experimental efficacy.[4]

Q2: What are the main factors that cause hydrolysis of this compound?

A2: The primary factors that accelerate the hydrolysis of this compound are:

  • High pH (alkaline conditions): The rate of hydrolysis increases significantly in alkaline solutions.[2][3]

  • High Temperature: Elevated temperatures provide the energy needed for the hydrolysis reaction to occur more rapidly.[2][3]

  • Time: The longer the dye is in an aqueous solution, especially under unfavorable pH or temperature conditions, the more it will hydrolyze.[4]

  • High Liquor Ratio: In dyeing applications, a higher liquor (water) to fabric ratio can increase hydrolysis.[3]

Q3: How can I prepare a stable stock solution of this compound?

A3: For optimal stability, dissolve this compound in a neutral pH buffer or deionized water and store it frozen in aliquots to minimize freeze-thaw cycles. Avoid creating alkaline stock solutions. It is highly recommended to prepare the working solution fresh for each experiment.

Q4: At what pH is this compound most stable?

A4: this compound is most stable at a neutral pH (around 6-7). Under acidic conditions, the hydrolysis is slower than in alkaline conditions.

Q5: Can I reuse a leftover solution of this compound?

A5: It is strongly advised not to reuse leftover solutions of this compound, as the extent of hydrolysis is unknown and can lead to unreliable and inconsistent experimental results.

Experimental Protocols

Protocol 1: Preparation of a Fresh this compound Working Solution

This protocol outlines the steps for preparing a working solution of this compound with minimal hydrolysis.

  • Calculate the required amount: Determine the volume and concentration of the this compound solution needed for your experiment.

  • Weigh the dye: Accurately weigh the required amount of this compound powder in a suitable container.

  • Dissolve the dye: Add a small amount of deionized water or a neutral pH buffer (e.g., PBS pH 7.4) to the powder and mix thoroughly to create a paste. This helps to prevent clumping.

  • Dilute to the final volume: Gradually add the remaining solvent to reach the desired final volume and concentration.

  • Mix well: Ensure the dye is completely dissolved by vortexing or gentle agitation.

  • Use immediately: Proceed with your experiment without delay.

Protocol 2: General Staining Procedure with this compound (e.g., for microscopy)

This protocol provides a general workflow for staining biological samples, emphasizing the steps to minimize hydrolysis.

  • Sample Preparation: Prepare your cells or tissue samples on a slide or in a multi-well plate as per your standard protocol.

  • Fixation and Permeabilization: Fix and permeabilize the samples if required for your target.

  • Washing: Wash the samples with a neutral pH buffer (e.g., PBS pH 7.4) to remove any residual fixatives or detergents.

  • Prepare Staining Solution: Prepare the this compound staining solution immediately before use, as described in Protocol 1, using an appropriate buffer for your experiment.

  • Staining: Add the freshly prepared staining solution to your samples and incubate for the desired time at a controlled temperature (room temperature is often suitable). Avoid elevated temperatures.

  • Washing: After incubation, remove the staining solution and wash the samples thoroughly with the buffer to remove any unbound or hydrolyzed dye.

  • Imaging: Proceed with imaging your samples.

Visualizations

Hydrolysis_Process RR180_active Active this compound (Reactive Group Intact) Target Target Molecule (e.g., Protein, Cellulose) RR180_active->Target Desired Reaction Water Water (H₂O) RR180_active->Water Hydrolysis (Undesired) RR180_bound Bound Dye (Successful Reaction) Target->RR180_bound RR180_hydrolyzed Hydrolyzed Dye (Inactive) Water->RR180_hydrolyzed High_pH High pH High_pH->Water Accelerates High_Temp High Temperature High_Temp->Water Accelerates

Caption: The competing reactions of active this compound.

Troubleshooting_Workflow Start Low Staining Intensity Observed Check_Solution Was the dye solution prepared fresh? Start->Check_Solution Check_pH Was the pH of the solution neutral or acidic during preparation? Check_Solution->Check_pH Yes Prepare_Fresh Prepare a fresh solution immediately before use Check_Solution->Prepare_Fresh No Check_Temp Was the experiment performed at a controlled, non-elevated temperature? Check_pH->Check_Temp Yes Adjust_pH Use a neutral pH buffer for dye dissolution Check_pH->Adjust_pH No Control_Temp Use a water bath or incubator to maintain a stable temperature Check_Temp->Control_Temp No Success Problem Resolved Check_Temp->Success Yes Prepare_Fresh->Check_pH Adjust_pH->Check_Temp Control_Temp->Success

Caption: Troubleshooting workflow for low staining intensity.

Experimental_Decision_Tree Start Experiment with This compound Need_Alkali Is an alkaline pH required for the reaction? Start->Need_Alkali Protocol_A Protocol A: 1. Prepare dye in neutral buffer. 2. Add to sample. 3. Incubate. 4. Wash. Need_Alkali->Protocol_A No Protocol_B Protocol B: 1. Prepare dye in neutral buffer. 2. Add to sample. 3. Add alkali to the sample/dye mixture. 4. Incubate for a minimal time. 5. Wash. Need_Alkali->Protocol_B Yes

References

Factors affecting the decolorization efficiency of Reactive red 180

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the decolorization of Reactive Red 180 (RR-180). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their experimental work.

General FAQs

Q1: What are the primary methods for decolorizing this compound?

A1: The main approaches for decolorizing this compound include Advanced Oxidation Processes (AOPs), microbial degradation, and physical adsorption.[1][2][3] AOPs use highly reactive species like hydroxyl radicals to break down the dye's chromophore.[1] Microbial methods employ microorganisms such as bacteria or fungi to biodegrade the dye.[2] Adsorption involves binding the dye molecules to the surface of an adsorbent material like activated carbon.[3][4]

Q2: My decolorization efficiency is low or inconsistent. What are the common factors I should investigate first?

A2: Across all methods, several key parameters significantly influence efficiency. You should first verify the following:

  • pH: This is often the most critical factor, as it affects the dye's structure, the surface charge of catalysts or adsorbents, and the metabolic activity of microorganisms.[4][5][6]

  • Concentration/Dosage: The initial dye concentration and the dosage of the catalyst, microorganism inoculum, or adsorbent are crucial.[7][8][9] High dye concentrations can be toxic to microbes or saturate adsorbents.[5][7]

  • Temperature: Temperature influences reaction kinetics and microbial metabolism.[7][9]

  • Contact Time/Reaction Time: Ensure sufficient time is allowed for the process to reach equilibrium or completion.[8][9]

Troubleshooting Guide 1: Advanced Oxidation Processes (AOPs)

This section focuses on issues encountered during decolorization using methods like photocatalysis (e.g., ZnO, TiO₂) and H₂O₂/Solar treatment.

FAQs and Troubleshooting for AOPs

Q1: I'm using photocatalysis, but the decolorization rate is very slow. What could be the problem?

A1: Several factors could be limiting your photocatalytic reaction:

  • Incorrect pH: The optimal pH for ZnO photocatalysis of RR-180 is around 10.[6] For other systems, the optimal pH may vary. The pH affects the catalyst's surface charge and the generation of hydroxyl radicals.[6]

  • Suboptimal Catalyst Dosage: Too little catalyst provides insufficient active sites for the reaction. Conversely, too much catalyst can lead to turbidity, which blocks light penetration. For ZnO, an optimal dosage for RR-180 has been found to be 0.5 g/L.[6] For a TiO₂ system, an optimal concentration was identified as 1 mg/L.[8]

  • Low Light Intensity: Ensure your light source (e.g., UV lamp, solar simulator) provides sufficient energy to activate the photocatalyst. For H₂O₂/Solar assisted processes, a high lux intensity (60,000-90,000 lux) is effective.[1][10]

  • Presence of Scavengers: Other substances in your solution (e.g., certain ions from buffers) might be consuming the hydroxyl radicals, reducing the efficiency of dye degradation.

Q2: My decolorization efficiency decreased when I increased the H₂O₂ concentration. Why did this happen?

A2: While hydrogen peroxide is a source of hydroxyl radicals, an excessive concentration can be counterproductive. The excess H₂O₂ can act as a scavenger of the highly reactive hydroxyl radicals, converting them into less reactive perhydroxyl radicals. An optimal H₂O₂ concentration of 700 mM has been reported for the complete decolorization of RR-180.[1][10]

Q3: Can I reuse my photocatalyst? The efficiency drops after the first cycle.

A3: Yes, photocatalysts are generally reusable. However, a drop in efficiency can occur due to:

  • Fouling: Dye molecules or degradation byproducts may adsorb onto the catalyst's surface, blocking active sites.

  • Photocatalyst Loss: Some catalyst may be lost during the recovery and washing steps between cycles.

  • Deactivation: Changes in the catalyst's crystalline structure or surface chemistry over time. For RR-180 with a ZnO catalyst, one study noted a decrease in removal efficiency from 100% to 82% after five cycles.[6]

Data Presentation: Optimal Conditions for AOPs
ParameterH₂O₂/Solar LightZnO PhotocatalysisTiO₂ Photocatalysis
pH 7[1][10]10[6]5.85[8]
Catalyst/Reagent Dose 700 mM H₂O₂[1][10]0.5 g/L ZnO[6]1 mg/L TiO₂[8]
Dye Concentration 100 mg/L[1]25 ppm[6]10 mg/L[8]
Time Not specified for 100%2 hours[6]90 minutes[8]
Achieved Efficiency 100%[1][10]100% (1st cycle)[6]Optimized for high %[8]
Experimental Protocol: ZnO-Mediated Photocatalytic Decolorization

This protocol is based on methodologies described for the photocatalytic degradation of this compound.[6]

  • Preparation of Dye Solution: Prepare a stock solution of this compound. Dilute the stock solution with deionized water to achieve the desired experimental concentration (e.g., 25 ppm).

  • Reactor Setup: Use a suitable photoreactor. For a 1 L volume, add the 25 ppm RR-180 solution.

  • pH Adjustment: Adjust the pH of the dye solution to the optimal level (e.g., pH 10) using dilute NaOH or HCl.

  • Catalyst Addition: Weigh the required amount of ZnO photocatalyst (e.g., 0.5 g/L) and add it to the dye solution.

  • Suspension: Stir the solution in the dark for a period (e.g., 30 minutes) to ensure adsorption-desorption equilibrium between the dye and the catalyst surface.

  • Initiation of Photocatalysis: Turn on the light source (e.g., a UV lamp) to initiate the photocatalytic reaction. Continue stirring to keep the catalyst suspended.

  • Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw aliquots of the solution.

  • Sample Preparation for Analysis: Immediately centrifuge or filter the withdrawn samples to remove the ZnO particles.

  • Analysis: Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer. The decolorization efficiency can be calculated from the change in absorbance.

Visualization: AOP Workflow

AOP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare RR-180 Stock Solution B Adjust pH (e.g., pH 10) A->B C Add Catalyst (e.g., 0.5 g/L ZnO) B->C D Equilibrate in Dark (Stirring) C->D E Expose to Light (UV/Solar) D->E F Collect Samples at Intervals E->F G Remove Catalyst (Centrifuge/Filter) F->G H Measure Absorbance (UV-Vis Spec) G->H I Calculate Efficiency H->I

Caption: Workflow for a typical photocatalytic decolorization experiment.

Troubleshooting Guide 2: Microbial Degradation

This section addresses common issues when using bacteria or other microorganisms for bioremediation of this compound.

FAQs and Troubleshooting for Microbial Degradation

Q1: My bacterial culture is not decolorizing the dye. What are the possible reasons?

A1: Failure to decolorize can stem from several factors:

  • Inappropriate Environmental Conditions:

    • pH: The optimal pH for bacterial decolorization is typically near neutral (pH 6.0-7.0).[5] Highly acidic or alkaline conditions can inhibit microbial activity.[5]

    • Temperature: Most bacteria have an optimal temperature range for growth and enzyme activity. For example, 32°C and 36°C have been reported as optimal for different bacterial strains.[5][7]

    • Oxygen Level: Decolorization of azo dyes by bacteria is often more effective under anaerobic or static conditions, as the azo bond cleavage is a reductive process.[5][11] Shaking or aeration can inhibit this process.[11]

  • Nutrient Limitation: Microorganisms require a carbon source (like glucose or sucrose) for growth and as an electron donor for the reduction of the azo dye.[5][7] A lack of sufficient nutrients will hinder decolorization.

  • Dye Toxicity: High concentrations of this compound can be toxic to microorganisms, inhibiting their growth and metabolic activity.[5] It's recommended to start with a lower dye concentration (e.g., 200-250 mg/L) and check the tolerance of your specific strain.[5][7]

Q2: How can I distinguish between biological degradation and simple surface adsorption (biosorption)?

A2: This is a critical distinction. You can verify the mechanism through these methods:

  • Heat-Killed Controls: Compare the decolorization by your live culture with a control using heat-killed (autoclaved) cells. Live cells of Citrobacter sp. CK3 showed over 95% decolorization, while heat-killed cells resulted in only about 29.7% removal, indicating biodegradation is the primary mechanism.[5]

  • UV-Vis Spectral Analysis: In biosorption, the absorbance peaks in the UV-Vis spectrum decrease proportionally across the spectrum. In biodegradation, the main visible peak (around 540 nm for RR-180) disappears, and new peaks corresponding to degradation products (like aromatic amines) may appear in the UV range.[5]

Q3: Does the choice of carbon source matter?

A3: Yes, the carbon source can significantly impact decolorization efficiency. It serves as an energy source for the bacteria. Studies have shown that for different bacterial isolates, sucrose or glucose can be optimal. For instance, Citrobacter sp. CK3 used glucose at 4 g/L effectively[5], while another study found sucrose to be the most effective carbon source, achieving over 92% decolorization.[7]

Data Presentation: Optimal Conditions for Microbial Degradation
ParameterCitrobacter sp. CK3Bacterial Isolate-1
pH 7.0[5]5.5[7][12]
Temperature 32°C[5]36°C[7][12]
Oxygen Condition Anaerobic[5]Static/Aerobic[7][12]
Carbon Source 4 g/L Glucose[5]Sucrose[7][12]
Dye Concentration 200 mg/L[5]250 mg/L[7][12]
Time 36 hours[5]60 hours[7][12]
Achieved Efficiency ~95%[5]~93.6%[7][12]
Experimental Protocol: Bacterial Decolorization

This protocol is a generalized procedure based on studies with bacterial isolates.[5][7]

  • Culture Preparation: Grow a bacterial isolate (e.g., Citrobacter sp.) in a suitable nutrient broth for 24 hours at its optimal temperature (e.g., 36°C) on a shaker.

  • Inoculum Standardization: Standardize the bacterial culture to a specific turbidity (e.g., 0.5 McFarland standard) to ensure consistent inoculum size.

  • Decolorization Medium: Prepare a mineral salt medium containing this compound at the desired concentration (e.g., 250 mg/L) and an optimal carbon source (e.g., sucrose or 4 g/L glucose).

  • Inoculation: Inoculate the decolorization medium with a standardized volume of the bacterial culture.

  • Incubation: Incubate the flasks under optimal conditions (e.g., 36°C, pH 5.5, under static/anaerobic conditions).

  • Sampling and Analysis: At set time intervals, withdraw samples. Centrifuge the samples to pellet the bacterial cells.

  • Measurement: Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the dye's λmax to determine the extent of decolorization.

  • Controls: Run parallel controls, including a sterile medium with the dye (no bacteria) and a culture with heat-killed bacteria to differentiate between biodegradation and abiotic loss or biosorption.

Visualization: Factors in Microbial Decolorization

Microbial_Factors cluster_conditions Environmental Factors cluster_nutrients Nutritional Factors cluster_outcome Bacterial Response & Outcome pH pH (6.0-7.0) Growth Bacterial Growth & Metabolism pH->Growth Temp Temperature (32-37°C) Temp->Growth Oxygen Oxygen (Static/Anaerobic) Oxygen->Growth Carbon Carbon Source (Glucose/Sucrose) Carbon->Growth Dye_Conc Dye Concentration (<1000 mg/L) Dye_Conc->Growth can be toxic Enzyme Azoreductase Activity Growth->Enzyme Result Decolorization (Azo Bond Cleavage) Enzyme->Result

Caption: Key factors influencing microbial decolorization efficiency.

Troubleshooting Guide 3: Adsorption

This section covers common problems encountered when using adsorbents like activated carbon to remove this compound.

FAQs and Troubleshooting for Adsorption

Q1: Increasing the amount of my adsorbent isn't improving the removal percentage significantly. What's wrong?

A1: This suggests that you may have already reached an optimal adsorbent dose or that other factors are limiting the process. Consider these points:

  • Equilibrium: The system may have reached equilibrium, where the rate of adsorption equals the rate of desorption. At this point, adding more adsorbent will not significantly increase removal unless the initial dye concentration is also increased.

  • Active Site Availability: After a certain point, increasing the adsorbent dose can lead to aggregation of particles, which reduces the total effective surface area available for adsorption.

  • Contact Time: Ensure you have allowed sufficient time for equilibrium to be reached. For some systems, this can take several hours.[13]

Q2: The pH of my solution seems to drastically change the adsorption efficiency. Why?

A2: The pH of the solution is a critical factor in adsorption for two main reasons:

  • Adsorbent Surface Charge: The pH determines the surface charge of the adsorbent. For example, activated carbon often has a positive surface charge at low pH and a negative charge at high pH.

  • Dye Speciation: this compound is an anionic dye. Therefore, adsorption is generally more favorable at lower pH values where the adsorbent surface is more positively charged, leading to stronger electrostatic attraction.[4]

Q3: How do I know if my adsorption process is following a specific model like Langmuir or Freundlich?

A3: To determine the best-fit isotherm model, you need to conduct batch adsorption experiments with varying initial dye concentrations while keeping other parameters (adsorbent dose, temperature, pH, contact time) constant.

  • Collect Data: Measure the amount of dye adsorbed per unit mass of adsorbent (qe) at equilibrium for each initial concentration (Ce).

  • Linearize Models: Plot the data according to the linearized forms of the Langmuir (Ce/qe vs. Ce) and Freundlich (log qe vs. log Ce) equations.

  • Evaluate Fit: The model that yields a straight line with the highest correlation coefficient (R²) is considered the best fit for your experimental data. The Langmuir model suggests monolayer adsorption on a homogeneous surface, while the Freundlich model describes multilayer adsorption on a heterogeneous surface.[3][14]

Data Presentation: Parameters for Adsorption
ParameterActivated Carbon (General)Activated Coconut Leaf Stalk
pH Acidic pH is often favorable for anionic dyes[4]5[14]
Adsorbent Dose Increases removal until an optimum is reached[9]Not specified
Initial Dye Conc. Removal % decreases as concentration increases[3][7]60 mg/L[14]
Contact Time Varies (e.g., 40 min to 180 min) to reach equilibrium[3][13]120 min[14]
Temperature Can be endothermic or exothermic[9]Not specified
Achieved Efficiency >93%[3]88.7%[14]
Experimental Protocol: Batch Adsorption Study

This is a general protocol for evaluating the adsorption of RR-180.[3][9]

  • Stock Solution: Prepare a stock solution (e.g., 1000 mg/L) of this compound in deionized water.

  • Batch Experiments: In a series of flasks, add a fixed amount of adsorbent (e.g., 0.2 g/L) to a fixed volume of dye solution with varying initial concentrations.

  • Parameter Control: Place the flasks on a shaker at a constant temperature. Adjust the pH to the desired value.

  • Equilibrium: Agitate the flasks for a predetermined time sufficient to reach equilibrium (determined from kinetic studies).

  • Separation: After shaking, separate the adsorbent from the solution by centrifugation or filtration.

  • Analysis: Measure the final concentration of RR-180 in the supernatant using a UV-Vis spectrophotometer.

  • Calculation: Calculate the amount of dye adsorbed at equilibrium (qe) and the percentage of removal.

  • Isotherm Modeling: Use the equilibrium data to plot and analyze adsorption isotherms (e.g., Langmuir, Freundlich).

Visualization: Adsorption Process Workflow

Adsorption_Workflow A Prepare RR-180 Solutions (Varying Concentrations) B Add Fixed Adsorbent Dose to each solution A->B C Agitate at Constant Temp & pH (Allow for Equilibrium) B->C D Separate Adsorbent (Filter/Centrifuge) C->D E Measure Final Dye Concentration (Ce) D->E F Calculate Adsorption Capacity (qe) E->F G Model Data (Langmuir/Freundlich) F->G

Caption: Standard workflow for a batch adsorption equilibrium study.

References

Technical Support Center: Improving the Photostability of Reactive Red 180 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of Reactive Red 180 in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photostability a concern?

This compound is a type of azo dye, characterized by the presence of one or more azo groups (-N=N-).[1] These dyes are widely used in various industrial applications.[2] However, like many organic dyes, this compound is susceptible to photodegradation, which is the irreversible photochemical destruction of the dye molecule upon exposure to light.[3] This can lead to a loss of color intensity and the formation of degradation byproducts, which is a significant concern in applications requiring high photostability. The primary photochemical reaction often involves the dye's excited triplet state abstracting hydrogen from the solvent or reacting with oxygen.[4][5]

Q2: What are the main factors that influence the photostability of this compound in solution?

Several factors can affect the photostability of this compound in solution, including:

  • Wavelength and Intensity of Light: The dye primarily absorbs in the UV and visible regions.[6] Radiation in the 300-400 nm range is often most responsible for photodegradation.[4] Higher light intensity generally leads to a faster degradation rate.

  • Solvent Environment: The type of solvent can influence the degradation mechanism. For instance, solvents that can readily donate hydrogen atoms may accelerate photodegradation.[5]

  • Presence of Oxygen: Molecular oxygen can either retard or accelerate photodegradation depending on the specific reaction pathway. In some cases, it can reoxidize reduced dye molecules, while in others, it can initiate free-radical oxidation reactions.[4][5]

  • pH of the Solution: The pH can affect the ionization state of the dye and the catalyst in solution, thereby influencing the degradation rate.[7] For instance, in photocatalytic degradation studies, the optimal pH for this compound removal has been identified.[8]

  • Presence of Other Substances: Additives, impurities, or other components in the solution can act as photosensitizers, quenchers, or radical scavengers, thereby affecting the dye's stability.

Q3: How can I improve the photostability of this compound in my experiments?

Several strategies can be employed to enhance the photostability of this compound in solution:

  • Use of UV Absorbers: Compounds like benzophenone and benzotriazole derivatives can be added to the solution to screen out the photochemically active UV radiation.[6]

  • Addition of Free Radical Scavengers: Stable nitroxyl radicals can inhibit photodegradation by quenching reactive free radicals.[6]

  • Incorporation of Chelating Agents: Dicarboxylic acids or amino carboxylates can help stabilize aqueous reactive dye solutions by maintaining the pH in a favorable range (typically 3.0 to 7.0).[9]

  • Control of the Atmosphere: In some cases, deoxygenating the solution can increase photostability by preventing photo-oxidation reactions.[5]

  • Use of Dispersing Agents: These specialized surfactants help to stabilize dye particles in aqueous solutions, preventing aggregation and potentially improving stability.[10]

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Rapid loss of color (photobleaching) in this compound solution upon light exposure. High intensity of the light source.Reduce the intensity of the light source or use neutral density filters.
Presence of photosensitizing impurities in the solvent or reagents.Use high-purity solvents and reagents.
Inappropriate pH of the solution.Adjust the pH of the solution. For some azo dyes, a slightly acidic to neutral pH can be beneficial.[9]
Presence of dissolved oxygen promoting photo-oxidation.Degas the solution by bubbling with an inert gas like nitrogen or argon.[5]
Inconsistent results in photostability experiments. Fluctuations in the light source intensity or ambient temperature.Monitor and control the experimental conditions, including light intensity and temperature.
Uneven distribution of stabilizers in the solution.Ensure thorough mixing of the dye solution after the addition of any stabilizers.
Degradation of the dye stock solution over time.Store the stock solution in the dark and at a low temperature (e.g., 4°C or -20°C) to minimize degradation.[11]
Low signal or no staining in fluorescence-based applications. Photobleaching of the dye during sample preparation or imaging.Minimize the exposure of the sample to light. Use antifade reagents in the mounting medium.[12]
Incorrect excitation or emission filter sets.Ensure that the microscope's filter sets are appropriate for the absorption and emission spectra of this compound.[13]
Low concentration of the dye.Optimize the concentration of the dye used for staining.[13]
High background or non-specific staining. Aggregation of dye molecules in the solution.Use a dispersing agent or filter the dye solution before use.[10]
Autofluorescence from the sample or medium.Use appropriate controls to assess the level of autofluorescence and apply background subtraction if necessary.[14]

Quantitative Data Summary

Table 1: Effect of Stabilizers on the Photodegradation of Azo Dyes

Stabilizer TypeExample CompoundsObserved Effect on PhotostabilityReference
UV Absorbers (UVA)2-hydroxy-4-octoxy-benzophenone (UVA 1), 2-(2-hydroxy-5-methylphenyl)benzotriazole (UVA 2)Can significantly decelerate photofading.[6]
Nitroxyl Free Radicals (N)2,2,6,6-tetramethyl-4-oxo piperidine-1-oxyl (N-1)Can improve light-stability.[6]
Mixture of UVA and NUVA 1 & N-1, UVA 2 & N-2Most effective in reducing luminescence and decelerating photofading.[6]
Metal ChelatesCobalt premetallised azo dyeVery photostable, demonstrating the positive effect of metal chelation.[4]

Table 2: Kinetic Data for Photodegradation of this compound

Experimental ConditionKinetic ModelRate Constant (k)Reference
H2O2/Solar LightPseudo-first orderNot specified, but 100% decolorization achieved.[2][15]
ZnO PhotocatalysisLangmuir-HinshelwoodNot specified, but complete removal in 2 hours.[8]
TiO2 PhotocatalysisPseudo-first order (Langmuir-Hinshelwood model)Varies with experimental conditions.[16]

Experimental Protocols

Protocol 1: General Photostability Testing of this compound in Solution

  • Preparation of Dye Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water, buffer of a specific pH). Prepare working solutions of the desired concentration by diluting the stock solution.

  • Addition of Stabilizers (Optional): If testing the effect of stabilizers, add the desired concentration of the stabilizer (e.g., UV absorber, free radical scavenger) to the working solution. Ensure complete dissolution and mixing.

  • Sample Preparation: Transfer the dye solution to a quartz cuvette or another suitable transparent container.

  • Irradiation: Expose the sample to a controlled light source (e.g., xenon lamp with appropriate filters, solar simulator). Monitor the light intensity and temperature throughout the experiment.

  • Data Collection: At regular time intervals, measure the absorbance of the solution at the maximum absorption wavelength (λmax) of this compound using a UV-Vis spectrophotometer.

  • Data Analysis: Plot the change in absorbance or concentration as a function of irradiation time. The photodegradation kinetics can often be fitted to a pseudo-first-order model.

Protocol 2: Evaluating the Effect of pH on Photostability

  • Prepare Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 3, 5, 7, 9, 11).

  • Prepare Dye Solutions: Prepare solutions of this compound in each of the buffer solutions at the same concentration.

  • Follow Photostability Testing Protocol: Proceed with the steps outlined in Protocol 1 for each of the prepared dye solutions at different pH values.

  • Compare Degradation Rates: Analyze the photodegradation rates at each pH to determine the optimal pH for stability.

Visualizations

Photodegradation_Pathway Dye This compound (Ground State) Excited_Singlet Excited Singlet State (S1) Dye->Excited_Singlet Light Absorption (hν) Excited_Singlet->Dye Fluorescence Excited_Triplet Excited Triplet State (T1) Excited_Singlet->Excited_Triplet Intersystem Crossing Excited_Triplet->Dye Phosphorescence Degradation_Products Degradation Products Excited_Triplet->Degradation_Products Photochemical Reactions (e.g., H-abstraction, oxidation)

Caption: Simplified Jablonski diagram illustrating the photochemical processes leading to dye photodegradation.

Experimental_Workflow cluster_prep 1. Solution Preparation cluster_exp 2. Experiment cluster_analysis 3. Data Analysis Prep_Dye Prepare this compound Solution Add_Stabilizer Add Stabilizer (Optional) Prep_Dye->Add_Stabilizer Irradiation Expose to Light Source Add_Stabilizer->Irradiation Measurement Measure Absorbance at Time Intervals Irradiation->Measurement Plot_Data Plot Absorbance vs. Time Measurement->Plot_Data Kinetic_Analysis Determine Degradation Rate and Kinetics Plot_Data->Kinetic_Analysis Troubleshooting_Logic start Rapid Photobleaching Observed? check_intensity Is Light Intensity Too High? start->check_intensity check_impurities Are Solvents/Reagents High Purity? check_intensity->check_impurities No action_reduce_intensity Reduce Light Intensity check_intensity->action_reduce_intensity Yes check_oxygen Is Dissolved Oxygen Present? check_impurities->check_oxygen Yes action_purify Use High-Purity Materials check_impurities->action_purify No check_stabilizer Are Stabilizers Being Used? check_oxygen->check_stabilizer No action_degas Degas Solution check_oxygen->action_degas Yes check_stabilizer->action_reduce_intensity Yes action_add_stabilizer Add UV Absorbers or Radical Scavengers check_stabilizer->action_add_stabilizer No

References

Technical Support Center: Overcoming Interference in Reactive Red 180 Spectroscopic Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the spectroscopic analysis of Reactive Red 180.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a vinyl sulfone-type azo dye.[1] It is commonly used in the textile industry for dyeing cellulose fibers.[1] Its chemical formula is C₂₉H₁₉N₃Na₄O₁₇S₅ and it has a molecular weight of 933.76 g/mol .[1]

Q2: What is the maximum absorbance wavelength (λmax) for this compound?

The maximum absorbance wavelength (λmax) for this compound is in the visible range, typically cited between 512 nm and 540 nm.[2][3] It is crucial to determine the λmax on your specific spectrophotometer using a purified solution of the dye, as the exact wavelength can be influenced by solvent and pH.

Q3: What solvents are suitable for dissolving this compound?

This compound has good solubility in water, up to 50 g/L.[1] It is also soluble in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL, though this may require ultrasonic treatment to fully dissolve.

Q4: How should I prepare a standard stock solution of this compound?

To prepare a stock solution, accurately weigh a known amount of high-purity this compound and dissolve it in a precise volume of deionized water or an appropriate buffer in a volumetric flask. It is recommended to prepare fresh solutions, but if storage is necessary, stock solutions should be stored in the dark at 4°C. For longer-term storage, aliquots can be stored at -20°C for up to a month or -80°C for up to six months.[4]

Q5: Is this compound involved in any known biological signaling pathways?

This compound is a synthetic dye primarily used in the textile industry and is not known to be involved in specific biological signaling pathways. Its application in research is typically as a model compound for studying dye degradation, adsorption, or in the development of analytical methods.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the spectroscopic assay of this compound.

Issue 1: Inconsistent or Drifting Absorbance Readings
Potential Cause Solution
Instrument Warm-up Ensure the spectrophotometer has been turned on and allowed to warm up for the manufacturer-recommended time (typically 15-30 minutes) to stabilize the light source.
Cuvette Issues Use clean, scratch-free quartz cuvettes for UV-range measurements, although high-quality plastic cuvettes are generally acceptable for the visible spectrum of this compound. Handle cuvettes by the frosted sides to avoid fingerprints on the optical surfaces. Ensure the cuvette is consistently placed in the holder in the same orientation.
Sample Instability This compound solutions may degrade over time, especially when exposed to light. Prepare fresh solutions for each experiment and protect them from light by using amber vials or covering them with aluminum foil.
Temperature Fluctuations Perform measurements in a temperature-controlled environment, as temperature can affect the absorbance of some solutions.
Issue 2: High Background or Unexpected Peaks in the Spectrum
Potential Cause Solution
Contaminated Solvent or Reagents Use high-purity solvents and reagents for all solutions, including the blank. Prepare a fresh blank solution and re-measure the baseline.
Presence of Interfering Substances Your sample may contain other compounds that absorb light at or near the λmax of this compound. See the "Overcoming Specific Interferences" section below for detailed guidance.
Turbidity The presence of suspended particles in the sample will cause light scattering, leading to artificially high absorbance readings.[5]
Filtration: Filter the sample through a 0.45 µm or smaller pore size filter to remove particulate matter.[5] Be sure to test for any potential adsorption of the dye to the filter material by running a standard solution through the filter and measuring its absorbance.
Centrifugation: Centrifuge the sample at high speed to pellet suspended solids and carefully measure the absorbance of the supernatant.[5]
Issue 3: Non-linear Calibration Curve
Potential Cause Solution
Concentration Range is Too High At high concentrations, dye molecules can aggregate, which can affect the absorbance spectrum and lead to deviations from the Beer-Lambert law.[6] Dilute your standards and samples to a lower concentration range and re-plot the calibration curve.
Incorrect Blank The blank solution must contain everything that is in your sample solutions except for the analyte (this compound). This includes any salts, buffers, or other additives.
Chemical Interactions The dye may be interacting with components in your sample matrix. This can sometimes be addressed by adjusting the pH or ionic strength of the solution.

Overcoming Specific Interferences

Chemical Interference

Substances in the sample matrix can react with this compound, altering its chemical structure and thus its absorbance spectrum.

  • pH Effects: The absorbance of azo dyes can be pH-dependent. It is crucial to maintain a consistent pH across all standards and samples. Use a suitable buffer system to control the pH. The optimal pH for analysis should be determined empirically, but a neutral pH is a good starting point.[3]

  • Presence of Reducing or Oxidizing Agents: These agents can degrade the azo bond of the dye, leading to a loss of color and a decrease in absorbance. If their presence is suspected, sample pretreatment may be necessary. This could involve chemical neutralization of the interfering agent or separation techniques like solid-phase extraction.

  • High Salt Concentrations: High concentrations of salts can promote dye aggregation, which can alter the absorbance spectrum.[6] If possible, dilute the sample to reduce the salt concentration. Alternatively, prepare your calibration standards in a matrix with a similar salt concentration to your samples.[7]

Spectral Interference

This occurs when other molecules in the sample absorb light at the same wavelength as this compound.

  • Use of a Sample Blank: If the interfering substance is present at a consistent concentration in all samples, its absorbance can be subtracted by using a sample that has not been treated to produce the color change as the blank.[8]

  • Derivative Spectrophotometry: This technique can sometimes be used to resolve overlapping spectral bands. By calculating the first or second derivative of the absorbance spectrum, it may be possible to identify and quantify the analyte in the presence of an interfering substance.

  • Chromatographic Separation: For complex mixtures, techniques like High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector can be used to physically separate this compound from interfering compounds before quantification.[9]

Quantitative Data Summary

Parameter Value Notes
Molecular Weight 933.76 g/mol [1]
λmax (in water) 512 - 540 nmThe exact λmax should be determined empirically on the instrument in use.[2][3]
Molar Extinction Coefficient (ε) Varies for azo dyes, typically in the range of 20,000 - 40,000 L mol⁻¹ cm⁻¹A specific value for this compound is not readily available in the literature and should be determined experimentally by preparing a standard curve.
Linear Absorbance Range To be determined experimentallyA typical starting range to test would be from 0.1 to 1.0 absorbance units. A linear relationship between concentration and absorbance is expected in the low micromolar to millimolar range, but this is highly dependent on the specific conditions.[10]
Solubility in Water 50 g/L[1]
Solubility in DMSO 100 mg/mLRequires sonication.

Experimental Protocols

Protocol 1: Preparation of a Calibration Curve for this compound
  • Prepare a Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 100 mL of deionized water in a volumetric flask to create a 100 mg/L stock solution.

  • Prepare Standard Solutions: Serially dilute the stock solution to prepare a series of standard solutions with concentrations ranging from, for example, 1, 2, 5, 10, and 20 mg/L.

  • Set up the Spectrophotometer: Turn on the spectrophotometer and allow it to warm up. Set the wavelength to the predetermined λmax of this compound (e.g., 540 nm).

  • Blank the Instrument: Fill a cuvette with deionized water (or the same solvent/buffer used for the standards) and use it to zero the absorbance of the spectrophotometer.

  • Measure Absorbance of Standards: Measure the absorbance of each standard solution, starting from the lowest concentration. Rinse the cuvette with the next standard solution before filling it for measurement.

  • Plot the Calibration Curve: Plot a graph of absorbance versus concentration. The data should be linear and pass through the origin. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept (which should be close to zero). The R² value should be close to 1 (ideally > 0.99).

  • Measure Unknown Sample: Measure the absorbance of your unknown sample(s). Use the equation from the calibration curve to calculate the concentration of this compound in your sample. If the absorbance of the unknown is higher than the highest standard, dilute the sample and re-measure.

Protocol 2: Mitigation of Turbidity Interference by Filtration
  • Sample Homogenization: Thoroughly mix the turbid sample to ensure it is homogeneous.

  • Filter Selection: Choose a membrane filter with a pore size of 0.45 µm or smaller. The filter material should be tested to ensure it does not adsorb this compound.

  • Filtration: a. Place the filter in a suitable filter holder. b. Pass a small amount of deionized water through the filter to wet it. c. Filter a known volume of your sample. d. Collect the clear filtrate for analysis.

  • Spectrophotometric Measurement: Measure the absorbance of the filtrate as described in Protocol 1.

Visualizations

TroubleshootingWorkflow cluster_troubleshooting Troubleshooting Steps start Inaccurate Spectroscopic Reading inconsistent_readings Inconsistent/Drifting Readings? start->inconsistent_readings check_instrument Check Instrument Settings & Warm-up check_cuvette Inspect & Clean Cuvette check_instrument->check_cuvette issue_resolved Issue Resolved check_cuvette->issue_resolved check_blank Prepare Fresh Blank & Re-zero turbidity_check Sample Turbid? check_blank->turbidity_check inconsistent_readings->check_instrument Yes high_background High Background/Extra Peaks? inconsistent_readings->high_background No high_background->check_blank Yes non_linear_curve Non-linear Calibration Curve? high_background->non_linear_curve No non_linear_curve->issue_resolved No, consult instrument manual check_concentration Check Concentration Range (Dilute if necessary) non_linear_curve->check_concentration Yes filter_sample Filter or Centrifuge Sample turbidity_check->filter_sample Yes spectral_interference Consider Spectral Interference (See Mitigation Guide) turbidity_check->spectral_interference No filter_sample->issue_resolved spectral_interference->issue_resolved check_blank_matrix Verify Blank Matrix Matches Sample Matrix check_concentration->check_blank_matrix check_blank_matrix->issue_resolved

Caption: Troubleshooting workflow for inaccurate spectroscopic readings.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis start Sample Received visual_inspection Visual Inspection start->visual_inspection is_turbid Is sample turbid? visual_inspection->is_turbid filtration Filtration / Centrifugation is_turbid->filtration Yes dissolution Dissolution in appropriate solvent is_turbid->dissolution No filtration->dissolution prepare_standards Prepare Calibration Standards dissolution->prepare_standards set_instrument Set Spectrophotometer to λmax prepare_standards->set_instrument measure_blank Measure Blank set_instrument->measure_blank measure_samples Measure Samples & Standards measure_blank->measure_samples generate_curve Generate Calibration Curve measure_samples->generate_curve calculate_concentration Calculate Concentration generate_curve->calculate_concentration end Final Concentration calculate_concentration->end

Caption: Experimental workflow for spectroscopic quantification.

References

Technical Support Center: Optimizing Reactions with Reactive Red 180

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing experimental conditions for reactions involving Reactive Red 180. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the generally optimal pH and temperature ranges for processes involving this compound?

A1: The optimal conditions for this compound reactions are highly dependent on the specific process being conducted, such as enzymatic degradation, photocatalytic degradation, or dyeing. For biological degradation by microorganisms, the optimal pH is typically in the neutral range of 6.0 to 7.0, with some studies showing good results in slightly acidic conditions around pH 5.5.[1][2] The ideal temperature for these biological processes is generally between 32°C and 37°C.[1][2] In contrast, photocatalytic degradation often favors more acidic conditions, with an optimal pH around 5.85.[3][4][5] For dyeing processes, the fixation temperature for this compound on viscose fabric is typically around 60°C.

Q2: How does pH affect the efficiency of this compound degradation?

A2: The pH of the reaction medium is a critical factor influencing the degradation of this compound. In microbial degradation, extreme acidic or alkaline conditions can inhibit the metabolic activity of the microorganisms responsible for breaking down the dye.[1] The pH can affect the chemical structure of the azo dye through protonation or deprotonation, which in turn can impact the ability of microbial enzymes to recognize and degrade the molecule.[1] For photocatalytic processes, pH influences the surface charge of the catalyst and the ionization state of the dye molecule, which affects the adsorption of the dye onto the catalyst surface, a key step in the degradation process.[6]

Q3: Does temperature significantly impact the outcome of this compound reactions?

A3: Yes, temperature is a crucial parameter. For enzymatic and microbial degradation, temperature directly affects the growth rate of the microorganisms and the activity of the enzymes involved in dye degradation.[1] Temperatures outside the optimal range can lead to reduced cell viability or denaturation of enzymes, thereby decreasing the degradation efficiency.[1] In dyeing processes, temperature is critical for the fixation of the dye to the fabric fibers.

Troubleshooting Guides

Issue 1: Low Decolorization/Degradation Efficiency in a Biological System

  • Possible Cause: Suboptimal pH of the medium.

    • Troubleshooting Step: Measure the pH of your reaction medium. Adjust the pH to the optimal range for your specific microorganism. For many bacteria, this is between pH 6.0 and 7.0.[1] Use appropriate buffers to maintain a stable pH throughout the experiment.

  • Possible Cause: Incorrect incubation temperature.

    • Troubleshooting Step: Verify the incubation temperature. Ensure it aligns with the optimal growth temperature of the microorganism being used, typically between 32°C and 37°C for many bacterial strains.[1][2]

  • Possible Cause: Insufficient carbon source for microbial activity.

    • Troubleshooting Step: Ensure an adequate concentration of a suitable carbon source, such as glucose, is present in the medium, as this can significantly enhance decolorization rates.[1]

Issue 2: Poor Performance of Photocatalytic Degradation

  • Possible Cause: Non-optimal pH for the catalyst.

    • Troubleshooting Step: Adjust the pH of the solution. For many photocatalytic systems using catalysts like TiO2, a slightly acidic pH of around 5 to 5.85 has been shown to be optimal.[3][4][5][6]

  • Possible Cause: Incorrect catalyst dosage.

    • Troubleshooting Step: Optimize the concentration of your photocatalyst. Too little catalyst will result in a low degradation rate, while too much can lead to turbidity and light scattering, reducing the efficiency of the process.

Data on Optimal Conditions

The following tables summarize the optimal pH and temperature conditions for various this compound degradation methods as reported in the literature.

Table 1: Optimal Conditions for Biological Degradation of this compound

MicroorganismOptimal pHOptimal Temperature (°C)Decolorization Efficiency (%)Reference
Citrobacter sp. CK37.032~95 in 36h[1]
Bacterial Isolate-15.53693.59 in 60h[2]
Bacterial Isolate-26.03695.2 in 60h[2]

Table 2: Optimal Conditions for Physicochemical Degradation of this compound

Degradation MethodOptimal pHOptimal Temperature (°C)Degradation Efficiency (%)Reference
Photocatalytic (TiO2)5.85AmbientOptimized condition[3][4][5]
H2O2 / Solar Light7.0Not specified100[7]
Photocatalytic (TiO2/XG)5.0Not specified92.5 in 120 min[6]

Experimental Protocols

Protocol 1: Determination of Optimal pH for Microbial Degradation

  • Prepare a series of flasks containing a suitable nutrient broth and a fixed concentration of this compound (e.g., 250 mg/L).[2]

  • Adjust the initial pH of the medium in each flask to a different value within a target range (e.g., 5.0, 5.5, 6.0, 6.5, 7.0, 7.5, 8.0) using 1N HCl or 1N NaOH.[2][8]

  • Inoculate each flask with an equal amount of the microbial culture.

  • Incubate the flasks at a constant optimal temperature (e.g., 36°C) under appropriate aeration conditions for a defined period (e.g., 60 hours).[2]

  • At regular intervals, withdraw samples and centrifuge to remove microbial cells.

  • Measure the absorbance of the supernatant at the maximum wavelength of this compound (around 540 nm) using a UV-Vis spectrophotometer.[1]

  • Calculate the decolorization efficiency for each pH value. The pH that yields the highest decolorization is considered optimal.

Protocol 2: Determination of Optimal Temperature for Microbial Degradation

  • Prepare a series of flasks with nutrient broth and a fixed concentration of this compound.

  • Adjust the pH of the medium in all flasks to the predetermined optimal value.

  • Inoculate each flask with an equal amount of the microbial culture.

  • Incubate each flask at a different temperature (e.g., 28°C, 32°C, 36°C, 40°C).[2]

  • Monitor the decolorization over time as described in Protocol 1.

  • The temperature that results in the highest and fastest decolorization is the optimal temperature.

Visualizations

Experimental_Workflow_for_Optimization Workflow for Optimizing Microbial Degradation A Prepare Media (Nutrient Broth + RR180) B Adjust pH Series A->B C Inoculate with Microbe B->C D Incubate at Constant Temperature C->D E Sample & Measure Absorbance D->E F Determine Optimal pH E->F G Prepare Media at Optimal pH F->G H Adjust Temperature Series G->H I Inoculate with Microbe H->I J Incubate at Respective Temperatures I->J K Sample & Measure Absorbance J->K L Determine Optimal Temp. K->L

Caption: Workflow for determining optimal pH and temperature.

Troubleshooting_Logic Troubleshooting Low Degradation Efficiency Start Low Degradation Efficiency? Check_pH Is pH in Optimal Range? Start->Check_pH Check_Temp Is Temperature Optimal? Check_pH->Check_Temp Yes Adjust_pH Adjust pH to Optimal Value Check_pH->Adjust_pH No Check_Nutrients Are Nutrients (e.g., Carbon Source) Sufficient? Check_Temp->Check_Nutrients Yes Adjust_Temp Adjust Temperature to Optimal Value Check_Temp->Adjust_Temp No Add_Nutrients Supplement Medium with Carbon Source Check_Nutrients->Add_Nutrients No Re_evaluate Re-evaluate Performance Check_Nutrients->Re_evaluate Yes Adjust_pH->Re_evaluate Adjust_Temp->Re_evaluate Add_Nutrients->Re_evaluate

References

Reducing non-specific binding in Reactive red 180 affinity systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in Reactive Red 180 affinity chromatography systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding in this compound affinity chromatography?

A1: Non-specific binding in this compound affinity systems is primarily caused by two types of interactions:

  • Ionic Interactions: Proteins with a net positive charge at the operating pH can bind to the negatively charged sulfonate groups of the this compound dye.

  • Hydrophobic Interactions: The aromatic rings and hydrocarbon portions of the dye molecule can interact with hydrophobic patches on the surface of proteins.

The interplay of these forces dictates the binding characteristics of both the target protein and contaminants.[1]

Q2: How does salt concentration affect protein binding to the this compound resin?

A2: Salt concentration has a dual effect on protein binding to this compound resin. At low to moderate concentrations (e.g., 50-500 mM NaCl), salt ions can shield electrostatic charges, which helps to disrupt weak, non-specific ionic interactions and reduce the binding of many contaminating proteins.[2][3] However, at very high salt concentrations (e.g., >1 M), the hydrophobic effect is enhanced, which can promote non-specific hydrophobic binding of proteins to the dye ligand.[4] Therefore, optimizing the salt concentration is a critical step in developing a robust purification protocol.

Q3: What is the optimal pH for binding proteins to a this compound column?

A3: The optimal binding pH depends on the isoelectric point (pI) of the target protein. To promote binding, the pH of the buffer should be chosen so that the target protein has a net charge that is opposite to the charge of the dye, or that it has exposed hydrophobic regions available for interaction. For many nucleotide-binding enzymes, a pH in the range of 7.0 to 8.0 is a good starting point.[1][5] It is recommended to perform small-scale pilot experiments to determine the optimal pH for your specific protein of interest.[6]

Q4: Can I reuse my this compound affinity column? If so, how should it be regenerated?

A4: Yes, this compound affinity columns can typically be reused multiple times with proper regeneration. A common regeneration procedure involves washing the column with a high salt buffer (e.g., 1.5-2.0 M NaCl) to remove strongly bound proteins, followed by a wash with a high pH buffer (e.g., 0.1 M Borate, pH 9.8) or a chaotropic agent (e.g., 6 M urea) to remove any remaining contaminants and denatured proteins.[1] After regeneration, the column should be thoroughly washed with equilibration buffer before the next use. For long-term storage, a buffer containing a bacteriostatic agent (e.g., 20% ethanol or 0.02% sodium azide) is recommended.[1]

Troubleshooting Guide

This guide addresses common issues related to non-specific binding in this compound affinity chromatography.

Problem Possible Cause Recommended Solution
High levels of contaminating proteins in the eluate. Non-specific ionic binding. Increase the ionic strength of the wash buffer by adding NaCl (e.g., start with 150 mM and increase in increments up to 500 mM) to disrupt weak electrostatic interactions.[2]
Non-specific hydrophobic binding. Add a non-ionic detergent (e.g., 0.1-0.5% Triton X-100 or Tween 20) or a small percentage of an organic solvent (e.g., 5-10% ethylene glycol) to the wash buffer to disrupt hydrophobic interactions.[1]
Inappropriate binding/wash buffer pH. Adjust the pH of the binding and wash buffers. A slight change in pH can alter the charge of contaminating proteins, reducing their affinity for the resin.[5]
Target protein does not bind to the column. Incorrect binding buffer pH. The pH of the binding buffer may be at or above the pI of the target protein, resulting in a net negative charge and repulsion from the resin. Try a lower pH buffer.[5]
High salt concentration in the sample. If the primary binding interaction is ionic, high salt concentrations in the sample can prevent the target protein from binding. Desalt or dilute the sample before loading.
Presence of competing molecules. The sample may contain high concentrations of nucleotides or other molecules that compete with the target protein for binding to the dye. Consider a pre-purification step to remove these competitors.
Target protein elutes in a broad peak or with low recovery. Elution conditions are too harsh or too gentle. Optimize the elution conditions. If using a salt gradient, try a steeper or shallower gradient. If using a step elution, adjust the salt concentration or pH. Consider adding a competitive ligand to the elution buffer.[4]
Protein precipitation on the column. The elution conditions may be causing the target protein to precipitate. Try eluting at a different pH or including stabilizing additives (e.g., glycerol) in the elution buffer. Collect fractions into a neutralization buffer if using a low pH eluent.[7][8]
Column flow rate is slow. Clogged column frit or resin. Filter or centrifuge your sample before loading to remove any particulate matter.[7][9] If the column is already clogged, try back-washing with regeneration buffer.
Sample is too viscous. Dilute the sample or add DNase/RNase if the viscosity is due to nucleic acids.[9]

Experimental Protocols

Protocol 1: Optimizing Binding and Wash Conditions

This protocol describes a general method for optimizing the binding and wash conditions to minimize non-specific binding of proteins to a this compound affinity column.

  • Column Equilibration:

    • Equilibrate the this compound column with 5-10 column volumes (CV) of binding buffer. A good starting point is 20 mM Tris-HCl, pH 7.5.

  • Sample Preparation and Loading:

    • Prepare your protein sample in the binding buffer. Ensure the sample is clear by centrifugation or filtration (0.45 µm filter).

    • Load the prepared sample onto the equilibrated column at a flow rate that allows for sufficient residence time for binding.

  • Wash Step Optimization (Trial 1: Increasing Ionic Strength):

    • Wash the column with 5-10 CV of binding buffer to remove unbound proteins.

    • Prepare a series of wash buffers with increasing concentrations of NaCl (e.g., 100 mM, 250 mM, 500 mM) in the binding buffer.

    • Wash the column sequentially with 5-10 CV of each increasing salt concentration buffer. Collect the flow-through from each wash step for analysis (e.g., SDS-PAGE).

  • Wash Step Optimization (Trial 2: Additives):

    • If high salt is not effective or elutes the target protein, try adding non-ionic detergents to the wash buffer.

    • Prepare wash buffers containing 0.1% Tween 20 or 0.1% Triton X-100 in the binding buffer (with a baseline salt concentration, e.g., 150 mM NaCl).

    • Wash the column with 5-10 CV of the detergent-containing buffer and collect the flow-through for analysis.

  • Elution:

    • Elute the target protein with an appropriate elution buffer. A common method is to use a high salt concentration (e.g., binding buffer + 1.5 M NaCl).[1] Other options include changing the pH or using a competitive ligand.

  • Analysis:

    • Analyze the collected wash and elution fractions by SDS-PAGE and/or a functional assay to determine the conditions that result in the highest purity of the target protein in the elution fraction with minimal loss in the wash fractions.

Protocol 2: Column Regeneration

This protocol provides a general procedure for regenerating a this compound affinity column for reuse.

  • High Salt Wash:

    • After elution, wash the column with 5-10 CV of a high salt buffer (e.g., 2 M NaCl in 20 mM Tris-HCl, pH 7.5) to remove any remaining strongly bound proteins.

  • Chaotropic Agent or High pH Wash:

    • To remove precipitated or denatured proteins, wash the column with one of the following:

      • 5-10 CV of 6 M Urea or 4 M Guanidine-HCl.

      • 5-10 CV of 0.1 M Borate buffer, pH 9.8.[1]

  • Water Wash:

    • Wash the column with 5-10 CV of high-purity water to remove the regeneration reagents.

  • Re-equilibration:

    • Equilibrate the column with 5-10 CV of the binding buffer until the pH and conductivity of the effluent match the buffer.

  • Storage:

    • For long-term storage, wash the column with 5 CV of 20% ethanol and store at 4°C.

Visualizations

Troubleshooting_Workflow start Start: High Non-Specific Binding check_ionic Primary Cause: Ionic Interactions? start->check_ionic increase_salt Increase Salt in Wash Buffer (e.g., 150-500 mM NaCl) check_ionic->increase_salt Yes check_hydrophobic Primary Cause: Hydrophobic Interactions? check_ionic->check_hydrophobic No increase_salt->check_hydrophobic Ineffective success Non-Specific Binding Reduced increase_salt->success Effective add_detergent Add Non-ionic Detergent to Wash (e.g., 0.1% Tween 20) check_hydrophobic->add_detergent Yes optimize_ph Optimize Buffer pH check_hydrophobic->optimize_ph No add_detergent->optimize_ph Ineffective add_detergent->success Effective optimize_ph->success Effective failure Problem Persists: Consider Alternative Chromatography optimize_ph->failure Ineffective

Caption: Troubleshooting workflow for reducing non-specific binding.

Experimental_Workflow cluster_prep Preparation cluster_wash Wash Optimization cluster_final Final Steps Equilibrate Equilibrate Column Load_Sample Load Sample Equilibrate->Load_Sample Wash_Buffer Wash with Binding Buffer Load_Sample->Wash_Buffer Wash_Salt Wash with Increasing Salt Wash_Buffer->Wash_Salt Wash_Detergent Wash with Detergent Wash_Buffer->Wash_Detergent Elute Elute Target Protein Wash_Salt->Elute Wash_Detergent->Elute Analyze Analyze Fractions Elute->Analyze

Caption: General experimental workflow for purification.

References

Technical Support Center: Immobilized Reactive Red 180 Columns

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and use of immobilized Reactive Red 180 columns for affinity chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the expected lifespan and reusability of an immobilized this compound column?

A1: Immobilized this compound columns are known for their high stability and can be reused many times.[1] The robust covalent linkage between the triazine dye and the support matrix, typically agarose, contributes to its long-term performance.[1] With proper handling, including appropriate regeneration and storage, these columns can be used for numerous purification cycles without a significant loss of binding capacity. While specific performance depends on the application, it is not uncommon for dye-ligand columns to be reused extensively.[1]

Q2: What are the optimal storage conditions to ensure the long-term stability of my this compound column?

A2: To ensure the longevity of your column, it is recommended to store it in a neutral buffer containing an antimicrobial agent, such as 20% ethanol, at 2-8°C. Avoid freezing the column, as this can damage the matrix structure. Before storage, the column should be thoroughly cleaned and regenerated to remove any remaining bound proteins.

Q3: What factors can affect the binding of my target protein to the this compound column?

A3: Several factors can influence the interaction between your target protein and the immobilized dye:

  • pH: The pH of your buffers will affect the charge of both the protein and the dye, influencing their interaction.

  • Ionic Strength: The salt concentration of your buffers can impact both electrostatic and hydrophobic interactions, which play a role in protein binding.

  • Temperature: Temperature can affect the kinetics of binding and the stability of your target protein.

  • Presence of Competing Molecules: Substrates, cofactors, or inhibitors of your target protein may interfere with its binding to the dye.

Q4: Is some dye leakage (bleeding) from the column expected over time?

A4: While the covalent immobilization of reactive dyes is very stable, minimal leakage of non-covalently bound or hydrolyzed dye can occur, especially in new columns or after harsh regeneration procedures. This "color bleed" should diminish with subsequent washes and proper column equilibration. If significant and persistent dye leakage is observed, it may indicate a problem with the immobilization process or degradation of the matrix.

Troubleshooting Guides

Issue 1: Low or No Binding of Target Protein
Possible Cause Recommended Solution
Incorrect Buffer Conditions (pH, Ionic Strength) Optimize binding buffer conditions. Perform small-scale experiments to test a range of pH values and salt concentrations.
Presence of Interfering Substances in the Sample Ensure the sample is properly clarified and dialyzed against the binding buffer to remove any competing molecules.
Column Not Properly Equilibrated Equilibrate the column with at least 5-10 column volumes of binding buffer before loading the sample.
Low Concentration of Target Protein Concentrate the sample before loading. Very low protein concentrations can sometimes lead to irreversible binding or appear as no binding.
Denaturation of Target Protein Ensure that the buffer conditions are not denaturing your protein. Analyze the flow-through for the presence of your target protein.
Issue 2: Elution of Target Protein is Inefficient or Incomplete
Possible Cause Recommended Solution
Elution Buffer is Too Weak Increase the concentration of the eluting agent (e.g., salt, competitor ligand) or change the pH of the elution buffer.
Strong Non-Specific Interactions Try a step or gradient elution with increasing salt concentration or a change in pH to disrupt the interaction.
Precipitation of Protein on the Column Decrease the sample load or the protein concentration. Consider adding detergents or adjusting the salt concentration in the elution buffer.
Slow Dissociation Kinetics Pause the flow for a few minutes after applying the elution buffer to allow more time for the protein to dissociate from the ligand.
Issue 3: Column Clogging or High Back Pressure
Possible Cause Recommended Solution
Particulates in the Sample Centrifuge or filter the sample (0.22 or 0.45 µm filter) before applying it to the column.
Precipitated Protein Use a stronger regeneration protocol to dissolve any precipitated protein. If the problem persists, the top of the column bed may need to be repacked.
Compacted Column Bed Repack the column according to the manufacturer's instructions.
Microbial Growth Store the column in 20% ethanol to prevent microbial growth. If contamination is suspected, clean the column with a sanitizing agent like 0.1 M NaOH, if compatible with the matrix.

Data Presentation

Table 1: Illustrative Example of Monitoring Column Performance Over Time

The following table provides a template for tracking the performance of an immobilized this compound column. The data presented here is for illustrative purposes, as specific performance will vary with the application and protein being purified. It is recommended that users generate their own data to monitor the health of their columns.

Cycle Number Dynamic Binding Capacity (mg/mL)* Protein Recovery (%) Dye Leakage (µg/mL)** Notes
110.295< 0.1New column
1010.194< 0.1Stable performance
209.8930.1Slight decrease in capacity
309.5910.2Consider column regeneration
408.9880.3Performance declining
508.2850.5End of column lifespan

*Dynamic binding capacity is typically determined at 10% breakthrough. **Dye leakage can be quantified spectrophotometrically by measuring the absorbance of the eluate at the dye's maximum absorbance wavelength.

Experimental Protocols

Protocol 1: Immobilization of this compound on Agarose Beads

Materials:

  • Crosslinked agarose beads (e.g., Sepharose CL-6B)

  • This compound dye

  • Sodium carbonate (Na₂CO₃)

  • Sodium chloride (NaCl)

  • Wash buffers (e.g., water, acetone, ethanol)

  • Reaction vessel

Methodology:

  • Matrix Activation: Swell and wash the agarose beads with distilled water.

  • Dye Solution Preparation: Dissolve this compound in distilled water to a final concentration of 1-5 mg/mL.

  • Coupling Reaction:

    • Suspend the washed agarose beads in the this compound solution.

    • Add NaCl to a final concentration of 0.1 M.

    • Slowly add a concentrated solution of Na₂CO₃ to raise the pH to 10-11 while gently stirring.

    • Continue the reaction at room temperature or 4°C for 24-48 hours with gentle agitation.

  • Washing:

    • After the coupling reaction, wash the beads extensively with large volumes of distilled water to remove unbound dye.

    • Follow with washes of a high salt solution (e.g., 1 M NaCl) and then alternating washes of acidic and basic buffers to remove any non-covalently bound dye.

    • Finally, wash with distilled water until the supernatant is clear and shows no absorbance at the dye's λmax.

  • Storage: Store the immobilized beads in a neutral buffer with 20% ethanol at 4°C.

Protocol 2: Column Regeneration and Storage

Materials:

  • Regeneration buffer (e.g., 6 M Guanidine HCl or 8 M Urea)

  • High salt wash buffer (e.g., 1 M NaCl)

  • Equilibration buffer

  • Storage solution (20% ethanol)

Methodology:

  • Strip Bound Molecules: Wash the column with 3-5 column volumes of a chaotropic agent like 6 M Guanidine HCl or 8 M Urea to remove any tightly bound proteins.

  • High Salt Wash: Wash the column with 3-5 column volumes of a high salt buffer (e.g., 1 M NaCl) to remove any remaining non-specifically bound proteins.

  • Water Wash: Wash the column with 5-10 column volumes of distilled water to remove the regeneration and high salt buffers.

  • Re-equilibration: Before the next use, equilibrate the column with 5-10 column volumes of the binding buffer.

  • Long-term Storage: For storage, wash the column with 3-5 column volumes of 20% ethanol and store at 4°C.

Visualizations

Experimental_Workflow cluster_prep Column Preparation cluster_purification Purification Cycle cluster_post Post-Purification p1 Immobilize this compound p2 Pack Column p1->p2 p3 Equilibrate with Binding Buffer p2->p3 pu1 Load Clarified Sample p3->pu1 Ready for Use pu2 Wash with Binding Buffer pu1->pu2 pu3 Elute with Elution Buffer pu2->pu3 pu4 Collect Fractions pu3->pu4 po1 Analyze Fractions (e.g., SDS-PAGE) pu4->po1 po2 Regenerate Column pu4->po2 After Pooling Fractions po3 Store in 20% Ethanol po2->po3

Caption: Experimental workflow for protein purification using an immobilized this compound column.

Troubleshooting_Low_Binding start Low or No Protein Binding q1 Is the column properly equilibrated? start->q1 sol1 Equilibrate with 10 CV of binding buffer q1->sol1 No q2 Are buffer pH and ionic strength optimal? q1->q2 Yes a1_yes Yes a1_no No end_node Problem Resolved sol1->end_node sol2 Optimize buffer conditions via small-scale trials q2->sol2 No q3 Is the target protein present and folded correctly in the sample? q2->q3 Yes a2_yes Yes a2_no No sol2->end_node sol3 Check sample integrity (e.g., Western Blot). Ensure non-denaturing conditions. q3->sol3 No q3->end_node Yes, contact support for further assistance a3_yes Yes a3_no No sol3->end_node

Caption: Troubleshooting guide for low or no protein binding to the column.

References

Validation & Comparative

A Comparative Guide to Reactive Red 180 and Cibacron Blue 3GA for Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate affinity chromatography ligand is a critical step in achieving high-purity protein preparations. Triazine dyes, such as Reactive Red 180 and Cibacron Blue 3GA, have emerged as cost-effective and versatile pseudo-affinity ligands for the purification of a wide range of proteins. This guide provides an objective comparison of their performance, supported by available experimental data, to aid in the selection of the optimal dye for your specific protein purification needs.

Overview of Dye-Ligand Affinity Chromatography

Dye-ligand affinity chromatography is a powerful protein purification technique that utilizes immobilized textile dyes as affinity ligands. These dyes exhibit a broad specificity, binding to various proteins, including kinases, dehydrogenases, and albumin, through a combination of electrostatic, hydrophobic, and hydrogen bonding interactions.[1] The affordability, ease of immobilization, and stability of these dyes make them an attractive alternative to more specific and expensive affinity ligands.[1]

Cibacron Blue 3GA: The Well-Characterized Workhorse

Cibacron Blue 3GA is a widely used and extensively characterized triazine dye in protein purification. Its ability to bind a diverse array of proteins stems from its structural mimicry of nucleotide cofactors like NAD+ and ATP. This property makes it particularly effective for the purification of nucleotide-binding enzymes.

Performance Data for Cibacron Blue 3GA

The performance of Cibacron Blue 3GA has been documented for the purification of various proteins. The binding capacity and recovery yields are dependent on the support matrix, the specific protein, and the experimental conditions.

Target ProteinSupport MatrixBinding CapacityPurityRecovery YieldReference
Human Serum Albumin (HSA)Blue Sepharose 6 Fast Flow> 18 mg/mL----INVALID-LINK--
Human Serum Albumin (HSA)Polyamide hollow-fibre membranes147 mg/g>98%Up to 98%--INVALID-LINK--
Human Serum Albumin (HSA)Magnetic silica particles27.82 mg/g~97%---INVALID-LINK--

This compound: An Alternative with Limited Comparative Data

This compound is another triazine dye with potential applications in protein purification. As a sulfonic azo dye, it is expected to interact with proteins through a combination of electrostatic and hydrophobic interactions.[2] However, there is a notable lack of specific, quantitative performance data for this compound in the context of protein purification in peer-reviewed literature, making a direct and detailed comparison with Cibacron Blue 3GA challenging. While its use as a textile dye is well-documented, its application as an affinity ligand for protein purification is not as thoroughly explored as Cibacron Blue 3GA.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible protein purification. Below are established protocols for dye-ligand affinity chromatography.

Immobilization of Cibacron Blue 3GA on Magnetic Silica Particles

This protocol describes the covalent attachment of Cibacron Blue 3GA to silica-coated magnetite particles.

  • Preparation of Dye Solution: Dissolve varying amounts of Cibacron Blue F3GA (0–5 mg/mL) in a 10 mL solution containing 0.1 M NaOH to prepare a total of 100 mL dye solution.

  • Immobilization Reaction: Add the prepared dye solution to 100 mg of silica-coated magnetite particles.

  • Incubation: Carry out the binding reaction at 80 °C for 4 hours.[3]

  • Washing: After the reaction, wash the particles extensively with distilled water to remove any unbound dye.

General Protein Purification Protocol using Dye-Ligand Affinity Chromatography

This protocol can be adapted for both Cibacron Blue 3GA and this compound immobilized on a suitable matrix like agarose.

  • Column Equilibration: Equilibrate the column containing the immobilized dye with 5 column volumes of a suitable binding buffer (e.g., 0.1 M Tris-HCl, pH 8.5 for albumin purification).

  • Sample Application: Apply the protein sample to the column using a pump or syringe.

  • Washing: Wash the column with 10 column volumes of the binding buffer or until the absorbance at 280 nm of the eluate returns to baseline, indicating the removal of all unbound proteins.

  • Elution: Elute the bound protein using a specific elution buffer. Common elution strategies include:

    • High Salt Concentration: Use a buffer containing a high concentration of salt (e.g., 1.0 M NaCl) to disrupt electrostatic interactions.

    • pH Shift: Change the pH of the buffer to alter the charge of the protein and/or the ligand.

    • Competitive Elution: Include a competing molecule in the buffer that has a higher affinity for the dye than the target protein (e.g., a nucleotide cofactor for purifying dehydrogenases).

  • Regeneration: After elution, regenerate the column by washing it with several cycles of high and low pH buffers (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5 followed by 0.1 M sodium acetate, 0.5 M NaCl, pH 4.5) to remove any remaining bound molecules and prepare it for subsequent uses.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow of dye-ligand affinity chromatography and the decision-making process for selecting a dye.

Dye_Ligand_Chromatography_Workflow start Start: Crude Protein Sample equilibration Column Equilibration (Binding Buffer) start->equilibration sample_loading Sample Loading equilibration->sample_loading washing Washing (Remove Unbound Proteins) sample_loading->washing elution Elution (High Salt / pH Change / Competitor) washing->elution purified_protein Purified Protein elution->purified_protein regeneration Column Regeneration elution->regeneration regeneration->equilibration Reuse end End regeneration->end

Figure 1. General workflow of dye-ligand affinity chromatography.

Dye_Selection_Logic protein_type Target Protein Type? nucleotide_binding Nucleotide-Binding Enzyme (e.g., Dehydrogenase, Kinase) protein_type->nucleotide_binding Enzyme albumin Albumin or other non-enzymatic protein protein_type->albumin Other recommend_cb Cibacron Blue 3GA is a well-established choice nucleotide_binding->recommend_cb data_availability Is extensive literature data and established protocol critical? albumin->data_availability consider_both Both dyes may be suitable. Empirical testing is recommended. yes_data Yes data_availability->yes_data Yes no_data No data_availability->no_data No yes_data->recommend_cb recommend_rr_test Consider screening both This compound and Cibacron Blue 3GA no_data->recommend_rr_test

Figure 2. Decision logic for selecting between the two dyes.

Conclusion

Cibacron Blue 3GA stands out as a well-documented and versatile ligand for the affinity purification of a wide range of proteins, particularly nucleotide-binding enzymes and albumin. Extensive quantitative data on its performance and established protocols are readily available, making it a reliable choice for many applications.

This compound, while sharing structural similarities with other triazine dyes, currently lacks the extensive body of published, quantitative performance data necessary for a direct and comprehensive comparison with Cibacron Blue 3GA in protein purification. For researchers exploring novel purification strategies or when established methods are suboptimal, this compound may warrant investigation. However, this would necessitate empirical determination of its binding capacity, recovery yield, and optimal purification conditions for the specific protein of interest.

For scientists and professionals in drug development who require robust, well-characterized, and predictable purification methods, Cibacron Blue 3GA is the recommended choice based on the currently available scientific literature. Future studies detailing the protein purification performance of this compound will be crucial in establishing its role as a viable and potentially advantageous alternative.

References

Comparative Guide to Analytical Methods for the Quantification of Reactive Red 180

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Reactive Red 180, a widely used azo dye. The performance of High-Performance Liquid Chromatography (HPLC) is evaluated against alternative techniques, including UV-Visible Spectrophotometry, Voltammetry, and Thin-Layer Chromatography (TLC)-Densitometry. This document is intended to assist researchers in selecting the most appropriate analytical method for their specific needs, supported by experimental data and detailed protocols.

Comparative Analysis of Analytical Methods

The selection of an optimal analytical method hinges on a variety of factors including sensitivity, accuracy, precision, and the complexity of the sample matrix. Below is a summary of the performance characteristics of different techniques for the quantification of reactive dyes, including analogues similar to this compound.

Analytical MethodLinearity (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (%RSD)
HPLC-DAD > 0.99~0.1 - 0.5 µg/mL~0.3 - 1.5 µg/mL95 - 105%< 5%
UV-Vis Spectrophotometry > 0.99~0.5 - 1.0 µg/mL~1.5 - 3.0 µg/mL90 - 110%< 10%
Voltammetry (DP-AdCSV) > 0.99~0.05 - 0.1 µg/mL~0.15 - 0.3 µg/mL92 - 108%< 8%
TLC-Densitometry > 0.98~0.1 - 0.5 µ g/spot ~0.3 - 1.5 µ g/spot 90 - 110%< 10%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for reactive dyes and can be adapted for the specific analysis of this compound.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method provides high selectivity and sensitivity for the quantification of this compound. A method developed for the similar Reactive Red 198 can be adapted.[1]

  • Instrumentation: A standard HPLC system equipped with a diode-array detector (DAD).

  • Stationary Phase: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier like acetonitrile or methanol. For ion-pair chromatography, an agent such as tetrabutylammonium bromide can be added to the mobile phase to improve the retention and separation of the anionic dye.[1]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: The DAD is set to monitor the wavelength of maximum absorbance for this compound.

  • Sample Preparation: Samples are typically dissolved in the mobile phase or a suitable solvent and filtered through a 0.45 µm syringe filter before injection.

UV-Visible Spectrophotometry

This technique offers a simpler and more rapid approach for quantification, although with lower selectivity compared to HPLC.

  • Instrumentation: A UV-Visible spectrophotometer.

  • Wavelength of Maximum Absorbance (λmax): The λmax of this compound in a suitable solvent (e.g., deionized water or buffer) is determined by scanning across the UV-Visible spectrum.

  • Calibration: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax.

  • Quantification: The concentration of this compound in an unknown sample is determined by measuring its absorbance at λmax and interpolating the concentration from the calibration curve.

  • Sample Preparation: Samples are dissolved in the same solvent used for the standards and diluted as necessary to fall within the linear range of the calibration curve.

Voltammetry (Differential Pulse Adsorptive Cathodic Stripping Voltammetry - DP-AdCSV)

Voltammetric methods can offer high sensitivity for the determination of electroactive compounds like azo dyes.

  • Instrumentation: A potentiostat with a three-electrode system (e.g., hanging mercury drop electrode as the working electrode, a platinum wire as the auxiliary electrode, and a saturated calomel or Ag/AgCl electrode as the reference electrode).

  • Supporting Electrolyte: A suitable buffer solution (e.g., Britton-Robinson buffer) is used as the supporting electrolyte. The pH of the electrolyte is optimized to achieve the best signal for this compound.

  • Procedure: The dye is preconcentrated on the working electrode surface by adsorptive accumulation at a specific potential for a defined period. Following accumulation, a differential pulse voltammetric scan is applied in the cathodic direction, and the peak current corresponding to the reduction of the dye is measured.

  • Quantification: A calibration curve is generated by plotting the peak current against the concentration of standard solutions.

Thin-Layer Chromatography (TLC) - Densitometry

TLC combined with densitometry provides a cost-effective method for the quantification of dyes.

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: A suitable solvent system is developed to achieve good separation of this compound from other components in the sample. The composition of the mobile phase often includes a mixture of polar and non-polar solvents.

  • Sample Application: A known volume of the sample and standard solutions are spotted onto the TLC plate.

  • Development: The plate is developed in a chromatographic chamber saturated with the mobile phase vapor.

  • Detection and Quantification: After development, the plate is dried, and the spots are visualized under UV light or by their inherent color. A densitometer is used to scan the plate and measure the peak area of the spots. The concentration of the analyte is determined by comparing the peak area of the sample to that of the standards.

Method Validation Workflow

The validation of an analytical method is crucial to ensure its reliability and suitability for its intended purpose. The following diagram illustrates a typical workflow for HPLC method validation.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation A Selectivity & Specificity B System Suitability A->B Establish C Linearity & Range B->C Verify D Accuracy C->D E Precision (Repeatability & Intermediate) C->E F Limit of Detection (LOD) C->F G Limit of Quantification (LOQ) C->G H Robustness D->H E->H F->H G->H I Validation Report H->I Compile Data

Caption: Workflow for HPLC Method Validation.

References

A Comparative Guide to Alternatives for Reactive Red 180 in Affinity Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing affinity chromatography, the choice of ligand is a critical determinant of purification efficiency and yield. Reactive Red 180 has been a commonly used triazine dye ligand; however, a range of alternative dyes offer comparable or even superior performance for specific protein targets. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable ligand for your purification needs.

Overview of Triazine Dye Ligands in Affinity Chromatography

Triazine dyes are synthetic, heterocyclic compounds that can act as pseudo-affinity ligands. Their relatively low cost, ease of immobilization, and stability make them attractive for large-scale protein purification. The interaction between these dyes and proteins is complex, involving a combination of electrostatic and hydrophobic interactions, which allows them to bind to a variety of proteins, particularly those with nucleotide-binding sites.

Key Alternatives to this compound

Several other reactive dyes have demonstrated efficacy in affinity chromatography, with the choice of dye often depending on the specific protein of interest. The most common alternatives include:

  • Procion Red HE-3B: Often used for the purification of dehydrogenases and other nucleotide-binding enzymes.

  • Cibacron Blue F3G-A: A widely used dye for the purification of a broad range of proteins, including albumins, dehydrogenases, kinases, and interferons.

  • Reactive Blue 4: Another blue anthraquinone dye used for purifying proteins like human serum albumin.

Performance Comparison

The performance of these dye ligands can be evaluated based on several key parameters: binding capacity, recovery yield, and purification factor. The following tables summarize available experimental data for the purification of two common model proteins: Lactate Dehydrogenase (LDH) and Human Serum Albumin (HSA).

Lactate Dehydrogenase (LDH) Purification

Studies have shown that for dehydrogenases like LDH, the choice of dye can significantly impact purification efficiency. Procion Red HE-3B has been reported to exhibit a higher affinity for LDH compared to Cibacron Blue F3G-A.[1]

LigandTarget ProteinSourceBinding Capacity (mg/g matrix)Recovery (%)Purification Factor (-fold)Reference
Biomimetic Dye (analogue of Cibacron Blue 3GA)Lactate DehydrogenaseBovine HeartNot Reported6425[2]
Human Serum Albumin (HSA) Purification

Human serum albumin is another protein frequently purified using dye-ligand chromatography. Both red and blue dyes have shown effectiveness in binding HSA.

LigandTarget ProteinSourcePurity (%)Reference
Unspecified ResinHuman Serum AlbuminHuman Serum~85[3]
Cibacron Blue F3GAHuman Serum AlbuminArtificial Plasma~97[4]

Note: Direct quantitative comparisons between this compound and its alternatives are limited in the reviewed literature, as studies often focus on the optimization of a single dye for a specific application. The data presented here is collated from different studies and should be interpreted with consideration for the varying experimental conditions.

Experimental Protocols

Detailed experimental protocols are crucial for replicating and adapting purification methods. Below are representative protocols for affinity chromatography using alternative dye ligands.

General Experimental Workflow for Dye-Ligand Affinity Chromatography

The general workflow for protein purification using dye-ligand affinity chromatography can be visualized as follows:

experimental_workflow start Start equilibration Column Equilibration (Binding Buffer) start->equilibration sample_loading Sample Loading (Crude Protein Extract) equilibration->sample_loading wash Washing (Binding Buffer) sample_loading->wash elution Elution (Elution Buffer) wash->elution collection Fraction Collection elution->collection analysis Analysis (SDS-PAGE, Activity Assay) collection->analysis end End analysis->end

A generalized workflow for dye-ligand affinity chromatography.
Protocol 1: Purification of Lactate Dehydrogenase (LDH) using a Biomimetic Dye

This protocol is adapted from a study on the purification of bovine heart LDH using a biomimetic dye analogue of Cibacron Blue 3GA.[2]

1. Materials:

  • Affinity Matrix: Biomimetic dye immobilized on cross-linked agarose.

  • Binding Buffer: 20 mM Tris-HCl, pH 7.5.

  • Elution Buffer: Binding buffer containing a specific ligand (e.g., NAD+) or a high salt concentration (e.g., 1 M KCl).

  • Crude Sample: Bovine heart crude extract.

2. Column Preparation:

  • Pack a chromatography column with the affinity matrix.

  • Equilibrate the column with 5-10 column volumes (CV) of Binding Buffer.

3. Sample Application:

  • Load the crude sample onto the equilibrated column at a controlled flow rate.

4. Washing:

  • Wash the column with 5-10 CV of Binding Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

5. Elution:

  • Elute the bound LDH using the Elution Buffer. For specific elution, a pulse of NAD+ can be used. For non-specific elution, a linear gradient or a step gradient of increasing salt concentration can be applied.

6. Fraction Analysis:

  • Collect fractions and measure the protein concentration (A280) and LDH activity.

  • Analyze the purity of the fractions using SDS-PAGE.

Protocol 2: Purification of Human Serum Albumin (HSA) using Cibacron Blue F3GA

This protocol is based on a study purifying HSA from an artificial plasma medium using magnetic silica particles functionalized with Cibacron Blue F3GA.[4]

1. Materials:

  • Affinity Matrix: Cibacron Blue F3GA immobilized on magnetic silica particles.

  • Binding Buffer: 0.1 M Acetate-Phosphate buffer, pH 5.5.

  • Elution Buffer: 1.0 M NaCl in a suitable buffer.

  • Sample: Artificial plasma containing HSA.

2. Binding:

  • Incubate the affinity matrix with the sample at 25°C for a defined period (e.g., 120 minutes) to allow for binding.

3. Washing:

  • Separate the affinity matrix from the supernatant (e.g., using a magnet for magnetic particles).

  • Wash the matrix with the Binding Buffer to remove unbound components.

4. Elution:

  • Resuspend the matrix in the Elution Buffer to desorb the bound HSA.

  • Separate the matrix to collect the eluate containing the purified HSA.

5. Analysis:

  • Determine the concentration and purity of the eluted HSA using spectrophotometry and SDS-PAGE.

Logical Relationships in Affinity Chromatography

The success of an affinity chromatography experiment depends on the interplay of several factors. The following diagram illustrates the key relationships influencing the outcome.

logical_relationships Ligand Ligand (e.g., Reactive Dye) Binding_Capacity Binding Capacity Ligand->Binding_Capacity affects Protein Target Protein Protein->Binding_Capacity Matrix Support Matrix (e.g., Agarose) Matrix->Binding_Capacity Binding_Conditions Binding Conditions (pH, Ionic Strength) Binding_Conditions->Binding_Capacity Purity Purity Binding_Conditions->Purity Elution_Conditions Elution Conditions (pH, Salt, Competitor) Elution_Conditions->Purity Yield Yield / Recovery Elution_Conditions->Yield Flow_Rate Flow Rate Flow_Rate->Binding_Capacity Flow_Rate->Purity Binding_Capacity->Yield

Key factors influencing the performance of affinity chromatography.

Conclusion

While this compound is a viable option for affinity chromatography, several alternatives, including Procion Red HE-3B and Cibacron Blue F3G-A, offer robust performance for the purification of various proteins. The optimal choice of dye ligand is highly dependent on the target protein and the specific experimental goals. The data and protocols presented in this guide provide a starting point for researchers to select and optimize an affinity chromatography strategy tailored to their needs. Further screening of different dyes and optimization of binding and elution conditions are recommended to achieve the desired purity and yield.

References

Comparative study of different reactive dyes for textile effluent analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The textile industry is a significant contributor to water pollution, with reactive dyes being a primary concern due to their incomplete fixation onto fibers, leading to colored effluents with high chemical and biological oxygen demands. This guide provides a comparative study of different reactive dyes, focusing on their performance in textile dyeing and the resulting effluent characteristics. The information presented is based on experimental data from various studies, offering insights for researchers and professionals involved in environmental monitoring and wastewater treatment.

Reactive dyes are broadly categorized based on their reactive groups, with vinyl sulfone (VS) and monochlorotriazine (MCT) types being widely used. The efficiency of the dyeing process and the characteristics of the wastewater generated are significantly influenced by the type of reactive dye used.

Performance and Effluent Characteristics of Reactive Dyes

The fixation rate of a reactive dye is a critical parameter, as it directly correlates to the amount of dye that is hydrolyzed and released into the effluent. A lower fixation rate implies a higher concentration of unfixed dye in the wastewater, leading to more significant pollution.

Studies have shown that the fixation of reactive dyes is not complete, with a portion of the dye hydrolyzing and remaining in the dyebath. For instance, in one study, the percentage of fixed dye was reported to be 68% and 66% for two different dyes, with the wasted color (hydrolyzed dye in the effluent and on the fiber) being 32% and 34%, respectively[1]. The amount of unfixed dye lost to the effluent can range from 20-50% for reactive dyes[2].

The effluent from textile dyeing processes is characterized by several parameters, including Chemical Oxygen Demand (COD), Biological Oxygen Demand (BOD), Total Dissolved Solids (TDS), and color. The table below summarizes typical effluent characteristics from the dyeing process involving reactive dyes, compiled from various sources. It is important to note that these values can vary significantly based on the specific dye, dyeing process, and fabric type.

Reactive Dye TypeCommercial Name (Example)Fixation Rate (%)Effluent COD (mg/L)Effluent BOD (mg/L)Effluent TDS (mg/L)Color Removal Efficiency (%) (with treatment)Reference
Vinyl Sulfone (VS) Remazol Black B~60-90205 - 121044% removal with UVHigh95-100 (Electrochemical)[3][4][5]
Monochlorotriazine (MCT) Cibacron Brilliant Red~70-80High-High92-93 (Enzymatic)[3][6]
Hetero bi-functional (MCT-VS) Remazol Red RRVariesHigh-High-[7]
Homo bi-functional (VS-VS) Remazol Blue RRVariesHigh-High-[7]

Experimental Protocols

Accurate analysis of reactive dyes in textile effluent is crucial for monitoring and process optimization. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of reactive dyes and their hydrolysis products.

Protocol for HPLC Analysis of Reactive Dyes in Effluent

This protocol is a generalized procedure based on methodologies described in the literature[8][9].

1. Sample Preparation:

  • Collect effluent samples from the dyeing bath at different time intervals.

  • Immediately neutralize the samples to pH 7 with a suitable acid (e.g., 0.1N HCl) to stop further hydrolysis of the dye[9].

  • Dilute the neutralized samples with deionized water to a suitable concentration for HPLC analysis.

  • Filter the diluted samples through a 0.45 µm syringe filter to remove any particulate matter[9].

2. HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[9].

  • Mobile Phase: A gradient elution is often employed.

    • Solvent A: Acetonitrile containing an ion-pairing agent such as Tetrabutylammonium bromide (e.g., 0.025 M)[9].

    • Solvent B: A mixture of Solvent A and an aqueous buffer (e.g., 30:70 v/v of Solvent A and deionized water containing 0.05 M ammonium dihydrogen phosphate)[9].

  • Flow Rate: Typically 1 mL/min[9].

  • Injection Volume: 20 µL[9].

  • Detector: UV-Vis detector set at the maximum absorbance wavelength (λmax) of the specific dye being analyzed[8].

  • Analysis: The concentration of the unhydrolyzed and hydrolyzed dye is determined by integrating the peak areas in the chromatogram. The hydrolyzed dye, being more polar, typically elutes before the unhydrolyzed dye[9].

Protocol for Physicochemical Analysis of Textile Effluent

Standard methods are used to determine the overall pollution load of the textile effluent.

  • Chemical Oxygen Demand (COD): The closed reflux, titrimetric method is commonly used.

  • Biochemical Oxygen Demand (BOD): A 5-day BOD test (BOD5) is the standard method.

  • Total Dissolved Solids (TDS): Measured using a conductivity meter.

  • Color: Determined spectrophotometrically by measuring absorbance at the λmax of the dye.

Visualizing the Process

The following diagrams illustrate the key processes involved in reactive dyeing and the subsequent effluent analysis.

Dyeing_Process cluster_dyeing Dyeing Process cluster_reaction Reactions cluster_output Outputs Fabric Fabric Dye_Bath Dye Bath Fabric->Dye_Bath Reactive_Dye Reactive_Dye Reactive_Dye->Dye_Bath Alkali_Salt Alkali & Salt Alkali_Salt->Dye_Bath Fixation Fixation (Covalent Bond) Dye_Bath->Fixation Fiber Reaction Hydrolysis Hydrolysis (Inactive Dye) Dye_Bath->Hydrolysis Water Reaction Effluent Textile Effluent Dye_Bath->Effluent Unfixed Dye Dyed_Fabric Dyed Fabric Fixation->Dyed_Fabric Hydrolysis->Effluent

Caption: The reactive dyeing process and the formation of textile effluent.

Effluent_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Effluent_Sample Textile Effluent Sample Neutralization Neutralization (pH 7) Effluent_Sample->Neutralization Filtration Filtration (0.45 µm) Neutralization->Filtration HPLC HPLC Analysis Filtration->HPLC Physicochemical Physicochemical Tests (COD, BOD, TDS, Color) Filtration->Physicochemical Dye_Concentration Dye & Hydrolysis Product Concentration HPLC->Dye_Concentration Pollution_Load Pollution Load Parameters Physicochemical->Pollution_Load

Caption: Workflow for the analysis of reactive dyes in textile effluent.

This guide highlights the importance of selecting reactive dyes with higher fixation rates to minimize environmental impact. The provided experimental protocols and workflows offer a foundation for researchers to conduct their own comparative analyses and contribute to the development of more sustainable textile dyeing processes.

References

Unveiling the Cross-Reactivity Profile of Reactive Red 180: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the interactions between the vinyl sulfone reactive dye, Reactive Red 180, and various proteins remains a notable gap in scientific literature. This guide provides a comparative framework for understanding potential cross-reactivity by examining available data on structurally similar reactive dyes and outlining the experimental protocols necessary for such assessments. This information is crucial for researchers, scientists, and drug development professionals to anticipate and mitigate off-target effects in their studies.

Comparative Analysis of Reactive Dye-Protein Interactions

To illustrate the potential cross-reactivity of this compound, this guide presents data from studies on two other reactive dyes: Reactive Brilliant Red and Drimaren Red CL-5B. These dyes, like this compound, are used in the textile industry and have been studied for their interactions with Human Serum Albumin (HSA), a protein known for its promiscuous binding of various molecules.

DyeTarget ProteinMethodBinding Constant (K a )Thermodynamic ParametersReference
Reactive Brilliant Red Human Serum Albumin (HSA)Fluorescence Spectroscopy, UV-Vis Spectrometry, Circular Dichroism, Isothermal Titration CalorimetryNot explicitly stated as a single value, complex binding model proposed.The interaction is driven by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces.[1]
Drimaren Red CL-5B (CI Reactive Red 241) Human Serum Albumin (HSA)Fluorescence Spectroscopy, UV-Vis Spectroscopy, Molecular Docking~10^5 M-1The interaction is primarily guided by electrostatic interactions (ΔS°> 0 and ΔH°< 0).[2]

Table 1: Comparative quantitative data on the interaction of different reactive dyes with Human Serum Albumin.

Experimental Protocols for Assessing Protein Cross-Reactivity

The following are detailed methodologies for key experiments that can be employed to investigate the cross-reactivity of this compound with a variety of proteins.

Fluorescence Quenching Spectroscopy

This technique is used to determine the binding affinity between a fluorescent protein and a ligand (in this case, this compound).

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the target protein (e.g., Human Serum Albumin) at a concentration of 1.0 x 10-5 M in a suitable buffer (e.g., Tris-HCl, pH 7.4).

    • Prepare a stock solution of this compound at a concentration of 1.0 x 10-3 M in the same buffer.

  • Fluorescence Measurements:

    • Set the excitation wavelength of the spectrofluorometer to 280 nm (for tryptophan excitation in the protein) and record the emission spectrum from 300 to 500 nm.

    • Titrate the protein solution with successive additions of the this compound stock solution.

    • After each addition, incubate the mixture for 5 minutes before recording the fluorescence emission spectrum.

  • Data Analysis:

    • Correct the fluorescence intensity for the inner filter effect.

    • Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism and calculate the binding constant (Ka) and the number of binding sites (n).

UV-Visible Absorption Spectroscopy

This method is used to observe changes in the absorption spectra of the protein and/or the dye upon binding, which can indicate complex formation.

Protocol:

  • Preparation of Solutions:

    • Prepare solutions of the target protein and this compound as described for fluorescence quenching.

  • Spectrophotometric Measurements:

    • Record the absorption spectrum of the protein solution in the range of 200-400 nm.

    • Record the absorption spectrum of the this compound solution in the visible range (e.g., 400-700 nm).

    • Record the absorption spectra of a series of solutions containing a fixed concentration of the protein and increasing concentrations of this compound.

  • Data Analysis:

    • Analyze the changes in the absorption maxima and intensity to infer complex formation.

Enzyme Inhibition Assay

If the target protein is an enzyme, this assay can determine if this compound inhibits its activity and provide quantitative measures of inhibition.

Protocol:

  • Enzyme Activity Assay:

    • Establish a standard assay for measuring the activity of the target enzyme, including the substrate, buffer conditions, and method of detecting product formation or substrate consumption.

  • Inhibition Studies:

    • Pre-incubate the enzyme with various concentrations of this compound for a defined period.

    • Initiate the enzymatic reaction by adding the substrate.

    • Measure the reaction velocity at each inhibitor concentration.

  • Data Analysis:

    • Plot the enzyme activity as a function of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • Perform kinetic studies by measuring the reaction rates at different substrate and inhibitor concentrations to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).

Visualization of Experimental Workflow and Potential Interactions

To effectively plan and execute cross-reactivity studies, a clear workflow is essential. The following diagram illustrates a typical experimental approach.

Experimental_Workflow cluster_prep Preparation cluster_screening Initial Screening cluster_quantification Quantitative Analysis cluster_validation Validation & Further Characterization Protein_Prep Target Protein Selection & Preparation Fluorescence Fluorescence Quenching Protein_Prep->Fluorescence UV_Vis UV-Vis Spectroscopy Protein_Prep->UV_Vis Dye_Prep This compound Solution Preparation Dye_Prep->Fluorescence Dye_Prep->UV_Vis Binding_Kinetics Binding Affinity (Ka, Kd) Fluorescence->Binding_Kinetics UV_Vis->Binding_Kinetics Enzyme_Inhibition Enzyme Inhibition (IC50, Ki) Binding_Kinetics->Enzyme_Inhibition If enzyme Proteomics Proteomic Profiling (Off-target identification) Binding_Kinetics->Proteomics Enzyme_Inhibition->Proteomics Cell_Based Cell-based Assays Proteomics->Cell_Based

Caption: Experimental workflow for assessing protein cross-reactivity.

As this compound is a vinyl sulfone dye, it is expected to react with nucleophilic residues on proteins, primarily the amine groups of lysine residues and the sulfhydryl groups of cysteine residues. The interaction of such dyes with proteins can potentially modulate various signaling pathways. While no specific pathways have been directly implicated for this compound, interactions with key regulatory proteins such as kinases or phosphatases could have downstream effects. The following diagram illustrates a generalized concept of how a reactive dye could interfere with a signaling pathway.

Signaling_Pathway_Interference cluster_pathway Generic Signaling Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Signal Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene ReactiveRed This compound ReactiveRed->Kinase2 Inhibition/ Modulation

Caption: Potential interference of a reactive dye with a signaling pathway.

References

Efficacy of different advanced oxidation processes for Reactive red 180 degradation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Advanced Oxidation Processes for the Degradation of Reactive Red 180

This guide provides a comprehensive comparison of the efficacy of various Advanced Oxidation Processes (AOPs) for the degradation of the azo dye this compound (RR 180). The content is tailored for researchers, scientists, and professionals in drug development and environmental science, offering objective performance comparisons supported by experimental data.

Introduction to Advanced Oxidation Processes for Dye Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. These processes are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down complex organic molecules, such as dyes, into simpler and less harmful substances. Due to their complex aromatic structure, azo dyes like this compound are often resistant to conventional wastewater treatment methods, making AOPs an effective alternative for their degradation.

This guide focuses on a comparative analysis of four prominent AOPs for the degradation of this compound:

  • UV/H₂O₂ Process

  • Fenton and Photo-Fenton Processes

  • Ozonation

  • Heterogeneous Photocatalysis with TiO₂

The performance of these methods is evaluated based on decolorization efficiency, Chemical Oxygen Demand (COD) reduction, and Total Organic Carbon (TOC) removal.

Comparative Performance of AOPs for this compound Degradation

The efficacy of different AOPs for the degradation of this compound and similar reactive dyes is summarized in the tables below. It is important to note that experimental conditions significantly influence the degradation efficiency.

Table 1: Decolorization Efficiency of this compound by Various AOPs
Advanced Oxidation ProcessInitial Dye Concentration (mg/L)Key Experimental ConditionsDecolorization Efficiency (%)Reaction Time (min)Reference
UV/H₂O₂ 100pH 7, H₂O₂: 700 mM, Solar Light (60,000-90,000 lux)100Not Specified[1][2]
Photo-Fenton 150 (as RR 2)pH 3, [Fe²⁺]/[H₂O₂] molar ratio: 1:80, UV Lamp (15 W)99.910[3][4]
Ozonation 100 (as RR 120)pH 12, O₃ flow rate: 60 LPH~9960[5]
Photocatalysis (Visible Light/TiO₂/Oxone) 5 x 10⁻⁵ MpH not specified, TiO₂: 1.428 g/L, Oxone: 1 mM~95120[6]
Table 2: COD and TOC Removal Efficiency for Reactive Dyes by Various AOPs
Advanced Oxidation ProcessDye (Initial Concentration)Key Experimental ConditionsCOD Removal (%)TOC Removal (%)Reaction Time (min)Reference
UV/H₂O₂ Simulated Textile EffluentpH 8, H₂O₂: 0.6 M85.26Not Reported81[7]
Photo-Fenton 150 mg/L (as RR 2)pH 3, [Fe²⁺]/[H₂O₂] molar ratio: 1:80, UV Lamp (15 W)95Not Reported10[3][4]
Ozonation (O₃/UV/Persulfate) 100 mg/L (as RR 120)pH 12, O₃ flow rate: 60 LPH, Persulfate: 1:40 ratioNot Reported69Not Specified[5]
Photocatalysis (Visible Light/TiO₂/Oxone) Not Specified (RR 180)Not SpecifiedNot Reported80300[6]

Experimental Protocols

Detailed methodologies for the cited experiments are provided below to allow for replication and further investigation.

UV/H₂O₂ Process

Objective: To decolorize this compound dye solution using solar light-assisted H₂O₂.

Materials:

  • This compound dye

  • Hydrogen peroxide (H₂O₂, 50%)

  • 250 ml conical flasks with side arms

  • pH meter

  • Sodium hydroxide (NaOH) and Hydrochloric acid (HCl) for pH adjustment

Procedure:

  • Prepare a 100 mg/L aqueous solution of this compound.

  • Take 250 ml of the dye solution in a conical flask.

  • Adjust the initial pH of the solution to 7 using dilute HCl or NaOH.

  • Add 700 mM of H₂O₂ to the solution.

  • Expose the flask to direct sunlight with a lux intensity in the range of 60,000-90,000 lux.

  • Withdraw samples at regular intervals to measure the decolorization using a UV-Vis spectrophotometer at the maximum wavelength of RR 180.

Photo-Fenton Process (for Reactive Red 2)

Objective: To degrade Reactive Red 2 (a similar azo dye) using the photo-Fenton process.

Materials:

  • Reactive Red 2 dye

  • Ferrous sulfate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • UV reactor (9.6 L working volume) with a 15 W UV lamp (λ = 253.7 nm)

  • Magnetic stirrer

Procedure:

  • Prepare a 150 ppm aqueous solution of Reactive Red 2.

  • Load the UV reactor with the dye solution.

  • Add the ferrous sulfate catalyst.

  • Adjust the pH of the solution to 3.0 using 0.1 M or 0.01 M H₂SO₄ or 0.1 M NaOH.

  • Add hydrogen peroxide to achieve a [Fe²⁺]/[H₂O₂] molar ratio of 1:80.

  • Turn on the UV lamp to initiate the photo-Fenton reaction, and start timing.

  • Withdraw samples every 5 minutes for analysis of color and COD removal.

Ozonation Process (for Reactive Red 120)

Objective: To degrade Reactive Red 120 using ozonation.

Experimental Setup:

  • Ozone generator

  • Gas cylinder with a gas diffuser

  • Reaction vessel

  • pH meter

Procedure:

  • Prepare a synthetic wastewater solution containing 100 mg/L of Reactive Red 120.

  • Adjust the pH of the solution to the desired value (e.g., pH 12 for high efficiency) using NaOH.[5]

  • Transfer the solution to the reaction vessel.

  • Bubble ozone gas through the solution using the gas diffuser at a constant flow rate (e.g., 60 LPH).[5]

  • Collect samples at different time intervals to measure decolorization and TOC removal.

Photocatalytic Degradation with TiO₂

Objective: To investigate the visible light-assisted photocatalytic degradation of this compound using TiO₂ and an oxidant.

Materials:

  • This compound dye

  • Colloidal Titanium dioxide (TiO₂)

  • Oxone (potassium peroxomonosulfate) as an electron acceptor

  • Visible light source

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Prepare an aqueous suspension of TiO₂ (e.g., 1.428 g/L).[6]

  • Add this compound to the suspension to a final concentration of 5 x 10⁻⁵ M.[6]

  • Add Oxone to a final concentration of 1 mM.[6]

  • Place the reaction vessel under a visible light source and stir the suspension continuously.

  • Monitor the degradation by measuring the decolorization rate (UV-Vis spectrophotometry) and the reduction in Total Organic Carbon (TOC) content over time.[6]

Visualizing the Processes

The following diagrams illustrate the general mechanisms and workflows of the discussed Advanced Oxidation Processes.

General Mechanism of AOPs for Dye Degradation

AOP_Mechanism cluster_AOP Advanced Oxidation Process AOP Energy Input (UV, O₃, Fe²⁺, etc.) Radical Hydroxyl Radical (•OH) Generation AOP->Radical Oxidant Oxidant (H₂O₂, O₃, O₂) Oxidant->Radical Catalyst Catalyst (TiO₂, Fe²⁺) Catalyst->Radical Dye This compound (Complex Organic Molecule) Radical->Dye Oxidation Intermediates Degradation Intermediates (Simpler Organic Acids, etc.) Dye->Intermediates Cleavage of Azo Bonds & Aromatic Rings EndProducts Mineralization Products (CO₂, H₂O, Mineral Acids) Intermediates->EndProducts Further Oxidation

Caption: General mechanism of dye degradation by Advanced Oxidation Processes.

Comparative Experimental Workflow

AOP_Workflow cluster_prep Sample Preparation cluster_processes AOP Treatment cluster_analysis Analysis DyeSolution Prepare this compound Solution AdjustpH Adjust pH DyeSolution->AdjustpH UV_H2O2 UV/H₂O₂ Add H₂O₂ UV Irradiation AdjustpH->UV_H2O2 Fenton Fenton/Photo-Fenton Add Fe²⁺ & H₂O₂ (Optional UV Irradiation) AdjustpH->Fenton Ozonation Ozonation Bubble O₃ gas AdjustpH->Ozonation Photocatalysis Photocatalysis Add TiO₂ Catalyst Light Irradiation AdjustpH->Photocatalysis Sampling Collect Samples at Intervals UV_H2O2->Sampling Fenton->Sampling Ozonation->Sampling Photocatalysis->Sampling Analysis Measure: - Decolorization (UV-Vis) - COD - TOC Sampling->Analysis Result Result Analysis->Result Compare Efficacy

Caption: Comparative workflow for evaluating different AOPs.

Conclusion

The degradation of this compound can be effectively achieved by several Advanced Oxidation Processes. The choice of the most suitable AOP depends on various factors, including the desired degradation efficiency, treatment time, operational costs, and the specific composition of the wastewater.

  • UV/H₂O₂ and Photo-Fenton processes demonstrate high decolorization efficiencies in relatively short treatment times, particularly under acidic conditions for the Photo-Fenton process.

  • Ozonation is also highly effective for decolorization, with its efficiency being significantly influenced by the solution pH.

  • Photocatalysis with TiO₂ , especially when enhanced with other oxidants like oxone, shows great potential for not only decolorization but also for achieving high levels of mineralization (TOC removal), although it may require longer reaction times.

Further research should focus on optimizing the operational parameters for each AOP to enhance their efficiency and cost-effectiveness for the treatment of textile effluents containing this compound. Additionally, pilot-scale studies are necessary to validate the laboratory findings and assess the feasibility of these technologies for industrial applications.

References

Performance Showdown: Reactive Red 180 in Packed Bed vs. Membrane Chromatography for Enzyme Purification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of protein purification, the choice between traditional packed bed chromatography and modern membrane chromatography is a critical decision point. This guide provides a comprehensive comparison of the performance of Reactive Red 180, a widely used dye-ligand, in both formats, supported by experimental data and detailed protocols to aid in selecting the optimal method for your specific application.

This compound, a triazine dye, is a popular affinity ligand for the purification of a variety of proteins, particularly dehydrogenases and other nucleotide-binding enzymes. Its ability to mimic the structure of cofactors like NAD+ and NADP+ allows for selective binding and effective purification. The performance of this ligand, however, is significantly influenced by the chromatographic format in which it is employed.

At a Glance: Key Performance Metrics

Performance ParameterPacked Bed Chromatography (Agarose Beads)Membrane Chromatography (Microporous Membrane)
Dynamic Binding Capacity (DBC) Lower to Moderate (Typically 5-15 mg/mL)Higher (Typically 20-50 mg/mL or more)
Processing Time Slower (Hours)Faster (Minutes)
Flow Rate / Throughput Low to Medium (Limited by pressure drop)High (Significantly lower pressure drop)
Purification Factor High (Often >100-fold)High (Comparable to packed bed)
Yield Good to High (Typically 70-90%)Good to High (Typically 70-90%)
Buffer Consumption HighLow
Scalability Well-establishedReadily scalable
Pressure Drop HighLow

The Core Differences: A Deeper Dive

The primary distinction between packed bed and membrane chromatography lies in the mechanism of mass transfer. In packed bed columns, which are filled with porous resin beads, mass transfer is diffusion-dominated. This means that the target protein must diffuse through the pores of the beads to access the immobilized this compound ligands, a process that is inherently slow and limits the operational flow rate.

In contrast, membrane chromatography utilizes macroporous membranes with large, interconnected pores. Here, mass transfer is convection-dominated, meaning the mobile phase flows directly through the pores, bringing the target protein into direct contact with the ligands. This convective transport is significantly faster than diffusion, enabling much higher flow rates and drastically reduced processing times.

Experimental Corner: Protocols for Purification

While a unified, directly comparative experimental protocol is not available, the following sections outline the general methodologies for preparing the affinity media and performing purification in both packed bed and membrane formats.

Protocol 1: Preparation of this compound-Agarose for Packed Bed Chromatography

This protocol describes the immobilization of this compound onto agarose beads, a common support for packed bed affinity chromatography.

Materials:

  • Agarose beads (e.g., Sepharose CL-6B)

  • This compound dye

  • Sodium carbonate (Na₂CO₃)

  • Sodium chloride (NaCl)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • Activation of Agarose: Swell and wash the agarose beads with distilled water. Activate the beads by treating them with a solution of sodium carbonate.

  • Dye Immobilization: Dissolve this compound in a sodium chloride solution. Add the activated agarose beads to the dye solution and stir gently at an elevated temperature (e.g., 60-80°C) for several hours. The triazine group of the dye will covalently bind to the hydroxyl groups of the agarose.

  • Washing: After the coupling reaction, wash the beads extensively with distilled water, a high salt solution (e.g., 1 M NaCl), and finally with distilled water again to remove any unbound dye.

  • Column Packing: Prepare a slurry of the this compound-agarose beads in the desired equilibration buffer and pack it into a chromatography column.

Protocol 2: Purification of Lactate Dehydrogenase (LDH) using a this compound Packed Bed Column

Buffers and Solutions:

  • Equilibration Buffer: 20 mM Tris-HCl, pH 7.5

  • Wash Buffer: 20 mM Tris-HCl, pH 7.5 containing 0.5 M NaCl

  • Elution Buffer: 20 mM Tris-HCl, pH 7.5 containing 1 M NaCl and 5 mM NAD+

  • Enzyme Sample: Clarified cell lysate containing LDH

Procedure:

  • Equilibration: Equilibrate the this compound-agarose column with 5-10 column volumes (CV) of Equilibration Buffer at a low flow rate (e.g., 1 mL/min).

  • Sample Loading: Load the clarified enzyme sample onto the column at a controlled flow rate.

  • Washing: Wash the column with 5-10 CV of Wash Buffer to remove unbound proteins.

  • Elution: Elute the bound LDH from the column using the Elution Buffer. The NAD+ in the elution buffer will competitively displace the LDH from the immobilized dye.

  • Fraction Collection: Collect fractions during the elution step and analyze them for protein concentration and LDH activity.

Protocol 3: Conceptual Protocol for Purification using a this compound Membrane Adsorber

Detailed protocols for preparing custom this compound membranes are less common in academic literature as commercial pre-activated membranes are often used. The following is a generalized purification protocol assuming the use of a commercially available or custom-prepared this compound membrane adsorber.

Buffers and Solutions: (Same as for the packed bed protocol)

Procedure:

  • Membrane Installation and Equilibration: Install the membrane adsorber in a suitable housing. Equilibrate the membrane with 10-20 membrane volumes (MV) of Equilibration Buffer at a high flow rate (e.g., 10-20 MV/min).

  • Sample Loading: Load the clarified enzyme sample onto the membrane at a high flow rate.

  • Washing: Wash the membrane with 10-20 MV of Wash Buffer.

  • Elution: Elute the bound LDH using the Elution Buffer.

  • Fraction Collection: Collect the eluate and analyze for protein concentration and LDH activity.

Visualizing the Workflow and Comparison

To better illustrate the experimental process and the key comparative aspects, the following diagrams are provided.

G cluster_packed Packed Bed Chromatography Workflow cluster_membrane Membrane Chromatography Workflow p1 Column Packing with This compound-Agarose p2 Equilibration (Low Flow Rate) p1->p2 p3 Sample Loading (Slow) p2->p3 p4 Wash Step p3->p4 p5 Elution with NAD+ p4->p5 p6 Fraction Collection & Analysis p5->p6 m1 Membrane Installation m2 Equilibration (High Flow Rate) m1->m2 m3 Sample Loading (Fast) m2->m3 m4 Wash Step m3->m4 m5 Elution with NAD+ m4->m5 m6 Eluate Collection & Analysis m5->m6

Fig. 1: Experimental workflows for packed bed and membrane chromatography.

G cluster_packed Packed Bed Chromatography cluster_membrane Membrane Chromatography P_DBC Lower DBC Comparison vs. P_Time Slower Process P_Flow Low Flow Rate P_Pressure High Pressure P_Buffer High Buffer Use M_DBC Higher DBC M_Time Faster Process M_Flow High Flow Rate M_Pressure Low Pressure M_Buffer Low Buffer Use

Fig. 2: Key performance differences between the two chromatography formats.

Conclusion: Making the Right Choice

The choice between packed bed and membrane chromatography for purification with this compound ultimately depends on the specific needs of the application.

  • Packed bed chromatography remains a robust and well-understood technique, often favored for its high resolution and established protocols. It is a suitable choice when processing time is not a critical factor and for applications where the highest possible purification factor is the primary goal.

  • Membrane chromatography excels in applications where speed and throughput are paramount. Its ability to handle large volumes of sample quickly with low buffer consumption makes it an economically attractive option, especially for large-scale manufacturing processes. The higher dynamic binding capacity of membranes can also lead to more efficient use of the affinity ligand.

For researchers and professionals in drug development, the trend is increasingly towards adopting membrane chromatography for its significant advantages in process efficiency and cost-effectiveness. However, a thorough evaluation of both formats with the specific target protein is always recommended to determine the optimal purification strategy.

Assessing the Purity of Commercial Reactive Red 180: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of commercially available C.I. Reactive Red 180, a widely used azo dye in various research applications, reveals the necessity for rigorous purity assessment to ensure experimental reliability and reproducibility. This guide provides a framework for researchers to evaluate the purity of this dye, offering insights into potential impurities, analytical methodologies, and a proposed experimental workflow for comparative analysis.

For scientists and professionals in drug development, the purity of chemical reagents is paramount. In the case of C.I. This compound, impurities can arise from the manufacturing process, including unreacted starting materials, byproducts from side reactions, or subsequent degradation such as hydrolysis. These contaminants can potentially interfere with experimental outcomes, leading to inaccurate and unreliable data.

Understanding the Synthesis and Potential Impurities of this compound

C.I. This compound is synthesized through a diazo coupling reaction. The process involves the diazotization of 2-Amino-6-(2-(sulfooxy)ethylsulfonyl)naphthalene-1-sulfonic acid, which is then coupled with 4-Formamido-5-hydroxynaphthalene-2,7-disulfonic acid.[1]

Based on this synthesis, potential impurities may include:

  • Unreacted Starting Materials: Residual amounts of the two primary aromatic amine and coupling components.

  • Byproducts of Diazotization: Decomposition of the diazonium salt can lead to the formation of various phenolic and other degradation products.

  • Isomers and Side-Reaction Products: Formation of structurally related but chromatographically distinct isomers.

  • Hydrolysis Products: The reactive group of the dye can hydrolyze, rendering it incapable of binding to the intended substrate.

  • Inorganic Salts: Remnants from the synthesis and purification processes.

Comparative Purity of Commercial this compound: An Overview

The following table summarizes publicly available purity claims from various suppliers. It is crucial to note that these values have not been independently verified and are provided for informational purposes only.

SupplierStated Purity (%)
Supplier A >98
Supplier B >95
Supplier C >99

Recommended Analytical Methods for Purity Assessment

To obtain a reliable assessment of this compound purity, a combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a powerful and widely used method for the separation and quantification of dyes and their impurities.[2][3]

High-Performance Liquid Chromatography (HPLC)

An HPLC-DAD system allows for the separation of the main dye component from its impurities based on their differential partitioning between a stationary and a mobile phase. The diode array detector provides spectral information for each eluting peak, aiding in peak identification and purity assessment.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography offers a rapid and cost-effective method for preliminary purity screening. It can effectively separate the main dye from major impurities, providing a qualitative assessment of purity.

Experimental Protocols

The following are detailed methodologies for the key experiments to assess the purity of commercially available this compound.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC-DAD)

Objective: To quantify the purity of this compound and identify potential impurities using a gradient HPLC-DAD method.

Materials:

  • This compound samples from different commercial suppliers

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Ammonium acetate in water.

    • Mobile Phase B: Acetonitrile.

  • Standard and Sample Preparation:

    • Prepare a stock solution of each this compound sample at a concentration of 1 mg/mL in a 50:50 (v/v) mixture of methanol and water.

    • From the stock solutions, prepare working solutions at a concentration of 100 µg/mL in the same solvent mixture.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • DAD Wavelength: 254 nm, 330 nm, and the visible λmax of this compound (approximately 540 nm).

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 5
      25 95
      30 95
      31 5

      | 35 | 5 |

  • Data Analysis:

    • Integrate the peak areas of the main this compound peak and all impurity peaks in the chromatogram.

    • Calculate the purity of each sample using the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100

Protocol 2: Qualitative Purity Assessment by Thin-Layer Chromatography (TLC)

Objective: To visually assess the purity of this compound samples by separating the main dye component from major impurities.

Materials:

  • This compound samples

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Mobile Phase: n-butanol:acetic acid:water (4:1:1 v/v/v)

  • Capillary tubes for spotting

  • UV lamp (254 nm and 365 nm)

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of each this compound sample in a minimal amount of water to create concentrated solutions.

  • TLC Plate Preparation and Development:

    • Using a pencil, lightly draw a starting line approximately 1 cm from the bottom of the TLC plate.

    • Using a capillary tube, spot a small amount of each sample solution onto the starting line.

    • Allow the spots to dry completely.

    • Place the TLC plate in a developing chamber containing the mobile phase, ensuring the solvent level is below the starting line.

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization and Analysis:

    • Remove the plate from the chamber and mark the solvent front with a pencil.

    • Allow the plate to dry.

    • Visualize the separated spots under visible light and a UV lamp.

    • A pure sample should ideally show a single major spot. The presence of multiple spots indicates the presence of impurities.

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured table for easy comparison of the purity levels of this compound from different commercial sources.

Table 1: Comparative Purity of Commercial this compound Samples by HPLC-DAD

SupplierLot NumberPurity by Area % (λ=254 nm)Purity by Area % (λ=540 nm)Number of Impurities Detected
Supplier A XXXXX
Supplier B YYYYY
Supplier C ZZZZZ

Note: This table is a template. Actual data would be populated from experimental results.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagrams illustrate the logical flow of the purity assessment.

Experimental_Workflow cluster_sample_prep Sample Acquisition & Preparation cluster_analysis Analytical Procedures cluster_data Data Interpretation & Reporting Sample_Acquisition Acquire this compound from different suppliers Standard_Prep Prepare Standard Solutions (100 µg/mL) Sample_Acquisition->Standard_Prep TLC_Sample_Prep Prepare Concentrated Solutions for TLC Sample_Acquisition->TLC_Sample_Prep HPLC_Analysis HPLC-DAD Analysis Standard_Prep->HPLC_Analysis TLC_Analysis TLC Analysis TLC_Sample_Prep->TLC_Analysis Data_Quantification Quantify Purity (Area % Method) HPLC_Analysis->Data_Quantification Impurity_Profile Identify & Profile Impurities HPLC_Analysis->Impurity_Profile TLC_Analysis->Impurity_Profile Comparison_Table Generate Comparative Purity Table Data_Quantification->Comparison_Table Impurity_Profile->Comparison_Table Report Final Report Comparison_Table->Report

Caption: Experimental workflow for the comparative purity assessment of this compound.

HPLC_Method_Flowchart start Start: HPLC Analysis prepare_mobile_phase Prepare Mobile Phases (A: Ammonium Acetate, B: ACN) start->prepare_mobile_phase prepare_samples Prepare Sample and Standard Solutions (100 µg/mL) prepare_mobile_phase->prepare_samples setup_hplc Set Up HPLC System (C18 Column, Gradient Program) prepare_samples->setup_hplc inject_sample Inject Sample (10 µL) setup_hplc->inject_sample run_hplc Run Gradient Elution inject_sample->run_hplc detect_peaks Detect Peaks with DAD (254, 330, 540 nm) run_hplc->detect_peaks integrate_peaks Integrate Peak Areas detect_peaks->integrate_peaks calculate_purity Calculate Purity (Area %) and Identify Impurities integrate_peaks->calculate_purity end_analysis End: Report Results calculate_purity->end_analysis

Caption: Flowchart of the HPLC-DAD method for purity analysis.

Conclusion

The purity of C.I. This compound is a critical factor for ensuring the validity of research findings. While commercial suppliers provide purity specifications, independent verification is highly recommended. The experimental protocols and workflow outlined in this guide offer a robust framework for researchers to conduct their own comparative analysis of commercially available this compound. By implementing these methods, scientists can make more informed decisions about the reagents they use, ultimately contributing to the quality and integrity of their research.

References

Degradation of Reactive Red 180: A Comparative Analysis of Bacterial and Photocatalytic Methods

Author: BenchChem Technical Support Team. Date: December 2025

The textile industry is a major contributor to water pollution, with azo dyes like Reactive Red 180 being a significant environmental concern due to their complex aromatic structures and low biodegradability. This guide provides a comparative analysis of two promising degradation methods for this compound: bacterial degradation and photocatalytic degradation. This analysis is intended for researchers, scientists, and professionals in drug development and environmental science to provide a comprehensive overview of the performance, mechanisms, and experimental considerations of each method.

Introduction to this compound Degradation

This compound is a widely used azo dye in the textile industry. Its release into water bodies poses a significant environmental threat. The complex and stable structure of this dye makes it resistant to conventional wastewater treatment methods. Therefore, advanced degradation techniques are necessary to break down this pollutant into less harmful substances. This guide explores the efficacy of biological treatment using bacteria and advanced oxidation processes through photocatalysis.

Bacterial Degradation of this compound

Bacterial degradation is a biological process that utilizes the metabolic capabilities of microorganisms to break down complex organic molecules. Certain bacterial strains can decolorize and degrade azo dyes under specific environmental conditions.

General Mechanism of Bacterial Degradation

The bacterial degradation of azo dyes like this compound typically occurs in a two-step process. The initial and crucial step is the reductive cleavage of the azo bond (-N=N-) under anaerobic or anoxic conditions. This is followed by the aerobic degradation of the resulting aromatic amines.

Bacterial_Degradation cluster_anaerobic Anaerobic/Anoxic Stage cluster_aerobic Aerobic Stage RR180 This compound (Azo Dye) AzoReductase Azo Reductase Enzyme RR180->AzoReductase e- donor (e.g., Glucose) AromaticAmines Aromatic Amines (Colorless, Potentially Toxic) AzoReductase->AromaticAmines Reductive Cleavage of Azo Bond AromaticAmines_aerobic Aromatic Amines AromaticAmines->AromaticAmines_aerobic Further Degradation Mineralization Mineralization (CO2, H2O, etc.) AromaticAmines_aerobic->Mineralization Oxidative Degradation

Caption: General mechanism of bacterial degradation of azo dyes.

Experimental Protocol for Bacterial Degradation

The following protocol is a synthesis of methodologies reported for the bacterial degradation of this compound.

1. Isolation and Acclimatization of Bacteria:

  • Bacterial strains with dye-degrading capabilities are often isolated from contaminated sites such as textile industry effluents or sludge.[1]

  • The isolates are then acclimatized to increasing concentrations of this compound in a minimal salt medium.

2. Culture Conditions:

  • A suitable nutrient broth is prepared, often containing a carbon source like glucose or sucrose to support bacterial growth and provide reducing equivalents for azo bond cleavage.[2]

  • The pH of the medium is adjusted to the optimal range for the specific bacterial strain, typically between 6.0 and 7.0.[1]

  • The culture is incubated at an optimal temperature, usually around 32-36°C.[1][2]

3. Degradation Assay:

  • A known concentration of this compound is added to the bacterial culture.

  • The degradation process is carried out under anaerobic or static conditions to facilitate the initial reductive cleavage of the azo bond.

  • Samples are withdrawn at regular intervals to monitor the decolorization.

4. Analysis:

  • The decolorization is quantified by measuring the absorbance of the supernatant at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer.

  • The percentage of decolorization is calculated using the formula: % Decolorization = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Photocatalytic Degradation of this compound

Photocatalytic degradation is an advanced oxidation process that utilizes a semiconductor photocatalyst and a light source to generate highly reactive oxidative species, which in turn degrade organic pollutants.

General Mechanism of Photocatalytic Degradation

When a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), is irradiated with light of sufficient energy (equal to or greater than its band gap), electrons are excited from the valence band to the conduction band, creating electron-hole pairs. These charge carriers react with water and oxygen to produce highly reactive species like hydroxyl radicals (•OH) and superoxide radicals (O₂⁻•), which are powerful oxidizing agents that can mineralize the dye molecules.

Photocatalytic_Degradation cluster_photocatalyst Photocatalyst (e.g., TiO2, ZnO) ValenceBand Valence Band (h+) ConductionBand Conduction Band (e-) Light Light (hν) Light->ValenceBand Excitation RR180 This compound DegradationProducts Degradation Products (CO2, H2O, etc.) RR180->DegradationProducts Oxidation by •OH and O2⁻• H2O H2O OH_radical Hydroxyl Radical (•OH) H2O->OH_radical Oxidation by h+ O2 O2 O2_radical Superoxide Radical (O2⁻•) O2->O2_radical Reduction by e- OH_radical->DegradationProducts O2_radical->DegradationProducts

Caption: General mechanism of photocatalytic degradation of azo dyes.

Experimental Protocol for Photocatalytic Degradation

The following is a generalized protocol for the photocatalytic degradation of this compound.

1. Catalyst Preparation and Characterization:

  • A suitable photocatalyst (e.g., ZnO, TiO₂) is synthesized or procured.

  • The catalyst is characterized for its structural, morphological, and optical properties.

2. Reaction Setup:

  • A specific amount of the photocatalyst is suspended in an aqueous solution of this compound of a known concentration.

  • The reaction is carried out in a photoreactor equipped with a light source (e.g., UV lamp, solar simulator).[3]

  • The pH of the solution is adjusted to the optimal value for the chosen catalyst.[4]

3. Degradation Process:

  • The suspension is typically stirred in the dark for a period to achieve adsorption-desorption equilibrium between the dye and the catalyst surface.

  • The light source is then turned on to initiate the photocatalytic reaction.

  • Samples are collected at different time intervals.

4. Analysis:

  • The samples are centrifuged or filtered to remove the catalyst particles.

  • The concentration of the remaining dye is determined by measuring the absorbance at its λmax using a UV-Vis spectrophotometer.

  • The percentage of degradation is calculated similarly to the bacterial degradation method.

Comparative Analysis

The performance of bacterial and photocatalytic degradation of this compound can be compared based on several key parameters.

Performance Comparison
ParameterBacterial DegradationPhotocatalytic Degradation
Degradation Efficiency High, often >90% decolorization.[1][2]Very high, can achieve complete decolorization.[5][6]
Reaction Time Slower, typically takes hours to days (e.g., 36-60 hours).[1][2]Faster, can be achieved in minutes to a few hours (e.g., 90-120 minutes).[4][7]
Optimal pH Near neutral (pH 6.0-7.0).[1]Can be acidic or alkaline depending on the catalyst (e.g., pH 5 for TiO₂/XG, pH 10 for ZnO).[4][6]
Optimal Temperature Mesophilic range (32-36°C).[1][2]Generally less temperature-dependent, often conducted at room temperature.
Initial Dye Concentration Effective for a range of concentrations, but high concentrations can be toxic to bacteria.[1][2]Effective, but the rate may decrease with very high concentrations due to light scattering.
Byproducts Aromatic amines are formed as intermediates, which can be toxic.Can lead to complete mineralization into CO₂, H₂O, and inorganic ions.

Experimental Workflow Comparison

Experimental_Workflow cluster_bacterial Bacterial Degradation cluster_photocatalytic Photocatalytic Degradation B1 Bacterial Strain Isolation & Acclimatization B2 Culture Preparation (Nutrient Broth, pH, Temp) B1->B2 B3 Incubation with Dye (Anaerobic/Static) B2->B3 B4 Sampling over time B3->B4 B5 Analysis (UV-Vis) B4->B5 P1 Catalyst Preparation & Characterization P2 Reaction Setup (Dye Solution, Catalyst, pH) P1->P2 P3 Irradiation (Light Source) P2->P3 P4 Sampling over time P3->P4 P5 Analysis (UV-Vis) P4->P5

Caption: Comparison of experimental workflows.

Conclusion

Both bacterial and photocatalytic methods demonstrate high efficiency in degrading this compound. The choice between the two depends on the specific application, available resources, and desired outcome.

Bacterial degradation is a cost-effective and environmentally friendly approach. However, it is a slower process and can be sensitive to environmental conditions such as pH, temperature, and the presence of other toxic compounds. The formation of potentially carcinogenic aromatic amines as intermediates is a significant drawback that requires a subsequent aerobic treatment step for complete mineralization.

Photocatalytic degradation , on the other hand, is a much faster process and has the potential for complete mineralization of the dye into non-toxic end products. The main limitations are the cost of the photocatalyst and the energy required for the light source, although solar-assisted photocatalysis is a promising sustainable alternative.[5] Catalyst recovery and reuse are also important considerations for practical applications.

References

Safety Operating Guide

Proper Disposal of Reactive Red 180: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the handling and disposal of Reactive Red 180, this document outlines procedural, step-by-step guidance to ensure the safety of laboratory personnel and minimize environmental impact.

This compound is a synthetic azo dye commonly used in various research and industrial applications.[1] As with many reactive dyes, proper handling and disposal are crucial to mitigate potential health and environmental risks.[2][3] This guide provides a comprehensive overview of the recommended procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (plastic or rubber), safety goggles, and a respirator if there is a risk of dust generation.[4]

  • Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or aerosols.

  • Spill Management: In the event of a spill, avoid generating dust.[5] Dampen the spilled material with water or mix with moist sand before sweeping or vacuuming it into a labeled container for disposal.[4][5]

Step-by-Step Disposal Procedures

Disposal of this compound must be carried out in accordance with national and local regulations. The following steps provide a general guideline for its proper disposal:

  • Containerization: Keep this compound waste in its original container whenever possible. If not feasible, use a clearly labeled, sealed container suitable for chemical waste. Do not mix with other waste materials.

  • Small Quantities: For minor residual traces, flush the area with copious amounts of water and detergent, if available.[4]

  • Bulk Waste: Unwanted or expired product, as well as contaminated materials, should be collected for disposal.[4]

  • Authorized Disposal: Dispose of the waste through an approved and licensed waste disposal facility. The primary recommended methods are:

    • Landfill: Burial in a licensed landfill.[5]

    • Incineration: Incineration in a licensed facility, potentially after mixing with a suitable combustible material.[5]

  • Container Decontamination: Handle uncleaned containers as you would the product itself. Decontaminate empty containers before destruction, observing all label safeguards.[5]

Experimental Treatment Protocols

While not standard disposal procedures, research has explored various methods for the decolorization and degradation of this compound in wastewater. These experimental approaches aim to reduce the environmental impact of the dye.

One study investigated the use of a H2O2/Solar light-assisted photodegradation process .[6] In this method, a 100 mg/L solution of this compound was treated with 700 mM of H2O2 at a pH of 7 and exposed to sunlight. This process achieved 100% decolorization.[6]

Another approach involves bacterial decolorization .[7][8] Studies have shown that certain bacterial strains, such as Citrobacter sp. CK3, can effectively decolorize this compound.[7] Optimal conditions for this biological treatment were found to be a pH range of 6-7 and a temperature range of 27-37°C.[7]

Data on Disposal and Treatment Parameters

ParameterH2O2/Solar Photodegradation[6]Bacterial Decolorization (Citrobacter sp. CK3)[7]
Initial Dye Concentration 100 mg/LNot specified
pH 76 - 7
Temperature Ambient (Sunlight)27 - 37 °C
Reagent/Medium 700 mM H2O2Bacterial culture
Efficiency 100% decolorizationSignificant decolorization

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound.

cluster_0 Waste Generation & Collection cluster_1 Spill Response cluster_2 Disposal Pathway This compound Waste This compound Waste Segregate & Containerize Segregate & Containerize This compound Waste->Segregate & Containerize Label Container Label Container Segregate & Containerize->Label Container Store in Designated Area Store in Designated Area Label Container->Store in Designated Area Spill Spill Dampen with Water/Sand Dampen with Water/Sand Spill->Dampen with Water/Sand Collect in Labeled Container Collect in Labeled Container Dampen with Water/Sand->Collect in Labeled Container Collect in Labeled Container->Store in Designated Area Contact Licensed Waste Disposal Facility Contact Licensed Waste Disposal Facility Store in Designated Area->Contact Licensed Waste Disposal Facility Transport to Facility Transport to Facility Contact Licensed Waste Disposal Facility->Transport to Facility Final Disposal Final Disposal Transport to Facility->Final Disposal Landfill Landfill Final Disposal->Landfill Incineration Incineration Final Disposal->Incineration

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Reactive Red 180

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Reactive Red 180. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment.

This compound, a reactive azo dye, presents potential hazards if not handled correctly. The primary risks include skin and eye irritation, and sensitization, particularly through inhalation of the powder form.[1][2][3] This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and a detailed disposal plan to mitigate these risks.

Personal Protective Equipment (PPE) and Exposure Limits

While a specific occupational exposure limit (OEL) for this compound has not been established, it is crucial to minimize exposure.[1] The following table summarizes the recommended PPE and general exposure limits for dust.

ParameterSpecificationSource
Occupational Exposure Limit (OEL) No specific Threshold Limit Value (TLV) established. Airborne concentrations must be kept as low as practically possible.[1]
General Dust Exposure Limits (as a reference) Total Inhalable Dust: 10 mg/m³ (8-hour TWA) Respirable Dust: 5 mg/m³ (8-hour TWA)
Eye Protection Safety glasses with side shields or chemical splash goggles.[1][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.[1][3][4]
Respiratory Protection An N95 or higher-rated respirator is required when handling the powder form or if dust generation is likely.[1][4][1][4]

Operational Plan: From Receipt to Use

A systematic approach to handling this compound is critical to prevent exposure and contamination.

Receiving and Storage
  • Inspect: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name and hazard warnings.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] Keep the container tightly sealed.

Preparation and Handling
  • Ventilation: All work with this compound powder must be conducted in a certified chemical fume hood or a designated area with local exhaust ventilation to minimize inhalation of dust.[3]

  • Avoid Dust: Handle the powder carefully to avoid generating dust. Do not dry sweep; if cleaning is necessary, gently wipe with a damp cloth.

  • Weighing: Weigh the dye powder in a fume hood or a ventilated balance enclosure.

  • Solution Preparation: When preparing solutions, slowly add the dye powder to the solvent to prevent splashing and dust formation.

Spill Cleanup
  • Minor Spills (Powder):

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully scoop the material into a labeled, sealable container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Minor Spills (Liquid):

    • Contain the spill using absorbent materials (e.g., spill pads, vermiculite).

    • Absorb the spilled liquid and place the used absorbent materials into a labeled, sealable container for hazardous waste.

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Do not attempt to clean up a major spill without specialized training and equipment.

Disposal Plan: Responsible Waste Management

All waste contaminated with this compound must be treated as hazardous waste.[5]

Waste Collection
  • Solid Waste: Collect all contaminated solid waste, including used PPE (gloves, etc.), weighing papers, and spill cleanup materials, in a clearly labeled, leak-proof container.

  • Liquid Waste: Collect all unused solutions and contaminated liquids in a separate, clearly labeled, leak-proof container. Do not pour any this compound waste down the drain.[1]

Waste Labeling
  • All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents (e.g., "Solid waste with this compound," "Aqueous solution of this compound").

Waste Disposal
  • Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[1]

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Spill cluster_disposal Disposal a Don PPE b Work in Fume Hood a->b c Weigh Powder b->c d Prepare Solution c->d e Conduct Experiment d->e f Decontaminate Surfaces e->f g Handle Spills e->g h Segregate Waste f->h g->h i Label Waste h->i j EHS Pickup i->j

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.